Product packaging for Ozanimod hcl(Cat. No.:)

Ozanimod hcl

Cat. No.: B15286815
M. Wt: 440.9 g/mol
InChI Key: HAOOCAKHSFYDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ozanimod hcl is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN4O3 B15286815 Ozanimod hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride

InChI

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H

InChI Key

HAOOCAKHSFYDBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl

Origin of Product

United States

Foundational & Exploratory

Ozanimod HCl in Multiple Sclerosis: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod hydrochloride (HCl), an oral sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the therapeutic landscape for relapsing forms of multiple sclerosis (MS). Its targeted mechanism of action offers a nuanced approach to immunomodulation, balancing efficacy with a manageable safety profile. This technical guide provides a comprehensive overview of the core mechanisms by which ozanimod exerts its therapeutic effects in MS, detailing its molecular interactions, cellular consequences, and the experimental basis for our current understanding.

Core Mechanism: S1P Receptor Modulation and Lymphocyte Sequestration

The central mechanism of ozanimod's action lies in its high-affinity binding to sphingosine-1-phosphate receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Ozanimod and its active metabolites act as functional antagonists of the S1P1 receptor.[1][3] This interaction prevents the egress of lymphocytes from secondary lymphoid organs, effectively sequestering them and reducing their circulation in the peripheral blood.[1][4][5] This reduction in circulating lymphocytes is believed to limit their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in MS.[1][2]

Signaling Pathway of Ozanimod-induced Lymphocyte Sequestration

The binding of ozanimod to S1P1 receptors on lymphocytes triggers a cascade of intracellular events leading to receptor internalization and degradation.[3] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes.

G Ozanimod-Induced S1P1 Receptor Internalization and Lymphocyte Sequestration cluster_0 Lymph Node cluster_1 Peripheral Blood Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Triggers Lymphocyte Lymphocyte Degradation Ubiquitin-Proteasome Degradation Internalization->Degradation Leads to Sequestration Lymphocyte Sequestration Degradation->Sequestration Reduced_Lymphocytes Reduced Circulating Lymphocytes Sequestration->Reduced_Lymphocytes Results in

Caption: Ozanimod's binding to S1P1 receptors on lymphocytes leads to their sequestration within lymph nodes.

Quantitative Analysis of Ozanimod's Receptor Binding and Pharmacodynamic Effects

Ozanimod exhibits high potency and selectivity for S1P1 and S1P5 receptors. The following tables summarize key quantitative data from in vitro and clinical studies.

ParameterReceptorValueSpeciesReference
EC50 hS1P11.03 nMHuman[6]
hS1P58.6 nMHuman[6]
mS1P10.90 nMMouse[6]
rS1P11.02 nMRat[6]
Ki hS1P52.0 nMHuman[6]
mS1P559.9 nMMouse[6]

Table 1: In Vitro Receptor Binding Affinities of Ozanimod. EC50 (half maximal effective concentration) and Ki (inhibitory constant) values demonstrate the high affinity of ozanimod for S1P1 and S1P5 receptors.

Lymphocyte SubsetDosageMean Reduction from Baseline (Day 85)Reference
CD19+ B-cells 0.5 mg>50%[7]
1 mg>75%[7]
CD3+ T-cells 0.5 mg>50%[7]
1 mg>75%[7]
CD4+ T-cells 1 mgGreater than CD8+ T-cells[7]
CD4+ & CD8+ Naive T-cells 1 mg≥90%[7]
CD4+ & CD8+ Central Memory T-cells 1 mgGreater than effector memory T-cells[7]
Absolute Lymphocyte Count 0.92 mg~45% at 3 months[1]

Table 2: Effect of Ozanimod on Circulating Lymphocyte Subsets in Humans. Data from a phase 1 study illustrates the dose-dependent reduction in various lymphocyte populations following ozanimod treatment.

Direct Effects within the Central Nervous System

Ozanimod and its active metabolites can cross the blood-brain barrier, allowing for direct interactions with CNS-resident cells that express S1P receptors, including astrocytes, oligodendrocytes, and microglia.[2] This suggests a dual mechanism of action, combining peripheral immunomodulation with direct CNS effects.

Effects on Astrocytes

In vitro studies have shown that ozanimod can directly modulate astrocyte activity. By activating S1P1 receptors on astrocytes, ozanimod can inhibit the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[4] This anti-inflammatory effect within the CNS may contribute to the reduction of neuroinflammation observed in MS.

Effects on Oligodendrocytes and Myelination

Ozanimod's interaction with S1P5 receptors, which are predominantly expressed on oligodendrocytes, is thought to have neuroprotective effects.[8] Activation of S1P5 may promote oligodendrocyte survival and potentially support remyelination processes, which are crucial for repairing myelin damage in MS.[6][8]

Downstream Signaling in CNS Cells

The binding of ozanimod to S1P1 and S1P5 receptors on CNS cells activates downstream signaling pathways, including the Akt and ERK pathways.[4] These pathways are involved in cell survival and proliferation, suggesting a mechanism by which ozanimod may exert its neuroprotective effects.

G Ozanimod's Direct Effects on CNS Cells cluster_CNS Central Nervous System Ozanimod Ozanimod BBB Blood-Brain Barrier Ozanimod->BBB Crosses Astrocyte Astrocyte (S1P1) BBB->Astrocyte Oligodendrocyte Oligodendrocyte (S1P5) BBB->Oligodendrocyte Microglia Microglia (S1P1) BBB->Microglia Reduced Pro-inflammatory\nCytokine Release Reduced Pro-inflammatory Cytokine Release Astrocyte->Reduced Pro-inflammatory\nCytokine Release Promotes Survival &\nPotential Remyelination Promotes Survival & Potential Remyelination Oligodendrocyte->Promotes Survival &\nPotential Remyelination Modulation of\nMicroglial Activation Modulation of Microglial Activation Microglia->Modulation of\nMicroglial Activation

Caption: Ozanimod crosses the blood-brain barrier to directly modulate CNS-resident cells.

Experimental Protocols

A thorough understanding of ozanimod's mechanism of action is built upon a foundation of rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of ozanimod.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of ozanimod for S1P receptors.

Objective: To quantify the binding affinity (Ki) of ozanimod for S1P1 and S1P5 receptors.

Materials:

  • Membrane preparations from cells overexpressing human S1P1 or S1P5 receptors.

  • [3H]-ozanimod (radioligand).

  • Unlabeled ozanimod (competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of [3H]-ozanimod with the S1P receptor-expressing membranes in the assay buffer.

  • Add increasing concentrations of unlabeled ozanimod to compete for binding with the radioligand.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ozanimod that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the internalization of the S1P1 receptor upon ozanimod treatment.

Objective: To assess the ability of ozanimod to induce S1P1 receptor internalization.

Materials:

  • Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

  • Ozanimod.

  • Cell culture medium.

  • Fluorescence microscope or high-content imaging system.

  • Image analysis software.

Procedure:

  • Plate the S1P1-GFP expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

  • Treat the cells with varying concentrations of ozanimod or a vehicle control.

  • Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C.

  • Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Acquire images of the cells using a fluorescence microscope, capturing both the GFP and DAPI channels.

  • Analyze the images to quantify the internalization of the S1P1-GFP. This can be done by measuring the redistribution of the GFP signal from the plasma membrane to intracellular vesicles.

  • Calculate the percentage of cells showing receptor internalization or the change in intracellular fluorescence intensity as a function of ozanimod concentration to determine the EC50 for internalization.

Flow Cytometry for Lymphocyte Subset Analysis

This technique is used to quantify the changes in different lymphocyte populations in the blood of patients treated with ozanimod.

Objective: To determine the effect of ozanimod on the absolute counts and percentages of various T and B cell subsets.

Materials:

  • Whole blood samples from ozanimod-treated patients and controls.

  • Fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CCR7, CD45RA).

  • Red blood cell lysis buffer.

  • Flow cytometer.

  • Analysis software.

Procedure:

  • Collect whole blood samples in anticoagulant-containing tubes.

  • Aliquot the blood into tubes for different antibody staining panels.

  • Add a cocktail of fluorescently-labeled antibodies to each tube to identify specific lymphocyte subsets (e.g., a panel for T-cells might include anti-CD3, -CD4, -CD8, -CCR7, and -CD45RA).

  • Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Lyse the red blood cells using a lysis buffer.

  • Wash the remaining white blood cells with buffer and resuspend them in a suitable sheath fluid.

  • Acquire the data on a flow cytometer, collecting fluorescence signals from thousands of individual cells.

  • Analyze the data using specialized software to gate on specific lymphocyte populations based on their forward and side scatter properties and the expression of the stained surface markers.

  • Calculate the absolute counts and percentages of each lymphocyte subset.[7]

G Experimental Workflow for Ozanimod Characterization cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models Binding Radioligand Binding Assay Receptor Affinity\n(EC50, Ki) Receptor Affinity (EC50, Ki) Binding->Receptor Affinity\n(EC50, Ki) Internalization S1P1 Receptor Internalization Assay Functional Antagonism Functional Antagonism Internalization->Functional Antagonism Flow Flow Cytometry (Lymphocyte Subsets) Lymphocyte Sequestration Lymphocyte Sequestration Flow->Lymphocyte Sequestration EAE EAE Model Anti-inflammatory Effects Anti-inflammatory Effects EAE->Anti-inflammatory Effects Cuprizone Cuprizone Model Neuroprotective Effects Neuroprotective Effects Cuprizone->Neuroprotective Effects

Caption: A simplified workflow illustrating the key experimental approaches used to elucidate ozanimod's mechanism of action.

Conclusion

The mechanism of action of ozanimod HCl in multiple sclerosis is multifaceted, combining a primary effect of lymphocyte sequestration in the periphery with direct modulatory effects on CNS-resident cells. Its high selectivity for S1P1 and S1P5 receptors underpins its efficacy in reducing inflammatory activity. The ability of ozanimod to cross the blood-brain barrier and interact with astrocytes and oligodendrocytes suggests a potential for neuroprotective effects that may contribute to its long-term benefits in patients with MS. The experimental data gathered from a range of in vitro, ex vivo, and in vivo studies provide a robust foundation for understanding the intricate pharmacology of this targeted therapy. Continued research will further illuminate the full spectrum of ozanimod's actions and its role in the evolving treatment paradigm for multiple sclerosis.

References

Ozanimod HCl: A Technical Deep Dive into S1P1 and S1P5 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl), a novel sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of autoimmune diseases, including relapsing multiple sclerosis and ulcerative colitis.[1][2] Its mechanism of action is centered on its high-affinity agonism of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3] This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and pharmacological profile of ozanimod and its primary active metabolites. Quantitative data on receptor binding and functional potency are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are outlined, and the intricate signaling and metabolic pathways are visualized through Graphviz diagrams to facilitate a comprehensive understanding of ozanimod's core pharmacology.

Introduction: The Sphingosine-1-Phosphate Axis

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a pivotal role in regulating a multitude of cellular processes, most notably lymphocyte trafficking.[4][5] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[6][7] The differential expression of these receptors across various cell types underpins their diverse physiological and pathological functions. The therapeutic strategy of S1P receptor modulation hinges on interfering with the S1P gradient that governs the egress of lymphocytes from secondary lymphoid organs.[4][8] By preventing the migration of these immune cells to sites of inflammation, S1P modulators can effectively dampen the autoimmune response.[4][8]

Ozanimod is a next-generation S1P receptor modulator characterized by its high selectivity for S1P1 and S1P5.[3] This selectivity profile is thought to contribute to its favorable safety and tolerability by minimizing off-target effects associated with the modulation of other S1P receptor subtypes.[9]

Pharmacodynamics: Receptor Binding and Functional Activity

Ozanimod and its two major, active, and interconverting metabolites, CC112273 and CC1084037, are potent agonists of both S1P1 and S1P5.[3][10] The parent drug and its metabolites exhibit similar activity and selectivity profiles.[11] Following oral administration, the majority of the circulating active drug exposure is attributable to the metabolites CC112273 (approximately 73%) and CC1084037 (approximately 15%), with the parent ozanimod contributing about 6%.[3][12]

Binding Affinity and Selectivity

The binding affinities of ozanimod and its metabolites to S1P receptors have been determined using competitive radioligand binding assays. These assays demonstrate high affinity for S1P1 and S1P5, with significantly lower affinity for S1P2, S1P3, and S1P4, highlighting the drug's selectivity.[13][14]

Table 1: Binding Affinity (Kd and Ki) of Ozanimod and its Metabolites for Human S1P Receptors

CompoundS1P1S1P5Reference
[3H]-Ozanimod (Kd, nM) 0.633.13[9]
Ozanimod (Ki, nM) 0.318.0[9]

Kd (dissociation constant) was determined by saturation binding analysis. Ki (inhibition constant) was determined by competitive displacement of [3H]-ozanimod.

Functional Potency

The functional activity of ozanimod and its metabolites is assessed through [35S]GTPγS binding assays, which measure the activation of G proteins upon receptor agonism. These studies confirm that ozanimod and its active metabolites are full agonists at S1P1 and S1P5.[13]

Table 2: Functional Potency (EC50) of Ozanimod and Other S1P Modulators in [35S]-GTPγS Binding Assays

CompoundS1P1 (EC50, nM)S1P5 (EC50, nM)Reference
Ozanimod < 1~10-fold weaker than S1P1[9]
S1P (endogenous ligand) --[9]
Fingolimod-p < 1< 1[9]
Siponimod < 1< 1[9]
Ponesimod 3.42~10-fold weaker than S1P1[9]
Etrasimod 5.48~10-fold weaker than S1P1[9]

EC50 (half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

Signaling Pathways

Upon binding of ozanimod, both S1P1 and S1P5 undergo conformational changes that trigger intracellular signaling cascades through the activation of heterotrimeric G proteins.[6]

S1P1 Receptor Signaling

S1P1 exclusively couples to the Gi/o family of G proteins.[6] Activation of Gi/o by ozanimod leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein subunits initiates downstream signaling through pathways such as the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Agonism at S1P1 also leads to receptor internalization, a key aspect of its mechanism in reducing lymphocyte egress.[13][15]

S1P1_Signaling Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds Gi_o Gαi/o S1P1->Gi_o Activates G_beta_gamma Gβγ S1P1->G_beta_gamma Activates Internalization Receptor Internalization S1P1->Internalization AC Adenylyl Cyclase Gi_o->AC Inhibits Ras_ERK Ras-ERK Pathway G_beta_gamma->Ras_ERK PI3K_Akt PI3K-Akt Pathway G_beta_gamma->PI3K_Akt cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (Survival, Proliferation) Ras_ERK->Cell_Response PI3K_Akt->Cell_Response

Caption: S1P1 receptor signaling pathway activated by ozanimod.

S1P5 Receptor Signaling

S1P5 is known to couple to Gi/o and G12/13 G proteins.[16][17] Activation of these pathways can lead to the regulation of downstream effectors such as the Rho family of small GTPases and the JNK signaling pathway.[16] Unlike S1P1, S1P5 does not appear to undergo significant internalization upon agonist binding.[13] The functional consequences of S1P5 modulation by ozanimod are still under investigation but may contribute to its effects within the central nervous system, where S1P5 is expressed on oligodendrocytes.[2]

S1P5_Signaling Ozanimod Ozanimod S1P5 S1P5 Receptor Ozanimod->S1P5 Binds Gi_o Gαi/o S1P5->Gi_o Activates G12_13 Gα12/13 S1P5->G12_13 Activates JNK JNK Pathway Gi_o->JNK Rho Rho Pathway G12_13->Rho Cell_Response Cellular Responses (e.g., in Oligodendrocytes) Rho->Cell_Response JNK->Cell_Response

Caption: S1P5 receptor signaling pathway activated by ozanimod.

Metabolism of Ozanimod

Ozanimod is extensively metabolized in humans, primarily through three pathways: oxidation via alcohol and aldehyde dehydrogenases (ALDH/ADH), dealkylation mediated by cytochrome P450 3A4 (CYP3A4), and reductive metabolism by gut microflora.[10][18] The initial metabolites are further processed to form the major active metabolites, CC112273 and CC1084037.[10] Monoamine oxidase B (MAO-B) plays a crucial role in the formation of CC112273, which can then be reversibly converted to CC1084037 by aldo-keto reductases (AKR1C1/1C2) and hydroxysteroid dehydrogenases (HSDs).[10][11]

Ozanimod_Metabolism Ozanimod Ozanimod RP101988 RP101988 (Active) Ozanimod->RP101988 ALDH/ADH RP101075 RP101075 (Active) Ozanimod->RP101075 CYP3A4 Gut_Microflora_Metabolites Reductive Metabolites (from Gut Microflora) Ozanimod->Gut_Microflora_Metabolites CC112273 CC112273 (Major Active) RP101075->CC112273 MAO-B RP101442 RP101442 RP101075->RP101442 NAT-2 CC1084037 CC1084037 (Major Active) CC112273->CC1084037 Carbonyl Reductases RP101509 RP101509 (Minor Active) CC112273->RP101509 CYP2C8 CC1084037->CC112273 AKR1C1/1C2, HSDs

Caption: Metabolic pathway of ozanimod.

Experimental Protocols

The characterization of ozanimod's pharmacological profile relies on robust in vitro assays. The following sections provide an overview of the methodologies for two key experiments.

Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of ozanimod and its metabolites for S1P receptors.[9][13]

  • Objective: To measure the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5.[9]

    • [3H]-Ozanimod as the radioligand.[9]

    • Unlabeled ozanimod and other test compounds.

    • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).[19]

    • 96-well filter plates and a scintillation counter.

  • Procedure Overview:

    • A fixed concentration of [3H]-ozanimod and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (S1P1/S1P5) - [3H]-Ozanimod - Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, [3H]-Ozanimod, and Test Compounds Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

[35S]-GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[9][13]

  • Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist for a specific GPCR.

  • Materials:

    • Cell membranes from CHO cells expressing recombinant human S1P receptors (S1P1-5).[13]

    • [35S]GTPγS.

    • GDP.

    • Test compounds.

    • Assay buffer.

    • Filter plates and a scintillation counter.

  • Procedure Overview:

    • Cell membranes are pre-incubated with the test compound at various concentrations in the presence of GDP.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • The mixture is incubated to allow for G protein activation and [35S]GTPγS binding.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • The concentration-response curve is plotted to determine the EC50 and maximal effect (Emax) of the test compound.

Conclusion

Ozanimod HCl represents a significant advancement in the targeted therapy of autoimmune diseases. Its high selectivity for S1P1 and S1P5 receptors, coupled with the potent agonist activity of its primary metabolites, underpins its clinical efficacy. A thorough understanding of its pharmacodynamics, signaling pathways, and metabolism is crucial for optimizing its therapeutic use and for the development of future S1P receptor modulators. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working in this dynamic field.

References

The Discovery and Development of Ozanimod Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ozanimod hydrochloride (brand name Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). Its development represents a significant advancement in the targeted therapy of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and development timeline of ozanimod, detailing its mechanism of action, key preclinical and clinical studies, and the quantitative data that underpinned its regulatory approval.

Discovery and Preclinical Development

The journey of ozanimod began with the aim of developing a more selective S1P receptor modulator than the first-in-class, non-selective fingolimod. The fundamental discoveries that led to ozanimod were reported by researchers at Scripps Research in a series of papers from 2002 to 2008.[1] The goal was to create a compound with a favorable pharmacokinetic and safety profile, minimizing the off-target effects associated with broader S1P receptor activation.

Mechanism of Action

Ozanimod is a selective agonist of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[2][3][4] Its therapeutic effect is primarily attributed to its action on S1P1 receptors on lymphocytes.

Signaling Pathway of Ozanimod at the S1P1 Receptor:

Ozanimod Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to G_protein Gi Protein Activation S1P1->G_protein Activates Receptor_Internalization S1P1 Receptor Internalization & Degradation G_protein->Receptor_Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Results in Reduced_Trafficking Reduced Lymphocyte Trafficking to CNS/Gut Lymphocyte_Sequestration->Reduced_Trafficking

Caption: Ozanimod binds to the S1P1 receptor, leading to its internalization and the sequestration of lymphocytes in lymph nodes.

By binding to S1P1 receptors, ozanimod causes their internalization and degradation.[5] This renders lymphocytes unable to respond to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes, particularly CD4+ CCR7+ and CD8+ CCR7+ T cells, in peripheral lymphoid organs prevents their trafficking to sites of inflammation in the central nervous system (CNS) in MS and the gastrointestinal tract in UC.[2][3]

Preclinical Pharmacology

Ozanimod's potency and selectivity were established through a series of in vitro assays.

Experimental Protocol: Receptor Binding and Functional Assays

  • Competitive Radioligand Binding Assay: The binding affinity of ozanimod to human S1P1 and S1P5 receptors was determined using a competitive radioligand binding assay with tritiated ozanimod.[6][7] The assay demonstrates the displacement of the radioligand by unlabeled ozanimod and other S1P receptor modulators, confirming competitive binding at the orthosteric site.[6][7]

  • GTPγS Binding Assay: The functional potency of ozanimod as an agonist was assessed using a [³⁵S]GTPγS binding assay in cell membranes expressing recombinant human S1P receptors. This assay measures the activation of G proteins upon receptor binding.

  • cAMP Inhibition Assay: Further characterization of agonist activity was performed using a cAMP inhibition assay, which measures the downstream signaling effects of G protein activation.

Table 1: Preclinical Receptor Binding and Potency of Ozanimod

ParameterS1P1 ReceptorS1P5 ReceptorSelectivity (S1P1 vs S1P5)Selectivity (S1P1 vs S1P2, S1P3, S1P4)
EC50 (GTPγS) Sub-nanomolarNanomolar27-fold>10,000-fold
Dissociation Constant (Kd) 0.63 nM3.13 nM--

Source:[2][6]

Preclinical Efficacy in Animal Models

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of ozanimod in a model of multiple sclerosis was evaluated using the experimental autoimmune encephalomyelitis (EAE) mouse model.[8]

  • Induction: EAE is induced in female C57BL/6 mice.

  • Treatment: Upon the first signs of disease (e.g., flaccid tail), mice receive daily oral administration of ozanimod (e.g., 0.6 mg/kg) or a vehicle control.

  • Assessment: Disease progression is monitored daily using a standardized clinical scoring system. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.

  • Key Findings: Ozanimod treatment was shown to be as effective as fingolimod in the EAE model, significantly reducing clinical severity, inhibiting lymphocyte infiltration into the spinal cord, and reversing demyelination.[8]

Clinical Development

The clinical development of ozanimod hydrochloride has been extensive, encompassing Phase 1, 2, and 3 trials for both multiple sclerosis and ulcerative colitis.

Phase 1: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase 1 studies in healthy volunteers were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ozanimod.

Experimental Protocol: First-in-Human Study

  • Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

  • Participants: Healthy adult volunteers.

  • Assessments: Safety monitoring (including cardiac effects), pharmacokinetic profiling of ozanimod and its active metabolites, and pharmacodynamic assessment of lymphocyte count reduction.

  • Key Findings: Ozanimod was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing. It produced a robust, dose-dependent, and reversible reduction in peripheral lymphocyte counts. A gradual dose titration was found to mitigate first-dose cardiac effects.[9]

Table 2: Pharmacokinetic Parameters of Ozanimod in Healthy Volunteers

ParameterValue
Time to Maximum Concentration (Tmax) ~6-8 hours
Elimination Half-life ~19-21 hours
Oral Bioavailability High
Metabolism Extensively metabolized by CYP enzymes into two major active metabolites (CC112273 and CC1084037)

Source:[2][10]

Phase 2 and 3: Efficacy and Safety in Multiple Sclerosis

The efficacy and safety of ozanimod in relapsing forms of multiple sclerosis were established in the RADIANCE and SUNBEAM Phase 3 clinical trials.

Experimental Workflow: Phase 3 MS Clinical Trial Program

MS_Clinical_Trial_Workflow Screening Patient Screening (Relapsing MS, EDSS 0-5.0) Randomization Randomization (1:1:1) Screening->Randomization Ozanimod_1mg Ozanimod 1 mg Randomization->Ozanimod_1mg Ozanimod_0_5mg Ozanimod 0.5 mg Randomization->Ozanimod_0_5mg IFN Interferon β-1a Randomization->IFN Treatment_Period Treatment Period (SUNBEAM: ≥12 months, RADIANCE: 24 months) Ozanimod_1mg->Treatment_Period Ozanimod_0_5mg->Treatment_Period IFN->Treatment_Period Endpoints Primary & Secondary Endpoint Assessment (ARR, MRI lesions, Disability Progression) Treatment_Period->Endpoints OLE Open-Label Extension (DAYBREAK) Endpoints->OLE

Caption: Workflow of the Phase 3 clinical trials for ozanimod in multiple sclerosis.

Experimental Protocol: RADIANCE (NCT02047734) and SUNBEAM (NCT02294058) Trials

  • Design: Multicenter, randomized, double-blind, double-dummy, active-controlled Phase 3 trials.

  • Participants: Patients with relapsing forms of multiple sclerosis.

  • Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a weekly.

  • Primary Endpoint: Annualized relapse rate (ARR).

  • Secondary Endpoints: Number of new or enlarging hyperintense T2-weighted brain MRI lesions, number of gadolinium-enhanced brain MRI lesions, and time to confirmed disability progression.

Table 3: Key Efficacy Results from Phase 3 MS Trials (Ozanimod 0.92 mg vs. Interferon β-1a)

EndpointRADIANCE (24 months)SUNBEAM (at least 12 months)
Annualized Relapse Rate (ARR) Significantly lower vs. IFN β-1aSignificantly lower vs. IFN β-1a
New or Enlarging T2 Lesions Significantly fewer vs. IFN β-1aSignificantly fewer vs. IFN β-1a
Gadolinium-enhancing Lesions Significantly fewer vs. IFN β-1aSignificantly fewer vs. IFN β-1a
Brain Volume Loss Significantly slowed vs. IFN β-1aSignificantly slowed vs. IFN β-1a

Source:[11][12]

Long-term data from the DAYBREAK open-label extension study demonstrated sustained efficacy and a consistent safety profile with continuous ozanimod treatment for up to 5 years.[12]

Phase 2 and 3: Efficacy and Safety in Ulcerative Colitis

The clinical development program for ozanimod in ulcerative colitis included the Phase 2 TOUCHSTONE trial and the pivotal Phase 3 True North trial.

Experimental Protocol: TOUCHSTONE (NCT01647516) and True North (Induction and Maintenance)

  • Design: Multicenter, randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with moderately to severely active ulcerative colitis.

  • Intervention: Patients received oral ozanimod (0.92 mg daily) or placebo.

  • Primary Endpoint: Clinical remission at the end of the induction period (week 8 or 10).

  • Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic remission.

Table 4: Key Efficacy Results from Phase 3 UC Trial (True North) at Week 10 (Induction)

EndpointOzanimod 0.92 mgPlacebo
Clinical Remission 18.4%6.0%
Clinical Response 47.8%25.9%
Endoscopic Improvement 27.3%11.6%
Endoscopic-Histologic Mucosal Improvement 12.6%3.7%

Source:[13]

In the maintenance phase of the True North study, ozanimod was superior to placebo in maintaining clinical remission at week 52.[14]

Regulatory Milestones and Post-Marketing

  • February 2018: The FDA issued a Refuse to File letter for the initial New Drug Application (NDA) for ozanimod for relapsing multiple sclerosis.

  • March 2019: Celgene resubmitted the NDA.

  • March 26, 2020: The U.S. FDA approved ozanimod (Zeposia) for the treatment of relapsing forms of multiple sclerosis in adults.[2][15]

  • May 2020: The European Commission approved ozanimod for the treatment of adult patients with relapsing-remitting multiple sclerosis with active disease.[2]

  • May 27, 2021: The U.S. FDA approved ozanimod for the treatment of moderately to severely active ulcerative colitis in adults.[13]

Conclusion

The discovery and development of ozanimod hydrochloride exemplify a successful targeted drug development program. From its rational design as a selective S1P1 and S1P5 receptor modulator to its rigorous evaluation in preclinical models and large-scale clinical trials, ozanimod has emerged as a valuable oral therapeutic option for patients with multiple sclerosis and ulcerative colitis. Its journey from the laboratory to the clinic highlights the importance of understanding disease pathophysiology to develop effective and safer treatments for chronic autoimmune disorders.

References

Ozanimod HCl: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of ozanimod HCl. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. The document also includes visualizations of relevant signaling pathways and experimental workflows to enhance understanding.

Chemical Structure and Properties

This compound is the hydrochloride salt of ozanimod.[2] The chemical structure of ozanimod features a chiral center with an (S)-configuration, which is crucial for its biological activity.

Chemical Structure:

(S)-5-(3-(1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile hydrochloride

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₂₅ClN₄O₃[2]
Molecular Weight 440.93 g/mol [2]
CAS Number 1618636-37-5[2]
Appearance White to off-white solid[3]
Melting Point ~240 °C[3]
Solubility Ethanol: 1.43 mg/mLMethanol: 2.41 mg/mLAqueous (pH 5.1): 3.51 mg/mL[3]
pKa 7.90[3]
LogP 3.28[3]

Mechanism of Action: S1P Receptor Modulation

Ozanimod is a selective agonist for S1P₁ and S1P₅ receptors.[1] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis, are primarily attributed to its functional antagonism of the S1P₁ receptor on lymphocytes.[4]

Upon binding to the S1P₁ receptor on lymphocytes, ozanimod induces receptor internalization and subsequent degradation.[2] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) and other sites of inflammation.[3][4]

cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses Sequestration Lymphocyte Sequestration Lymphocyte->Sequestration Circulating_Lymphocyte Circulating Lymphocyte S1P_Gradient S1P Gradient S1P_Gradient->Circulating_Lymphocyte Guides Egress Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Internalization->Lymphocyte Prevents Egress

Ozanimod's Mechanism of Action on Lymphocyte Sequestration.

Experimental Protocols

Synthesis of Ozanimod Hydrochloride

The following is a general, multi-step synthesis protocol for this compound, compiled from various sources.[5][6] Researchers should optimize conditions and purification methods for each step.

Experimental Workflow for Ozanimod Synthesis

Indanone 4-Cyano-indanone Acetal Acetal Protection Indanone->Acetal Amidoxime Amidoxime Formation Acetal->Amidoxime Oxadiazole 1,2,4-Oxadiazole Ring Formation Amidoxime->Oxadiazole Deprotection Acetal Deprotection Oxadiazole->Deprotection Imine Imine Formation Deprotection->Imine Reduction Asymmetric Transfer Hydrogenation Imine->Reduction Salt Salt Formation Reduction->Salt OzanimodHCl This compound Salt->OzanimodHCl

A simplified workflow for the synthesis of this compound.

Step 1: Acetal Protection of 4-Cyano-indanone

  • Dissolve 4-cyano-indanone in a suitable solvent (e.g., toluene).

  • Add an ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture, neutralize the acid, and extract the product.

  • Purify the resulting acetal by column chromatography or recrystallization.

Step 2: Amidoxime Formation

  • Dissolve the protected indanone in a suitable solvent (e.g., ethanol).

  • Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction for the formation of the amidoxime.

  • Upon completion, remove the solvent and isolate the crude product.

Step 3: 1,2,4-Oxadiazole Ring Formation

  • Activate 3-cyano-4-isopropoxybenzoic acid with a coupling agent (e.g., carbonyldiimidazole) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add the amidoxime from the previous step to the activated acid.

  • Heat the reaction mixture to promote cyclization to the oxadiazole.

  • Monitor the reaction by TLC or HPLC.

  • Work up the reaction by quenching with water and extracting the product.

  • Purify the oxadiazole intermediate by column chromatography.

Step 4: Acetal Deprotection

  • Dissolve the oxadiazole intermediate in a suitable solvent (e.g., acetone).

  • Add an aqueous acid (e.g., hydrochloric acid) and stir at room temperature.

  • Monitor the deprotection by TLC or HPLC.

  • Neutralize the acid and extract the deprotected ketone.

  • Purify the ketone by column chromatography.

Step 5: Imine Formation and Asymmetric Transfer Hydrogenation

  • Dissolve the ketone in a suitable solvent (e.g., toluene).

  • Add ethanolamine and heat to reflux with a Dean-Stark apparatus to form the imine.

  • In a separate vessel, prepare the chiral ruthenium catalyst.

  • Cool the imine solution and add the catalyst.

  • Perform the asymmetric transfer hydrogenation using a suitable hydrogen donor (e.g., formic acid/triethylamine mixture).

  • Monitor the reaction for the formation of the chiral amine (ozanimod free base).

  • Upon completion, quench the reaction and purify the ozanimod free base.

Step 6: Salt Formation

  • Dissolve the purified ozanimod free base in a suitable solvent (e.g., methanol or isopropanol).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture to induce precipitation of ozanimod hydrochloride.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization: The final product and intermediates should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Chiral HPLC: To determine the enantiomeric excess of the final product.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[7][8]

Materials:

  • Cell membranes expressing the human S1P₁ receptor.

  • [³⁵S]GTPγS (radiolabeled).

  • GDP.

  • This compound and other test compounds.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P₁ receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A solution of GDP (final concentration ~10 µM).

    • Varying concentrations of this compound or test compound.

    • S1P₁ receptor-expressing membranes (typically 5-20 µg of protein per well).

    • [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mats and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding as a function of the ozanimod concentration and determine the EC₅₀ value.

S1P₁ Receptor Internalization Assay

This assay quantifies the ability of ozanimod to induce the internalization of the S1P₁ receptor from the cell surface, often using flow cytometry or high-content imaging.[9][10]

Materials:

  • Cells stably expressing a tagged S1P₁ receptor (e.g., GFP-tagged).

  • Cell culture medium.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Flow cytometer or high-content imaging system.

Procedure:

  • Cell Culture: Culture the S1P₁-expressing cells to an appropriate confluency in multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control.

  • Cell Harvesting (for Flow Cytometry):

    • Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold PBS.

  • Fixation (for Imaging):

    • Carefully remove the medium and wash the cells with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining (Optional): If the receptor is not fluorescently tagged, perform immunofluorescent staining using a primary antibody against an extracellular epitope of S1P₁ and a fluorescently labeled secondary antibody.

  • Data Acquisition:

    • Flow Cytometry: Analyze the fluorescence intensity of the cell population. A decrease in mean fluorescence intensity indicates receptor internalization.

    • High-Content Imaging: Acquire images of the cells and quantify the amount of fluorescence at the cell surface versus in intracellular compartments.

  • Data Analysis: Calculate the percentage of receptor internalization relative to the vehicle-treated control cells. Determine the EC₅₀ for ozanimod-induced internalization.

cAMP Accumulation Assay

This assay measures the functional consequence of S1P₁ receptor activation, which is coupled to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

Materials:

  • Cells expressing the human S1P₁ receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed the S1P₁-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: The inhibitory effect of ozanimod on forskolin-stimulated cAMP accumulation is measured. Plot the cAMP levels as a function of ozanimod concentration to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized small molecule with a distinct chemical structure and a selective mechanism of action that underpins its therapeutic efficacy. The detailed physicochemical properties and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of its synthesis, biological activity, and signaling pathways is essential for the continued exploration of its therapeutic potential and the development of next-generation S1P receptor modulators.

References

Preclinical Profile of Ozanimod (HCl) in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator, has demonstrated significant efficacy in a range of preclinical autoimmune disease models.[1] This technical guide provides an in-depth overview of the preclinical studies of ozanimod, focusing on its mechanism of action, and its therapeutic potential in models of multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: S1P Receptor Modulation

Ozanimod is an agonist of S1P1 and S1P5 receptors.[2] Its therapeutic effects in autoimmune diseases are primarily attributed to its action on S1P1.[3] The binding of ozanimod to S1P1 on lymphocytes induces the internalization and degradation of the receptor.[4] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2] Consequently, naïve and central memory T cells, as well as B cells, are sequestered in the lymph nodes, leading to a reversible, dose-dependent reduction of circulating lymphocytes.[5][6] This reduction in the trafficking of autoreactive lymphocytes to sites of inflammation is a key mechanism underlying ozanimod's efficacy.[5] Effector memory T cells, which are crucial for immune surveillance, are largely spared as they do not primarily traffic through lymph nodes.[5]

Ozanimod_Mechanism_of_Action cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Circulating_Lymphocytes Reduced Circulating Lymphocytes Lymphocyte->Circulating_Lymphocytes Egress Blocked Internalization Internalization S1P1_Receptor->Internalization Induces Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds EAE_Experimental_Workflow EAE_Induction Induce EAE in Mice Disease_Onset Onset of Clinical Signs (Score 1) EAE_Induction->Disease_Onset Ozanimod_Treatment Daily Oral Ozanimod (e.g., 0.6 mg/kg) Disease_Onset->Ozanimod_Treatment Monitoring Daily Clinical Scoring Ozanimod_Treatment->Monitoring Endpoint_Analysis Histological Analysis of Spinal Cord Monitoring->Endpoint_Analysis S1P1_Signaling_Pathway Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 G_Protein G Protein Activation S1P1->G_Protein Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) G_Protein->Downstream_Signaling Receptor_Internalization S1P1 Receptor Internalization & Degradation Downstream_Signaling->Receptor_Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vivo Pharmacokinetics and Bioavailability of Ozanimod HCl

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of ozanimod hydrochloride (HCl), a sphingosine-1-phosphate (S1P) receptor modulator. The information presented is collated from a range of clinical pharmacology studies and is intended to be a valuable resource for professionals in the field of drug development and research.

Ozanimod is an oral S1P receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This mechanism of action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to the central nervous system and contribute to inflammation and neurodegeneration in autoimmune diseases[4][5][6]. Ozanimod is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis[6][7][8]. A thorough understanding of its pharmacokinetic profile is crucial for its safe and effective use.

Pharmacokinetics

Ozanimod undergoes extensive metabolism, resulting in the formation of several active metabolites that significantly contribute to its overall therapeutic effect. The parent drug, ozanimod, and its two major active metabolites, CC112273 and CC1084037, are the primary active moieties in circulation[1].

Absorption and Bioavailability

Following oral administration, ozanimod is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) for the parent drug being approximately 6-8 hours[1]. The Tmax for its major active metabolites, CC112273 and CC1084037, is observed at approximately 10 hours and 16 hours, respectively, after a single dose[5][9]. Dose-proportional increases in the maximum observed concentration (Cmax) and the area under the concentration-time curve (AUC) have been observed for ozanimod and its major active metabolites[5][10].

The administration of ozanimod with a high-fat, high-calorie meal does not have a significant effect on its exposure (Cmax and AUC)[1][11]. While a high-fat meal can delay the Tmax of ozanimod by about 4 hours, there is no overall impact on the extent of absorption[2][12]. Consequently, ozanimod can be administered without regard to meals[11].

Distribution

Ozanimod exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vz/F) of approximately 5590 L[1]. Both ozanimod and its major active metabolites are highly bound to human plasma proteins. The plasma protein binding is approximately 98.2% for ozanimod, 99.8% for CC112273, and 99.3% for CC1084037[1].

Metabolism

Ozanimod is extensively metabolized in humans through multiple enzymatic pathways, with no single enzyme being predominantly responsible for its clearance[1][7]. This complex metabolism results in several circulating metabolites, with two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124[7]. After multiple doses, the circulating total active drug exposure is comprised of approximately 6% ozanimod, 73% CC112273, and 15% CC1084037[1][9][13][14].

The metabolic pathways for ozanimod include:

  • Oxidation: Mediated by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH).

  • Dealkylation: Predominantly mediated by cytochrome P450 3A4 (CYP3A4).

  • Reductive metabolism: Carried out by gut microflora[7][15].

The primary metabolite, RP101075, is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273[7]. CC112273 can then be reduced by carbonyl reductases to form the other major active metabolite, CC1084037, or undergo oxidation mediated by CYP2C8[7][10]. The two major active metabolites, CC112273 and CC1084037, are interconvertible, with the equilibrium favoring the formation of CC112273[5][7][9].

Excretion

Following a single oral dose of radiolabeled ozanimod, approximately 26% of the total radioactivity is recovered in the urine and 37% in the feces[1][16]. The long half-life of the drug and its metabolites likely contributes to the incomplete recovery of radioactivity[1]. The parent drug, ozanimod, and its major active metabolites are not found in the feces[1]. The mean terminal elimination half-life is approximately 20-22 hours for ozanimod, and about 10 days for both CC112273 and CC1084037[5][10].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for ozanimod and its major active metabolites from single- and multiple-dose studies in healthy subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites

AnalyteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Ozanimod0.46 mg0.2888.8~20-22
CC1122730.46 mg0.231046.1~240 (10 days)
CC10840370.46 mg0.041611.2~240 (10 days)
Ozanimod0.92 mg0.56817.6~20-22
CC1122730.92 mg0.461092.2~240 (10 days)
CC10840370.92 mg0.081622.4~240 (10 days)
Data compiled from studies in healthy subjects. Cmax and AUC are presented as geometric means. Tmax is presented as the median. t½ is the terminal elimination half-life.[5][9][10]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites

AnalyteDose RegimenCmax,ss (ng/mL)Tmax,ss (hr)AUCτ,ss (ng·hr/mL)
Ozanimod1.84 mg QD1.4821.6
CC1122731.84 mg QD14.512313.2
CC10840371.84 mg QD3.14-2464.8
Data from healthy subjects after 28 days of repeated dosing with a dose-escalation regimen. Cmax,ss and AUCτ,ss are geometric means at steady state. Tmax,ss is the median at steady state.[9][13]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials conducted in healthy adult subjects. Below are representative methodologies employed in these studies.

Single-Dose Bioavailability Study (Food Effect)
  • Study Design: A randomized, open-label, three-period, three-treatment crossover study.

  • Subjects: 24 healthy adult volunteers.

  • Dosing: A single 1 mg oral dose of this compound was administered under three different conditions: (1) fasted, (2) with a high-fat meal, and (3) with a low-fat meal. A 7-day washout period separated each treatment.

  • Sample Collection: Blood samples were collected at predefined time points before and after dosing to characterize the plasma concentration-time profiles of ozanimod and its metabolites.

  • Bioanalysis: Plasma concentrations of ozanimod and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11][12].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data[12].

Multiple-Dose Pharmacokinetic Study
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Subjects: 56 healthy adult subjects, aged 18-55 years.

  • Dosing: Subjects received once-daily oral doses of ozanimod or placebo for 30 days. The ozanimod regimen involved a dose escalation: 0.23 mg on days 1-4, 0.46 mg on days 5-7, 0.92 mg on days 8-10, and 1.84 mg on days 11-30[9][13].

  • Sample Collection: Serial blood samples were collected on day 1, day 5, and day 28 to determine the pharmacokinetic profiles of ozanimod and its major active metabolites.

  • Bioanalysis: Plasma concentrations were measured using a validated LC-MS/MS method[5].

  • Pharmacokinetic Analysis: Plasma pharmacokinetic parameters were estimated using noncompartmental methods[9][13].

Visualizations

The following diagrams illustrate the metabolic pathway of ozanimod, its signaling pathway, and a typical experimental workflow for a pharmacokinetic study.

Ozanimod Ozanimod RP101075 RP101075 Ozanimod->RP101075 CYP3A4 (Dealkylation) RP101988 RP101988 Ozanimod->RP101988 ALDH/ADH (Oxidation) Gut_Microflora_Metabolite Reductive Metabolites Ozanimod->Gut_Microflora_Metabolite Gut Microflora (Reduction) CC112273 CC112273 (Major Active Metabolite) RP101075->CC112273 MAO-B CC1084037 CC1084037 (Major Active Metabolite) CC112273->CC1084037 Carbonyl Reductases (Reduction) RP101509 RP101509 CC112273->RP101509 CYP2C8 (Oxidation) CC1084037->CC112273 AKR1C1/1C2, HSDs (Oxidation)

Caption: Metabolic pathway of ozanimod.

Ozanimod Ozanimod S1P1_Receptor S1P1 Receptor (on Lymphocyte) Ozanimod->S1P1_Receptor Binds to Receptor_Internalization Receptor Internalization and Degradation S1P1_Receptor->Receptor_Internalization Leads to Lymphocyte_Egress_Blocked Lymphocyte Egress from Lymph Node is Blocked Receptor_Internalization->Lymphocyte_Egress_Blocked Circulating_Lymphocytes Reduced Circulating Lymphocytes Lymphocyte_Egress_Blocked->Circulating_Lymphocytes Therapeutic_Effect Therapeutic Effect (Reduced CNS Inflammation) Circulating_Lymphocytes->Therapeutic_Effect

Caption: Ozanimod's S1P1 receptor signaling pathway.

Protocol_Design Study Protocol Design and Approval Subject_Screening Subject Screening and Enrollment Protocol_Design->Subject_Screening Dosing Drug Administration (Dosing) Subject_Screening->Dosing Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma Separation) Sample_Collection->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Noncompartmental) Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Experimental workflow for a clinical pharmacokinetic study.

References

An In-depth Technical Guide to the Molecular Targets of Ozanimod HCl in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy in the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic effects are attributed to its interaction with specific molecular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of ozanimod HCl in the CNS, detailing its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Primary Molecular Targets in the CNS: S1P1 and S1P5 Receptors

This compound and its major active metabolites, CC112273 and CC1084037, are high-affinity agonists for two subtypes of the sphingosine-1-phosphate receptor family: S1P1 and S1P5 .[1][2] These G protein-coupled receptors are expressed on various CNS-resident cells, including astrocytes, microglia, and oligodendrocytes, where they play crucial roles in regulating cellular processes relevant to the pathophysiology of MS.[1] Ozanimod readily crosses the blood-brain barrier, allowing for direct engagement with these CNS targets.[3]

Quantitative Binding and Functional Data

The binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50) of ozanimod and its active metabolites for human S1P1 and S1P5 receptors have been determined through various in vitro assays.

CompoundReceptorAssay TypeParameterValue (nM)
Ozanimodhuman S1P1Radioligand BindingKi0.28
Ozanimodhuman S1P5Radioligand BindingKi5.4
Ozanimodhuman S1P1[35S]GTPγS BindingEC500.16
Ozanimodhuman S1P5[35S]GTPγS BindingEC503.3
CC112273human S1P1[35S]GTPγS BindingEC500.11
CC112273human S1P5[35S]GTPγS BindingEC503.0
CC1084037human S1P1[35S]GTPγS BindingEC500.11
CC1084037human S1P5[35S]GTPγS BindingEC502.0

Table 1: Binding Affinities and Functional Potencies of Ozanimod and its Active Metabolites at Human S1P1 and S1P5 Receptors.

Signaling Pathways Modulated by Ozanimod in the CNS

Ozanimod's interaction with S1P1 and S1P5 receptors on CNS cells initiates distinct downstream signaling cascades that contribute to its therapeutic effects.

S1P1 Receptor Signaling: Functional Antagonism

On lymphocytes, ozanimod acts as a functional antagonist of the S1P1 receptor.[1] This process begins with ozanimod binding to and activating the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. This initial agonism, however, triggers a cascade of events that ultimately leads to the receptor's internalization and degradation. G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated S1P1 receptor, which then serves as a docking site for β-arrestin. The recruitment of β-arrestin facilitates the assembly of clathrin-coated pits and subsequent endocytosis of the receptor.[4] This internalization prevents the receptor from being recycled back to the cell surface, leading to its degradation and a long-lasting desensitization of the cell to S1P.[4] In the context of MS, this functional antagonism on lymphocytes is thought to prevent their egress from lymph nodes, thereby reducing their infiltration into the CNS.[1] A similar mechanism of functional antagonism is proposed to occur on S1P1-expressing cells within the CNS, such as astrocytes and microglia, potentially modulating their inflammatory responses.

S1P1_Functional_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds and Activates G_protein Gαi/o-Gβγ S1P1->G_protein Activates GRK GRK S1P1->GRK Recruits beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits Clathrin_pit Clathrin-Coated Pit S1P1->Clathrin_pit G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GRK->S1P1 Phosphorylates beta_arrestin->Clathrin_pit Initiates Internalization Endosome Endosome Clathrin_pit->Endosome Degradation Receptor Degradation Endosome->Degradation

Ozanimod-induced S1P1 receptor functional antagonism.
S1P5 Receptor Signaling in Oligodendrocytes

The S1P5 receptor is predominantly expressed on oligodendrocytes in the CNS.[2] Activation of S1P5 by ozanimod is believed to promote oligodendrocyte survival and differentiation, processes that are crucial for remyelination in MS. The downstream signaling of S1P5 is thought to be mediated through Gαi and Gα12/13 proteins.[5] Activation of these G proteins can lead to the modulation of various intracellular pathways, including the Rho/ROCK pathway, which is involved in cell morphology and migration, and the ERK1/2 and p38 MAPK pathways, which are important for cell survival and differentiation.

S1P5_Oligodendrocyte_Signaling Ozanimod Ozanimod S1P5 S1P5 Receptor (on Oligodendrocyte) Ozanimod->S1P5 Activates G_proteins Gαi & Gα12/13 S1P5->G_proteins Rho_ROCK Rho/ROCK Pathway G_proteins->Rho_ROCK ERK_p38 ERK1/2 & p38 MAPK Pathways G_proteins->ERK_p38 Differentiation Differentiation & Myelination Rho_ROCK->Differentiation Survival Cell Survival ERK_p38->Survival ERK_p38->Differentiation

Proposed S1P5 signaling in oligodendrocytes.
Modulation of Inflammatory Signaling in Astrocytes and Microglia

Ozanimod has been shown to exert anti-inflammatory effects on astrocytes and microglia. In models of CNS injury, ozanimod treatment has been associated with the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the AIM2 (absent in melanoma 2) inflammasome.[6] The NF-κB pathway is a key regulator of pro-inflammatory gene expression, while the AIM2 inflammasome is a multi-protein complex that, when activated, leads to the production of inflammatory cytokines such as IL-1β. By inhibiting these pathways, ozanimod may reduce the production of inflammatory mediators by astrocytes and microglia, thereby creating a less inflammatory microenvironment in the CNS.

Astrocyte_Microglia_Signaling Ozanimod Ozanimod S1P1_5 S1P1/S1P5 Receptors (on Astrocyte/Microglia) Ozanimod->S1P1_5 Downstream_Signaling Downstream Signaling S1P1_5->Downstream_Signaling NFkB_Pathway NF-κB Pathway Downstream_Signaling->NFkB_Pathway Inhibits AIM2_Inflammasome AIM2 Inflammasome Downstream_Signaling->AIM2_Inflammasome Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-1β) NFkB_Pathway->Inflammatory_Mediators AIM2_Inflammasome->Inflammatory_Mediators

Ozanimod's anti-inflammatory signaling in glia.

Experimental Protocols

The characterization of ozanimod's interaction with its molecular targets relies on a suite of established in vitro assays.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., ozanimod) by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (S1P1 or S1P5) are prepared from cultured cells.

  • Incubation: A fixed concentration of a radiolabeled S1P receptor ligand is incubated with the cell membranes in the presence of varying concentrations of ozanimod.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of ozanimod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Displacement_Workflow Membrane_Prep 1. Prepare cell membranes expressing S1P receptor Incubation 2. Incubate membranes with radioligand and ozanimod Membrane_Prep->Incubation Filtration 3. Separate bound from unbound ligand via filtration Incubation->Filtration Detection 4. Quantify radioactivity on filter Filtration->Detection Analysis 5. Calculate IC50 and Ki Detection->Analysis

Workflow for a radioligand displacement assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of ozanimod.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation: The reaction is stopped, and the [35S]GTPγS-bound G proteins are captured, often by filtration.

  • Detection: The amount of radioactivity is measured.

  • Data Analysis: The concentration of ozanimod that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

GTPgS_Binding_Workflow Membrane_Prep 1. Prepare cell membranes with S1P receptor Incubation 2. Incubate membranes with [35S]GTPγS and ozanimod Membrane_Prep->Incubation Activation 3. Agonist binding promotes [35S]GTPγS binding to Gα Incubation->Activation Separation 4. Separate [35S]GTPγS-bound G proteins Activation->Separation Detection 5. Quantify radioactivity Separation->Detection Analysis 6. Determine EC50 and Emax Detection->Analysis

Workflow for a [35S]GTPγS binding assay.

Conclusion

This compound exerts its therapeutic effects in the central nervous system through selective and high-affinity binding to S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes. Its mechanism of action involves a multifaceted approach of functional antagonism at the S1P1 receptor, leading to the modulation of immune cell trafficking and CNS inflammation, and agonism at the S1P5 receptor, promoting oligodendrocyte survival and remyelination. The quantitative data and understanding of the intricate signaling pathways and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of S1P receptor modulation for the treatment of neuroinflammatory and neurodegenerative diseases.

References

Ozanimod HCl: A Deep Dive into its Core Mechanism of Lymphocyte Trafficking and Sequestration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ozanimod hydrochloride (HCl), a sphingosine-1-phosphate (S1P) receptor modulator. It focuses on its effects on lymphocyte trafficking and sequestration, a key process in its therapeutic efficacy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. This document synthesizes data from pivotal clinical trials, details relevant experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.

Core Mechanism of Action: S1P1 Receptor Modulation

Ozanimod is a selective agonist of the sphingosine-1-phosphate receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effects in inflammatory diseases are primarily attributed to its action on S1P1 receptors expressed on lymphocytes.[2][3]

Sphingosine-1-phosphate is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[1][4] A concentration gradient of S1P exists between the lymph/blood (high concentration) and the lymphoid tissues (low concentration), which guides lymphocytes out of the lymph nodes and into circulation.[5]

Ozanimod, upon binding to the S1P1 receptor on lymphocytes, acts as a functional antagonist.[3] This binding leads to the internalization and subsequent degradation of the S1P1 receptor through the ubiquitin-proteasome pathway.[6][7] The loss of surface S1P1 receptors renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5][8] This sequestration of lymphocytes prevents their migration to sites of inflammation in the central nervous system or the gut, thereby reducing the inflammatory cascade characteristic of autoimmune diseases.[1][8]

Ozanimod_S1P1_Signaling_Pathway cluster_lymph_node Lymph Node cluster_circulation Peripheral Circulation cluster_inflammation Site of Inflammation Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Reduced_Egress Reduced Lymphocyte Egress Sequestration->Reduced_Egress Prevents egress to Reduced_Inflammation Reduced Inflammation Reduced_Egress->Reduced_Inflammation Leads to

Caption: Ozanimod's modulation of the S1P1 signaling pathway.

Quantitative Effects on Lymphocyte Counts

Clinical trials have consistently demonstrated a significant reduction in peripheral blood lymphocyte counts following ozanimod administration. This effect is dose-dependent and reversible upon discontinuation of the drug.[6][9]

Table 1: Absolute Lymphocyte Count (ALC) Reduction in Clinical Trials
Study PopulationTrial Name/PhaseOzanimod DoseTimepointMean ALC Reduction from BaselineReference(s)
Healthy VolunteersFirst-in-Human Study1 mg/day28 days~65%[10]
Healthy VolunteersFirst-in-Human Study1.5 mg/day28 days~68%[10]
Relapsing Multiple SclerosisPhase 30.92 mg/day3 months~55% (to approx. 0.8 x 10⁹/L)[3][11]
Ulcerative ColitisTRUE NORTH (Phase 3)0.92 mg/day10 weeksReduced to 43-45% of baseline[12]
Table 2: Differential Effects on Lymphocyte Subsets

Ozanimod selectively affects different lymphocyte subtypes, with a more pronounced reduction in CCR7+ T cells, which are crucial for trafficking to lymph nodes.[1][6]

Study PopulationTrial Name/PhaseOzanimod DoseLymphocyte SubsetMedian Reduction from BaselineReference(s)
Relapsing Multiple SclerosisPhase 11 mg/dayCD19+ B-cells>75% at day 85[13]
Relapsing Multiple SclerosisPhase 11 mg/dayCD3+ T-cells>75% at day 85[13]
Relapsing Multiple SclerosisPhase 11 mg/dayCD4+ Naive T-cells≥90%[13]
Relapsing Multiple SclerosisPhase 11 mg/dayCD8+ Naive T-cells≥90%[13]
Crohn's DiseaseSTEPSTONE (Phase 2)0.92 mg/dayTotal T-cells (CD3+)45.4% at week 12[14]
Crohn's DiseaseSTEPSTONE (Phase 2)0.92 mg/dayT-helper cells (CD3+CD4+)76.8% at week 12[14]
Crohn's DiseaseSTEPSTONE (Phase 2)0.92 mg/dayTotal B-cells (CD3-CD19+)76.7% at week 12[14]
Crohn's DiseaseSTEPSTONE (Phase 2)0.92 mg/dayNK cells (CD3-CD56+/CD16+)No significant change[14]
Crohn's DiseaseSTEPSTONE (Phase 2)0.92 mg/dayMonocytes (CD14+)No significant change[14]

Experimental Protocols

The clinical evaluation of ozanimod's effect on lymphocyte trafficking has been conducted through rigorous, placebo-controlled, double-blind clinical trials.

Clinical Trial Design (Representative)

A common design for assessing the pharmacodynamics of ozanimod involves the following key stages:

  • Patient Screening and Baseline Assessment: Participants meeting the inclusion criteria for the specific autoimmune disease undergo a thorough screening process. Baseline absolute lymphocyte counts and subsets are measured.

  • Dose Escalation: To mitigate potential first-dose cardiac effects, ozanimod is typically initiated with a dose-escalation regimen over the first week.[10]

  • Treatment Period: Patients receive a stable daily oral dose of ozanimod (e.g., 0.92 mg) for the duration of the study.[13]

  • Pharmacodynamic Assessments: Peripheral blood samples are collected at predefined intervals (e.g., weekly or monthly) to monitor changes in absolute lymphocyte counts and various lymphocyte subsets.[13]

  • Follow-up: After discontinuation of the treatment, lymphocyte counts are monitored to assess the rate and extent of recovery.[6]

Clinical_Trial_Workflow Screening Patient Screening & Baseline Assessment Dose_Escalation Dose Escalation (e.g., 7 days) Screening->Dose_Escalation Treatment Stable Dose Treatment (e.g., 0.92 mg/day) Dose_Escalation->Treatment PD_Assessment Pharmacodynamic Assessments (Blood Draws) Treatment->PD_Assessment Regular Intervals Follow_up Follow-up Period (Post-Treatment) Treatment->Follow_up End of Treatment

Caption: A high-level workflow for a clinical trial assessing ozanimod.
Lymphocyte Subset Analysis by Flow Cytometry

The quantification of various lymphocyte populations is predominantly performed using multicolor flow cytometry.

  • Sample Preparation: Whole blood is collected in anticoagulant-containing tubes.

  • Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers that define different lymphocyte subsets (e.g., CD3 for T-cells, CD19 for B-cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, CCR7 for naive and central memory T-cells).[13][14]

  • Red Blood Cell Lysis: Red blood cells are lysed to enrich the leukocyte population.

  • Data Acquisition: The stained samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data Analysis: Specialized software is used to gate on specific cell populations based on their light scatter properties and fluorescence, allowing for the enumeration of absolute counts of each lymphocyte subset.[13][14]

Logical Relationship of Ozanimod's Mechanism

The therapeutic effect of ozanimod is a direct consequence of its molecular mechanism of action, leading to a measurable pharmacodynamic effect (lymphopenia), which in turn is hypothesized to produce the clinical benefit.

Logical_Relationship Ozanimod_Admin Oral Administration of Ozanimod HCl S1P1_Binding Binding to S1P1 Receptors on Lymphocytes Ozanimod_Admin->S1P1_Binding Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1_Binding->Receptor_Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymphoid Organs Receptor_Internalization->Lymphocyte_Sequestration Reduced_Circulating_Lymphocytes Reduced Peripheral Blood Lymphocytes (Lymphopenia) Lymphocyte_Sequestration->Reduced_Circulating_Lymphocytes Reduced_Inflammation Reduced Migration of Lymphocytes to Inflammatory Sites Reduced_Circulating_Lymphocytes->Reduced_Inflammation Therapeutic_Effect Therapeutic Effect in Autoimmune Disease Reduced_Inflammation->Therapeutic_Effect

Caption: Logical flow from drug administration to therapeutic effect.

Conclusion

This compound exerts its immunomodulatory effects through a well-defined mechanism of action involving the functional antagonism of S1P1 receptors on lymphocytes. This leads to the sequestration of these immune cells within lymphoid organs, significantly reducing their numbers in the peripheral circulation and, consequently, their infiltration into inflamed tissues. The quantitative and differential effects on lymphocyte populations have been robustly characterized in numerous clinical studies, providing a clear understanding of its pharmacodynamic profile. This targeted approach to lymphocyte trafficking represents a key strategy in the management of T-cell and B-cell-mediated autoimmune diseases.

References

Ozanimod Hydrochloride (HCl) for Ulcerative Colitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of ozanimod hydrochloride (HCl), a sphingosine-1-phosphate (S1P) receptor modulator, for the treatment of ulcerative colitis (UC). It covers the core mechanism of action, key clinical trial data with detailed experimental protocols, and relevant in vitro and in vivo assay methodologies.

Core Mechanism of Action: S1P Receptor Modulation

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2]. Its therapeutic effect in ulcerative colitis is primarily attributed to its action on S1P1 receptors on lymphocytes[3].

Upon binding, ozanimod induces the internalization and degradation of S1P1 receptors on lymphocytes. This process prevents lymphocytes from egressing from lymph nodes and other secondary lymphoid tissues, thereby reducing the number of circulating lymphocytes available to infiltrate the inflamed intestinal mucosa in ulcerative colitis[3][4]. This targeted sequestration of lymphocytes, particularly T cells and B cells, dampens the chronic inflammatory response characteristic of UC.

Ozanimod_Signaling_Pathway cluster_0 Lymph Node cluster_1 Blood Vessel cluster_2 Intestinal Mucosa Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte_Egress Lymphocyte_Egress S1P1_Receptor->Lymphocyte_Egress Promotes S1P1_Receptor->Lymphocyte_Egress Blocks Circulating_Lymphocyte Circulating Lymphocyte Inflammation Inflammation Circulating_Lymphocyte->Inflammation Causes Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds & Internalizes S1P S1P S1P->S1P1_Receptor Binds to Lymphocyte_Egress->Circulating_Lymphocyte Increases

Ozanimod's Mechanism of Action on Lymphocyte Trafficking

Physicochemical Properties of Ozanimod HCl

Ozanimod hydrochloride is a white to off-white solid with the molecular formula C23H25ClN4O3 and a molecular weight of 440.92 g/mol . It has a pKa of 7.90 and a logP of 3.28. The solubility of this compound is 1.43 mg/mL in ethanol, 2.41 mg/mL in methanol, and 3.51 mg/mL in an aqueous medium at pH 5.1[5].

Key Clinical Trials in Ulcerative Colitis

The efficacy and safety of ozanimod for moderately to severely active ulcerative colitis have been primarily established in the Phase 2 TOUCHSTONE and the pivotal Phase 3 True North clinical trials.

The True North Study

The True North study was a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial that evaluated ozanimod as both an induction and maintenance therapy[6][7][8].

Experimental Protocol: True North Study

  • Study Design: The trial consisted of a 10-week induction period and a 42-week maintenance period[7][9].

    • Induction: Patients were randomized 2:1 to receive either ozanimod 0.92 mg (equivalent to 1 mg this compound) orally once daily or a placebo[9][10]. A second cohort received open-label ozanimod to ensure sufficient patient numbers for the maintenance phase[10].

    • Maintenance: Patients who achieved a clinical response to ozanimod at week 10 were re-randomized 1:1 to continue with ozanimod 0.92 mg or switch to a placebo for the maintenance period[9][10].

  • Patient Population: Adults with moderately to severely active UC, defined by a Mayo score of 6 to 12, with an endoscopy subscore of ≥2, a rectal bleeding subscore of ≥1, and a stool frequency subscore of ≥1[9]. Patients must have had an inadequate response or intolerance to oral aminosalicylates, corticosteroids, immunomodulators, or a biologic agent[9].

  • Dose Escalation: To mitigate potential cardiac effects, a 7-day dose escalation was implemented: 0.23 mg on days 1-4, 0.46 mg on days 5-7, and the full 0.92 mg dose from day 8 onwards[11][12].

  • Primary Endpoint: The primary endpoint for both induction and maintenance phases was the proportion of patients in clinical remission, as defined by the 3-component Mayo score (stool frequency subscore of 0 or 1 and not increased from baseline, rectal bleeding subscore of 0, and an endoscopy subscore of 0 or 1)[7][13].

  • Key Secondary Endpoints: These included clinical response, endoscopic improvement (endoscopy subscore ≤1), and mucosal healing[7].

True_North_Workflow Screening Screening Induction_Randomization Induction Randomization (2:1) Screening->Induction_Randomization Induction_Ozanimod Ozanimod 0.92 mg (10 weeks) Induction_Randomization->Induction_Ozanimod n=429 Induction_Placebo Placebo (10 weeks) Induction_Randomization->Induction_Placebo n=216 Clinical_Response_Check Clinical Response at Week 10? Induction_Ozanimod->Clinical_Response_Check Induction_Placebo->Clinical_Response_Check Maintenance_Randomization Maintenance Re-randomization (1:1) Clinical_Response_Check->Maintenance_Randomization Yes OLE Open-Label Extension Clinical_Response_Check->OLE No (Ozanimod arm) Discontinuation Discontinuation Clinical_Response_Check->Discontinuation No (Placebo arm) Maintenance_Ozanimod Ozanimod 0.92 mg (42 weeks) Maintenance_Randomization->Maintenance_Ozanimod n=230 Maintenance_Placebo Placebo (42 weeks) Maintenance_Randomization->Maintenance_Placebo n=227 Maintenance_Ozanimod->OLE Maintenance_Placebo->OLE At relapse or end of study

True North Clinical Trial Workflow

Quantitative Efficacy Data from True North Study

EndpointTimepointOzanimod 0.92 mgPlacebop-value
Induction
Clinical RemissionWeek 1018.4%6.0%<0.001
Clinical ResponseWeek 1047.8%25.9%<0.001
Maintenance
Clinical RemissionWeek 5237.0%18.5%<0.001
Clinical ResponseWeek 5260.0%41.0%<0.001

Data sourced from multiple reports on the True North trial[6][7][8][13].

The TOUCHSTONE Study

The TOUCHSTONE study was a Phase 2 trial that provided the initial evidence for the efficacy and safety of ozanimod in UC[12][14][15].

Experimental Protocol: TOUCHSTONE Study

  • Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week induction phase and a 24-week maintenance phase for responders. An open-label extension (OLE) followed[12][14].

  • Patient Population: 197 adults with moderately to severely active UC[13][14].

  • Treatment Arms: Patients were randomized to receive ozanimod 0.5 mg, ozanimod 1 mg (equivalent to 0.92 mg ozanimod), or placebo once daily[12].

  • Primary Endpoint: The proportion of patients in clinical remission at week 8[7][14].

  • Secondary Endpoints: Clinical response and mucosal improvement at week 8[14].

Quantitative Efficacy Data from TOUCHSTONE Study (Induction Phase)

Endpoint (Week 8)Ozanimod 1 mgPlacebop-value
Clinical Remission16.0%6.0%0.048
Clinical Response51.0%35.0%Not reported
Mucosal Improvement28.0%12.0%Not reported

Data sourced from reports on the TOUCHSTONE trial[7][15].

Pharmacodynamics: Lymphocyte Count Reduction

A key pharmacodynamic effect of ozanimod is the reduction of peripheral blood absolute lymphocyte count (ALC). In clinical trials, ozanimod treatment resulted in a dose-dependent reduction in ALC[16].

Quantitative Pharmacodynamic Data

ParameterOzanimod 0.92 mgNotes
Mean ALC Reduction from Baseline~55%Observed at week 10 in the True North study[17]
Reduction in CD19+ B-cells>75%Observed at day 85 in a Phase 1 study[16]
Reduction in CD3+ T-cells>75%Observed at day 85 in a Phase 1 study[16]
Reduction in Naive T-cells (CD4+ & CD8+)≥90%Observed at day 85 in a Phase 1 study[16]

Experimental Protocols for Preclinical and Mechanistic Studies

S1P Receptor Binding Assay

Objective: To determine the binding affinity of ozanimod for S1P receptor subtypes.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human S1P1 or S1P5 receptor.

  • Assay Buffer: Use a buffer such as 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.5[18].

  • Radioligand: A tritiated ([³H]) or other radiolabeled form of ozanimod or a known S1P receptor ligand (e.g., [³²P]S1P) is used[1][18].

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of unlabeled ozanimod.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature)[18].

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C)[1][18].

  • Detection: Wash the filters with ice-cold assay buffer to remove non-specific binding. The radioactivity retained on the filters is quantified using a scintillation counter[18].

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki) to determine the binding affinity.

S1P Receptor Functional Assay

Objective: To assess the functional activity of ozanimod as an agonist at S1P receptors.

Methodology: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding[19][20][21].

  • Membrane Preparation: Use membranes from cells expressing the S1P receptor of interest.

  • Assay Components:

    • Membranes

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

    • GDP (to ensure G-proteins are in an inactive state at baseline)

    • Varying concentrations of ozanimod

  • Procedure:

    • Incubate the membranes with GDP and ozanimod for a short period.

    • Add [³⁵S]GTPγS to initiate the reaction. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Incubate for a defined time (e.g., 30-60 minutes) at room temperature[19].

  • Separation and Detection: Similar to the binding assay, separate the membrane-bound [³⁵S]GTPγS from the free form via vacuum filtration. Quantify the radioactivity on the filters.

  • Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of ozanimod indicates agonist activity. Plotting the signal against the concentration of ozanimod allows for the determination of the half-maximal effective concentration (EC50) and the maximum effect (Emax).

Lymphocyte Subset Enumeration

Objective: To quantify the absolute counts and percentages of different lymphocyte populations in peripheral blood.

Methodology: Flow Cytometry

  • Sample Collection: Collect whole blood in EDTA-containing tubes[22].

  • Antibody Staining:

    • Pipette a defined volume of whole blood into a tube.

    • Add a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers. A typical panel for UC research would include antibodies against CD45 (pan-leukocyte marker), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and CD19 (B-cells)[15].

    • Incubate in the dark to allow for antibody binding.

  • Red Blood Cell Lysis: Add a lysing solution to remove red blood cells, which would otherwise interfere with the analysis.

  • Data Acquisition: Analyze the sample on a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors to measure the emitted light from individual cells.

  • Gating and Analysis:

    • Use software to gate on the lymphocyte population based on their forward and side scatter properties and CD45 expression.

    • Within the lymphocyte gate, identify and quantify the percentages of T-cell subsets (CD3+, CD4+, CD8+) and B-cells (CD19+)[10].

    • For absolute counts, a single-platform method incorporating counting beads of a known concentration is often used[10].

Safety and Tolerability

In clinical trials, ozanimod was generally well-tolerated. The most common adverse events included nasopharyngitis, headache, and upper respiratory tract infection. Events of special interest related to S1P receptor modulation include a transient, dose-dependent reduction in heart rate upon initiation (mitigated by a dose-titration regimen), macular edema, and an increase in liver enzyme levels[12]. A reduction in lymphocyte counts is an expected pharmacologic effect.

Conclusion

Ozanimod hydrochloride represents a significant advancement in the oral treatment of moderately to severely active ulcerative colitis. Its targeted mechanism of action, which involves the selective modulation of S1P1 and S1P5 receptors to reduce lymphocyte trafficking into the gut, has been validated in robust clinical trials. For researchers, the methodologies outlined in this guide for assessing receptor binding, functional activity, and immunophenotyping are crucial for further elucidating the nuanced effects of S1P modulators and for the development of next-generation therapies for inflammatory bowel disease.

References

initial synthesis and characterization of ozanimod hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Synthesis and Characterization of Ozanimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available scientific literature and regulatory documents, offering insights into its chemical synthesis, physicochemical properties, and mechanism of action.

Introduction

Ozanimod is a potent and selective agonist of the sphingosine-1-phosphate receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] Its hydrochloride salt is the active pharmaceutical ingredient in approved medications for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] By modulating S1P receptors, ozanimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system and the gastrointestinal tract.[4] This guide details the foundational chemistry and analytical characterization of this significant therapeutic agent.

Chemical Synthesis

The synthesis of ozanimod hydrochloride typically involves a convergent approach, combining an "eastern" fragment (a chiral aminoindane derivative) and a "western" fragment (a substituted benzonitrile) to form a central 1,2,4-oxadiazole ring.[5]

Synthetic Scheme

A commonly cited synthetic route is outlined below. This process has been refined to improve efficiency, with newer methods reporting an overall yield of 55% in five steps, a significant improvement over the initial patented route's 23% yield in eight steps.[6]

Experimental Workflow for Ozanimod Synthesis

G cluster_east Eastern Fragment Synthesis cluster_west Western Fragment cluster_coupling Coupling and Elaboration cluster_final Final Salt Formation Ketone 4-Cyano Indanone Ketal Cyclic Ketal Ketone->Ketal  Protection (62% yield) Amidoxime Eastern Fragment (Amidoxime) Ketal->Amidoxime  Hydroxylamine HCl (quantitative yield) Oxadiazole Oxadiazole Intermediate Amidoxime->Oxadiazole  Coupling with Western Fragment (CDI activation) CarboxylicAcid Western Fragment (3-cyano-4-isopropoxybenzoic acid) CarboxylicAcid->Oxadiazole DeprotectedKetone Deprotected Ketone (76% yield) Oxadiazole->DeprotectedKetone  Ketal Deprotection Imine Imine Intermediate (96% yield) DeprotectedKetone->Imine  Condensation with 2-aminoethanol OzanimodBase Ozanimod (Base) Imine->OzanimodBase  Asymmetric Transfer Hydrogenation (Chiral Ruthenium Catalyst) OzanimodHCl Ozanimod Hydrochloride OzanimodBase->OzanimodHCl  Salt Formation (Methanolic HCl)

Caption: A workflow diagram illustrating the key stages in the synthesis of ozanimod hydrochloride.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities and reaction conditions are proprietary, the key transformations are described below.

Step 1: Preparation of the Eastern Fragment (Amidoxime) The synthesis begins with the protection of the ketone group of 4-cyano indanone as a cyclic ketal, which proceeds in a 62% yield.[5] The resulting ketal is then treated with hydroxylamine hydrochloride to afford the amidoxime eastern fragment in quantitative yield.[5]

Step 2: Coupling of Eastern and Western Fragments The western fragment, 3-cyano-4-isopropoxybenzoic acid, is activated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI).[5] This activated species is then reacted with the eastern fragment to form the central 1,2,4-oxadiazole ring.[5]

Step 3: Deprotection and Imine Formation The ketal protecting group on the oxadiazole intermediate is removed to yield the corresponding ketone in 76% yield from the carboxylic acid.[5] This ketone is subsequently condensed with 2-aminoethanol under Dean-Stark conditions to form an imine intermediate in 96% yield.[5]

Step 4: Asymmetric Reduction and Salt Formation The crucial chiral center is introduced via an asymmetric transfer hydrogenation of the imine. This reaction is catalyzed by a chiral ruthenium complex, yielding ozanimod base with high enantiomeric excess.[5] Finally, treatment with methanolic hydrochloric acid affords ozanimod hydrochloride in excellent yield.[5]

Characterization of Ozanimod Hydrochloride

A thorough characterization of ozanimod hydrochloride has been performed to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

The fundamental physicochemical properties of ozanimod hydrochloride are summarized in the table below.

PropertyValueReference
Chemical Name 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile, monohydrochloride[7]
Molecular Formula C₂₃H₂₄N₄O₃·HCl[7]
Molecular Mass 440.92 g/mol [7]
Appearance White to off-white solid[7]
Hygroscopicity Poorly hygroscopic[7]
Solubility Highly soluble across pH 1.2 to 7.5[7]
Configuration (S)-configuration confirmed by X-ray crystal structure determination[7]
Analytical Characterization

A variety of analytical techniques are employed to ensure the quality and consistency of ozanimod hydrochloride.

HPLC is a critical method for determining the purity of ozanimod and quantifying any impurities. A validated green HPLC method has been developed for this purpose.[2]

Table of HPLC Method Parameters

ParameterCondition
Column Waters XBridge C18, 150 × 4.6 mm, 5 µm
Mobile Phase Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 270 nm

This method has demonstrated acceptable linearity, accuracy, precision, and sensitivity for ozanimod and its impurities.[2]

Spectroscopic and crystallographic methods are essential for the structural elucidation and confirmation of ozanimod hydrochloride.

Table of Spectroscopic and Crystallographic Data

TechniqueData/ResultsReference
¹H NMR Spectrum consistent with the proposed structure.[8][9]
Mass Spectrometry Molecular weight confirmed by MS. LC-MS/MS is used for impurity identification.[2]
Infrared (IR) Spectroscopy IR reference spectra are used for identification.[10]
X-ray Powder Diffraction (XRPD) A crystalline form (Form CS2) shows characteristic peaks at 2θ values of 19.7°±0.2°, 7.8°±0.2°, 14.4°±0.2°, and 18.8°±0.2° using Cu-Kα radiation.[8]

Experimental Protocols for Characterization

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the identification of degradation products. Plasma concentrations of ozanimod and its metabolites are determined using a validated LC-MS/MS method.[2][11] To measure plasma concentrations, ozanimod is extracted from a 250-μL aliquot of human K₂-ethylenediaminetetraacetic acid plasma by protein precipitation with 0.1% formic acid in acetonitrile.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Data is collected on a 400 MHz NMR spectrometer. Samples (1-5 mg) are dissolved in 0.5 mL of deuterated dimethyl sulfoxide.[9]

  • X-ray Powder Diffraction (XRPD): XRPD patterns are collected using Cu-Kα radiation.[8]

Mechanism of Action and Signaling Pathway

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P₁ and S1P₅.[1]

Receptor Binding Affinity

Ozanimod demonstrates potent agonist activity at S1P₁ receptors and is highly selective over other S1P receptor subtypes.[1]

Table of Ozanimod Receptor Binding and Functional Activity

ReceptorAssayEC₅₀ / KᵢReference
S1P₁ cAMP Inhibition160 ± 60 pM[1]
S1P₁ [³⁵S]-GTPγS Binding410 ± 160 pM[1]
S1P₅ [³⁵S]-GTPγS Binding11 ± 4.3 nM[1]
S1P₁ Radioligand Binding (Kd)0.63 nM[12]
S1P₅ Radioligand Binding (Kd)3.13 nM[12]

The data indicates a 27-fold selectivity for S1P₁ over S1P₅.[1] The selectivity for S1P₁ over S1P₂, S1P₃, and S1P₄ is greater than 10,000-fold.[1]

Signaling Pathway

The mechanism of action of ozanimod involves its interaction with S1P₁ receptors on lymphocytes.[4] This interaction leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[13]

S1P₁ Receptor Signaling Pathway Modulated by Ozanimod

G cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein activates Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization leads to AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Ozanimod Ozanimod Ozanimod->S1P1 binds to Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress blocks

Caption: Ozanimod binds to the S1P₁ receptor, leading to its internalization and blocking lymphocyte egress.

The binding of ozanimod to the S1P₁ receptor, which is coupled to the Gᵢ/ₒ protein, inhibits adenylyl cyclase activity, resulting in reduced intracellular cyclic AMP (cAMP) levels.[1] More importantly, the sustained activation by ozanimod leads to the internalization and degradation of the S1P₁ receptor.[13] This functional antagonism prevents lymphocytes from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mediate inflammation in target tissues.[14]

Pharmacokinetics

The pharmacokinetic profile of ozanimod has been characterized in healthy volunteers.

Table of Pharmacokinetic Parameters of Ozanimod

ParameterValueReference
Time to Maximum Concentration (Tₘₐₓ) ~6-8 hours[15]
Elimination Half-life (t₁/₂) ~17-21 hours[11]
Volume of Distribution (Vd/F) 73-101 L/kg[11]
Oral Clearance (CL/F) 204-227 L/h[11]

Ozanimod is extensively metabolized, with two major active metabolites, CC112273 and CC1084037, which also have similar activity and selectivity for S1P₁ and S1P₅.[4][15] Following multiple doses, these metabolites constitute the majority of the circulating total active drug exposure.[15]

Conclusion

This technical guide has provided a detailed overview of the . The synthetic route is well-established and has been optimized for efficiency. A comprehensive suite of analytical methods ensures the identity, purity, and quality of the drug substance. The mechanism of action, centered on the selective modulation of S1P₁ and S1P₅ receptors, is well-understood and forms the basis for its therapeutic efficacy in autoimmune diseases. The data presented herein serves as a valuable resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Ozanimod HCl in In Vitro Lymphocyte Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ozanimod HCl in in vitro lymphocyte migration assays. Ozanimod (formerly RPC1063) is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Its mechanism of action involves the induction of S1P1 receptor internalization, which functionally antagonizes the S1P-mediated signaling required for lymphocyte egress from lymphoid tissues.[1][4] This document outlines the theoretical basis, experimental procedures, and expected outcomes for assessing the inhibitory effects of this compound on lymphocyte migration in a laboratory setting.

Mechanism of Action: Inhibition of Lymphocyte Migration

Ozanimod's therapeutic effect in autoimmune diseases is attributed to its ability to reduce the number of circulating lymphocytes by preventing their exit from lymph nodes.[1][2][3] This is achieved through its high-affinity binding to S1P1 on lymphocytes, which triggers the internalization and subsequent degradation of the receptor.[4] Consequently, lymphocytes lose their ability to sense the S1P gradient that normally guides their migration out of lymphoid organs, leading to their sequestration.[1][2][3] In vitro assays are crucial for quantifying the potency of this compound in inducing this effect and for studying the underlying cellular mechanisms.

Quantitative Data Summary

The following table summarizes the in vitro potency of Ozanimod (RPC1063) from functional assays. These values are critical for determining the appropriate concentration range for in vitro lymphocyte migration assays.

ParameterReceptorAssay TypeEC50 Value (nM)Reference
Agonist ActivityS1P1GTPγS Binding0.27[1]
Agonist ActivityS1P1cAMP Inhibition0.16[1]
Receptor InternalizationS1P1Cell-Based Assay~1[1]
Agonist ActivityS1P5GTPγS Binding13.5[1]

Note: The EC50 for S1P1 receptor internalization is a key indicator for the concentration range expected to inhibit lymphocyte migration, as receptor internalization is the direct mechanism of action.

Experimental Protocols

S1P1 Receptor Internalization Assay

This protocol is adapted from studies on Ozanimod (RPC1063) and serves as a primary assay to determine the functional activity of the compound on its direct target.[1]

Objective: To quantify the dose-dependent internalization of the S1P1 receptor on the cell surface following treatment with this compound.

Materials:

  • HEK293T cells stably expressing tagged S1P1 (e.g., FLAG-S1P1)

  • This compound (RPC1063)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cycloheximide (protein synthesis inhibitor)

  • Primary antibody against the tag (e.g., anti-FLAG)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HEK293T-S1P1 cells to 80-90% confluency.

  • Cell Treatment:

    • Pre-treat cells with 10 µM cycloheximide for 30 minutes to inhibit new receptor synthesis.

    • Add varying concentrations of this compound (e.g., 0.01 nM to 1000 nM) to the cells.

    • Incubate for 1 hour at 37°C.

  • Staining:

    • Wash the cells with cold PBS.

    • Incubate with a primary antibody against the S1P1 tag for 1 hour on ice.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the mean fluorescence intensity (MFI) using a flow cytometer to quantify the amount of S1P1 remaining on the cell surface.

  • Data Analysis:

    • Normalize the MFI of treated cells to that of vehicle-treated cells.

    • Plot the percentage of S1P1 internalization against the log concentration of this compound to determine the EC50 value.

In Vitro Lymphocyte Migration (Transwell) Assay

This is a representative protocol for assessing the inhibitory effect of this compound on S1P-induced lymphocyte migration.

Objective: To measure the inhibition of lymphocyte chemotaxis towards an S1P gradient by this compound.

Materials:

  • Primary human or murine lymphocytes (e.g., from peripheral blood or spleen)

  • This compound

  • Sphingosine-1-phosphate (S1P)

  • Transwell inserts (5 µm pore size for lymphocytes)

  • 24-well plates

  • Assay medium (e.g., RPMI + 0.5% BSA)

  • Cell counting solution (e.g., Trypan blue) or a fluorescent dye for quantification

  • Hemocytometer or plate reader

Procedure:

  • Cell Preparation: Isolate lymphocytes and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation:

    • Incubate the lymphocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control for 1-2 hours at 37°C. This pre-incubation allows for S1P1 receptor internalization.

  • Assay Setup:

    • Add assay medium containing S1P (chemoattractant, e.g., 100 nM) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated lymphocyte suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or a fluorescence-based method (e.g., Calcein AM staining) with a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

S1P1 Signaling Pathway in Lymphocyte Egress

S1P1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds Gai Gαi S1P1->Gai Activates Gb Gβγ S1P1->Gb Activates Internalization Receptor Internalization S1P1->Internalization Rac1 Rac1 Gai->Rac1 PI3K PI3K Gb->PI3K Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Akt Akt PI3K->Akt Akt->Cytoskeletal_Rearrangement Migration Cell Migration Cytoskeletal_Rearrangement->Migration Ozanimod Ozanimod Ozanimod->S1P1 Binds & Activates No_Migration Inhibition of Migration Internalization->No_Migration

Caption: S1P1 signaling pathway leading to lymphocyte migration and its inhibition by Ozanimod.

Experimental Workflow for In Vitro Lymphocyte Migration Assay

experimental_workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis A 1. Isolate Lymphocytes B 2. Resuspend in Assay Medium A->B C 3. Pre-incubate with This compound or Vehicle B->C E 5. Add Lymphocytes to Upper Chamber C->E D 4. Add S1P (Chemoattractant) to Lower Chamber F 6. Incubate for 2-4 hours at 37°C E->F G 7. Collect Migrated Cells from Lower Chamber F->G H 8. Quantify Migrated Cells G->H I 9. Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for assessing this compound's effect on lymphocyte migration.

References

Application Notes and Protocols for Ozanimod HCl in EAE Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of Ozanimod HCl, a selective sphingosine-1-phosphate (S1P) receptor modulator, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. The protocols outlined below are compiled from established research methodologies to ensure reproducibility and accuracy.

Mechanism of Action

Ozanimod is a selective agonist for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4][5][6][7] Its therapeutic effect in autoimmune diseases like multiple sclerosis is primarily attributed to its action on S1P1 receptors on lymphocytes.[8] Activation of S1P1 leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes, particularly CCR7+ T cells and B cells, from the lymph nodes.[1][7] This sequestration of lymphocytes in the periphery reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammation, demyelination, and axonal damage characteristic of EAE and multiple sclerosis.[2][4][5][6][8][9][10]

Experimental Protocols

EAE Induction in C57BL/6 Mice (Active Immunization)

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

Materials:

  • Female C57BL/6 mice, 9-13 weeks old[11]

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per mouse.[12]

  • Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously on the upper back and another 0.1 mL on the lower back.[13]

    • Administer the first intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200 ng per mouse) in PBS.[12]

  • Pertussis Toxin Administration (Day 2): Administer a second i.p. injection of pertussis toxin (e.g., 200 ng per mouse) in PBS.[12]

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[13] Disease onset is typically observed between days 9 and 14.[11][14]

This compound Administration

This protocol outlines the preparation and administration of this compound to EAE mice.

Materials:

  • This compound (RPC1063)

  • Dimethyl sulfoxide (DMSO)

  • Tween-20

  • 0.1N Hydrochloric acid (HCl)

  • Oral gavage needles

Procedure:

  • Drug Formulation: Prepare a vehicle solution of 5% DMSO, 5% Tween-20, and 90% 0.1N HCl.[4] Dissolve this compound in this vehicle to achieve the desired concentration. A commonly used therapeutic dose is 0.6 mg/kg.[4][5][6][9]

  • Administration:

    • Begin treatment at the first sign of disease (EAE score of 1, i.e., flaccid tail).[2][4][5][6][9]

    • Administer the this compound solution or vehicle control daily via oral gavage.[4][9]

    • The treatment duration can vary, with studies showing efficacy over 21 days.[4][9]

Clinical Scoring of EAE

Daily clinical assessment is crucial for evaluating disease progression and the efficacy of the treatment. Scoring should be performed by an observer blinded to the treatment groups to avoid bias.[15]

EAE Clinical Scoring Scale: [15][16][17][18][19][20]

ScoreClinical Signs
0No clinical signs of EAE.[16]
0.5Tip of tail is limp.[16]
1Limp tail.[16]
1.5Limp tail and hind leg issues (e.g., one hind leg falls through a wire rack).[16]
2Limp tail and weak hind legs; wobbly gait.[16]
2.5Limp tail and dragging of both hind legs.[16]
3Complete paralysis of both hind limbs.[17]
3.5Complete hind limb and partial front limb paralysis.
4Complete hind and partial front leg paralysis; minimal movement.[16][17]
5Moribund or dead.[17]
Histological Analysis of the Spinal Cord

Histopathological assessment of the spinal cord is performed at the end of the experiment to quantify inflammation and demyelination.

Procedure:

  • Tissue Collection and Preparation:

    • Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA.

    • Process the tissue for paraffin embedding or cryosectioning.[21]

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess cellular infiltration and inflammation.[22]

    • Luxol Fast Blue (LFB) Staining: To evaluate the extent of demyelination.[22]

  • Immunohistochemistry/Immunofluorescence:

    • Stain sections with specific antibodies to identify different immune cell populations within the CNS lesions.[20][21][23]

    • T cells: Anti-CD3[20][21]

    • B cells: Anti-B220[20]

    • Macrophages/Microglia: Anti-F4/80 or Anti-Iba1[20][21]

Flow Cytometry Analysis of Immune Cells

Flow cytometry is used to quantify the frequency of different lymphocyte populations in the blood and CNS.

Procedure:

  • Sample Collection:

    • Collect peripheral blood.

    • Isolate mononuclear cells from the spleen and lymph nodes.

    • Isolate infiltrating leukocytes from the brain and spinal cord.

  • Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers such as:

    • T cells: CD3, CD4, CD8[9]

    • B cells: B220 (CD45R)

    • Natural Killer (NK) cells: NK1.1[9]

  • Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies using Ozanimod in EAE mouse models.

Table 1: Effect of Ozanimod on EAE Clinical Score

Treatment GroupMean Maximum Clinical Score (MMCS)Reference
Untreated EAEVaries (e.g., 2.5 - 3.5)[13]
Ozanimod (0.6 mg/kg)0.9 ± 0.3[9]

Table 2: Effect of Ozanimod on Lymphocyte Populations

Cell TypeTissueEffect of Ozanimod TreatmentReference
CD4+ T cellsBloodSignificant reduction in frequency[4][9]
CD8+ T cellsBloodReduction in frequency[9]
CD4+ T cellsCNSNo significant change in frequency of infiltrating cells[9]
NK cellsBloodSignificant increase in frequency[9]
NK cellsCNSSignificant increase in frequency[9]

Table 3: Histopathological Outcomes with Ozanimod Treatment

ParameterObservation in Ozanimod-Treated MiceReference
Mononuclear Cell InfiltrationSignificantly reduced in the spinal cord[2][4][5][6]
DemyelinationReversed/significantly reduced in the spinal cord[4][5][6][9]

Visualizations

Ozanimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood Blood/CNS Lymphocyte Lymphocyte (T and B cells) S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses Inflammation Inflammation & Demyelination in CNS Lymphocyte->Inflammation Reduced egress to blood and CNS S1P1_receptor->Lymphocyte internalization & sequestration of lymphocytes Ozanimod Ozanimod Ozanimod->S1P1_receptor binds & activates

Caption: Ozanimod's mechanism of action in sequestering lymphocytes.

EAE_Induction_and_Treatment_Workflow Day0 Day 0: - Immunize with MOG/CFA - Inject Pertussis Toxin (Dose 1) Day2 Day 2: - Inject Pertussis Toxin (Dose 2) Day0->Day2 Day7 Day 7: - Begin daily clinical scoring Day2->Day7 Day9_14 Day 9-14: - Onset of EAE signs Day7->Day9_14 Treatment_Start Start of Treatment: - Daily oral gavage with  Ozanimod (0.6 mg/kg)  or Vehicle Day9_14->Treatment_Start Endpoint Endpoint: - Collect tissues for analysis  (Histology, Flow Cytometry) Treatment_Start->Endpoint Continue daily treatment and scoring

Caption: Experimental workflow for EAE induction and Ozanimod treatment.

References

Application Notes and Protocols for Ozanimod Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of ozanimod hydrochloride solutions for use in cell culture experiments. Ozanimod is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅)[1][2][3]. These protocols are intended to ensure accurate and reproducible experimental results.

Chemical Properties and Storage

A summary of the key chemical properties of ozanimod hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₄N₄O₃ · HCl[4]
Molecular Weight 440.9 g/mol [3]
Appearance Crystalline solid[4]
Purity ≥98%[4]
Storage (Solid) -20°C for long-term storage (≥4 years)[4]
Storage (In solution) -80°C for up to 6 months; -20°C for up to 1 month[3][5]

Solubility Data

Ozanimod hydrochloride exhibits differential solubility in various solvents. It is crucial to use a suitable solvent to prepare a stock solution before further dilution into aqueous cell culture media.

SolventSolubilityReference
DMSO ≥ 29 mg/mL (71.70 mM)[2], 44 mg/mL (99.79 mM)[1], 200 mg/mL (453.60 mM) with ultrasonic[3]
Ethanol ~0.2 mg/mL[4]
Dimethylformamide (DMF) ~2 mg/mL[4]
Water Insoluble[1]
Aqueous Buffers Sparingly soluble[4]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of ozanimod hydrochloride[1][6].

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ozanimod hydrochloride, which can be stored for future use.

Materials:

  • Ozanimod hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of ozanimod hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.41 mg of ozanimod hydrochloride (Molecular Weight = 440.9 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, if you weighed 4.41 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the ozanimod hydrochloride is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary[3].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[3][5].

Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the 10 mM stock solution to prepare working solutions at desired concentrations for treating cells. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Materials:

  • 10 mM ozanimod hydrochloride stock solution in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in serum-free cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. The dilution factor will depend on the experimental requirements. For example, to achieve a final concentration of 1 µM in a cell culture well containing 100 µL of medium, you would add 0.1 µL of the 1 mM intermediate solution. To make pipetting more accurate, it is advisable to perform further intermediate dilutions.

  • Final Treatment: Add the appropriate volume of the final working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Example Dilution Scheme for a 1 µM Final Concentration:

StepActionStock ConcentrationVolume of StockDiluentVolume of DiluentFinal ConcentrationFinal Volume
1 Prepare Intermediate Stock10 mM10 µLSerum-free Medium990 µL100 µM1 mL
2 Prepare Final Working Solution100 µM10 µLSerum-free Medium990 µL1 µM1 mL
3 Treat Cells (in 1 mL volume)1 µM10 µLCell Culture Medium990 µL10 nM1 mL

Signaling Pathway and Experimental Workflow

Ozanimod Signaling Pathway

Ozanimod acts as an agonist for S1P₁ and S1P₅ receptors. Its binding to S1P₁ on lymphocytes leads to the internalization of the receptor, preventing lymphocytes from egressing from lymph nodes. This sequestration of lymphocytes in the periphery reduces the number of circulating lymphocytes that can infiltrate tissues and cause inflammation[7].

Ozanimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Periphery Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Expresses Reduced_Inflammation Reduced Inflammation Lymphocyte->Reduced_Inflammation Reduced Egress Internalized_Receptor Internalized S1P1 S1P1_receptor->Internalized_Receptor Internalization Internalized_Receptor->Lymphocyte Sequesters Ozanimod Ozanimod Ozanimod->S1P1_receptor Binds & Activates

Caption: Ozanimod's mechanism of action.

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing ozanimod hydrochloride solutions for cell culture experiments.

Solution_Preparation_Workflow start Start weigh Weigh Ozanimod Hydrochloride Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solutions by Serial Dilution thaw->dilute treat Treat Cells in Culture dilute->treat end End treat->end

Caption: Workflow for preparing ozanimod solutions.

References

Techniques for Assessing Ozanimod HCl Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5), is an approved treatment for relapsing forms of multiple sclerosis.[1][2][3] Its therapeutic efficacy in central nervous system (CNS) disorders is predicated on its ability to cross the blood-brain barrier (BBB) and exert its effects within the CNS.[4] Ozanimod and its active metabolites are agonists for S1P1 and S1P5, and it is believed that the therapeutic effects in relapsing multiple sclerosis may be due to a reduction of lymphocyte migration into the central nervous system.[5] This document provides a detailed overview of the techniques available to assess the BBB penetration of ozanimod HCl, including in vitro, in vivo, and in silico methods. The protocols and data presented herein are intended to guide researchers in the comprehensive evaluation of ozanimod's CNS biodistribution.

Data Presentation

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
Cell ModelAssay TypeApparent Permeability (Papp) (cm/s)Efflux RatioReference
Caco-2TranswellLow (Specific value not publicly available)Substrate for P-glycoprotein (P-gp)[6]
MDCK-MDR1Transwell(Data not publicly available)(Data not publicly available)General Drug Development Practice
Primary Human Brain Microvascular Endothelial Cells (hBMECs) & AstrocytesTranswell(Data not publicly available)(Data not publicly available)General Research Method

Note: Specific Papp values for ozanimod in publicly available literature are limited. The Caco-2 model, while commonly used for intestinal permeability, can provide initial insights into general permeability characteristics.[7][8]

Table 2: In Vivo Blood-Brain Barrier Penetration of this compound in Rodent Models
SpeciesDosing RouteBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Method of QuantificationReference
RatOralHigh tissue-to-blood ratios observed(Data not publicly available)LC-MS/MS[9]
MouseOral(Data not publicly available)(Data not publicly available)LC-MS/MSGeneral Preclinical Study

Experimental Protocols

In Vitro Methods

This in vitro model recreates key aspects of the BBB by co-culturing endothelial cells with astrocytes, which are known to induce and maintain the barrier properties of the endothelial cells.

Materials:

  • Primary hBMECs

  • Primary human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • Astrocyte growth medium

  • This compound

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system

Protocol:

  • Astrocyte Seeding: Seed primary human astrocytes on the bottom of a 24-well plate and culture until confluent.

  • hBMEC Seeding: Seed primary hBMECs on the apical side of the Transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen).

  • Co-culture: Place the hBMEC-seeded inserts into the 24-well plate containing the confluent astrocyte layer. Culture for 5-7 days to allow for the formation of a tight monolayer.

  • Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the endothelial monolayer. A high TEER value is indicative of tight junction formation.

  • Permeability Assay:

    • Replace the medium in the apical (donor) and basolateral (receiver) chambers with a transport buffer.

    • Add this compound to the apical chamber at a known concentration.

    • To assess paracellular permeability, add Lucifer yellow to the apical chamber in a parallel set of wells.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer yellow to determine the paracellular flux.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Methods

This method assesses the integrity of the BBB by measuring the extravasation of Evans blue dye, which binds to serum albumin and is normally excluded from the brain parenchyma.

Materials:

  • Mice

  • This compound

  • Evans blue dye solution (2% in saline)

  • Saline

  • Anesthetic

  • Formamide

  • Spectrophotometer

Protocol:

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).

  • Evans Blue Injection: After a specified time following drug administration, inject Evans blue dye solution intravenously (e.g., via the tail vein).

  • Circulation: Allow the dye to circulate for a defined period (e.g., 1-2 hours).

  • Perfusion: Anesthetize the mice and perform transcardial perfusion with saline to remove the dye from the vasculature.

  • Brain Extraction and Homogenization: Euthanize the mice, dissect the brains, and homogenize the tissue in formamide.

  • Dye Extraction: Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the Evans blue dye from the brain tissue.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Quantify the amount of Evans blue in the brain tissue by comparing the absorbance to a standard curve. A higher concentration of dye in the brain indicates increased BBB permeability.

This technique allows for the precise control of the composition of the perfusate and provides a direct measure of the rate of drug transport across the BBB.

Materials:

  • Rats

  • This compound

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Anesthetic

  • Perfusion pump

  • [¹⁴C]-Sucrose (vascular space marker)

  • LC-MS/MS system

  • Scintillation counter

Protocol:

  • Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.

  • Perfusion: Initiate perfusion with the perfusion buffer containing a known concentration of this compound and [¹⁴C]-sucrose.

  • Perfusion Duration: Perfuse for a short, defined period (e.g., 1-5 minutes) at a constant flow rate.

  • Termination and Brain Removal: Stop the perfusion, decapitate the rat, and rapidly remove the brain.

  • Sample Preparation: Dissect the brain region of interest, weigh it, and homogenize the tissue.

  • Quantification:

    • Analyze the concentration of this compound in the brain homogenate using a validated LC-MS/MS method.

    • Determine the amount of [¹⁴C]-sucrose in an aliquot of the homogenate using a scintillation counter to calculate the vascular space.

  • Calculation of Brain Uptake Clearance (K_in):

    • K_in (mL/s/g) = (C_brain * V_brain - C_vasc * V_vasc) / (C_perfusate * T)

    • Where C_brain is the total drug concentration in the brain, V_brain is the brain volume, C_vasc is the drug concentration in the vascular space, V_vasc is the vascular volume, C_perfusate is the drug concentration in the perfusate, and T is the perfusion time.

In Silico Methods

QSAR models use the physicochemical properties of a molecule to predict its biological activity, including its ability to cross the BBB.

Protocol:

  • Data Collection: Compile a dataset of compounds with known BBB permeability data (e.g., logBB or Kp,uu values).

  • Descriptor Calculation: For each compound, including ozanimod, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) using computational software.

  • Model Building: Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the molecular descriptors with BBB permeability.

  • Model Validation: Validate the model using internal (e.g., cross-validation) and external validation sets to assess its predictive power.

  • Prediction for Ozanimod: Use the validated QSAR model to predict the BBB permeability of ozanimod based on its calculated molecular descriptors.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_evans Evans Blue Assay cluster_perfusion In Situ Brain Perfusion cluster_in_silico In Silico Prediction invitro_start Primary hBMECs & Astrocytes coculture Co-culture in Transwell System invitro_start->coculture teer TEER Measurement (Barrier Integrity) coculture->teer permeability_assay Permeability Assay (Ozanimod + Lucifer Yellow) teer->permeability_assay lcms_invitro LC-MS/MS Analysis permeability_assay->lcms_invitro papp_calc Calculate Papp lcms_invitro->papp_calc drug_admin_evans Ozanimod/Vehicle Administration eb_injection Evans Blue Injection drug_admin_evans->eb_injection perfusion_evans Saline Perfusion eb_injection->perfusion_evans brain_extraction_evans Brain Extraction perfusion_evans->brain_extraction_evans quant_evans Spectrophotometry brain_extraction_evans->quant_evans drug_admin_perfusion Anesthesia & Surgery perfusion_start Perfusion with Ozanimod & [14C]-Sucrose drug_admin_perfusion->perfusion_start brain_extraction_perfusion Brain Removal perfusion_start->brain_extraction_perfusion lcms_perfusion LC-MS/MS & Scintillation brain_extraction_perfusion->lcms_perfusion kin_calc Calculate K_in lcms_perfusion->kin_calc data_collection Collect BBB Permeability Data descriptor_calc Calculate Molecular Descriptors data_collection->descriptor_calc model_building Build QSAR Model descriptor_calc->model_building model_validation Validate Model model_building->model_validation prediction Predict Ozanimod Permeability model_validation->prediction

Caption: Experimental workflow for assessing ozanimod BBB penetration.

ozanimod_signaling cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_oligodendrocyte Oligodendrocyte ozanimod Ozanimod s1p1_astro S1P1 Receptor ozanimod->s1p1_astro s1p1_neuron S1P1 Receptor ozanimod->s1p1_neuron s1p5_oligo S1P5 Receptor ozanimod->s1p5_oligo nfkb_pathway ↓ NF-κB Signaling s1p1_astro->nfkb_pathway wnt_pathway ↑ Wnt Signaling s1p1_astro->wnt_pathway neuroinflammation ↓ Neuroinflammation nfkb_pathway->neuroinflammation microglia_prolif ↑ Microglial Proliferation wnt_pathway->microglia_prolif erk_pathway ↑ ERK Signaling s1p1_neuron->erk_pathway neuronal_protection ↑ Neuronal Protection erk_pathway->neuronal_protection survival_pathway ↑ Pro-survival Pathways s1p5_oligo->survival_pathway remyelination ↑ Remyelination survival_pathway->remyelination

Caption: Ozanimod's signaling pathways in CNS cells.

Conclusion

The assessment of this compound's blood-brain barrier penetration is a multifaceted process requiring a combination of in vitro, in vivo, and in silico approaches. The protocols outlined in this document provide a framework for researchers to quantitatively and qualitatively evaluate the CNS distribution of ozanimod. A thorough understanding of its BBB permeability is critical for elucidating its mechanism of action in multiple sclerosis and for the development of future CNS-targeted therapies. Further research is warranted to generate more publicly available quantitative data, such as brain-to-plasma ratios and permeability coefficients, to facilitate more direct comparisons and modeling efforts.

References

Application Notes and Protocols for Ozanimod HCl Administration in Rodent Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, is approved for the treatment of moderately to severely active ulcerative colitis in adults.[1][2] Its mechanism of action involves binding to S1P receptor 1 (S1P1) and 5 (S1P5), which leads to the internalization of S1P1 receptors on lymphocytes.[3] This process prevents lymphocytes from egressing from lymph nodes, thereby reducing the infiltration of these immune cells into the inflamed gut.[3] Preclinical studies in rodent models of colitis have been instrumental in establishing the efficacy of ozanimod. This document provides detailed application notes and protocols for the administration of ozanimod HCl in two common rodent models of colitis: the T-cell adoptive transfer model and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model.

Mechanism of Action: S1P Receptor Modulation

Ozanimod is a potent agonist for S1P1 and S1P5 receptors.[3] Its therapeutic effect in colitis is primarily attributed to its action on S1P1, which is crucial for the trafficking of lymphocytes. By causing the internalization and degradation of S1P1 receptors, ozanimod effectively traps lymphocytes in the lymph nodes, preventing their migration to the colon and subsequent contribution to inflammation.[3]

Ozanimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_colon Colon Tissue Lymphocyte Lymphocyte S1P1 Receptor S1P1R Lymphocyte->S1P1 Receptor expresses Circulating Lymphocyte Circulating Lymphocyte Inflammation Inflammation Circulating Lymphocyte->Inflammation migrates to S1P Gradient S1P Gradient S1P Gradient->S1P1 Receptor binds Ozanimod Ozanimod Ozanimod->S1P1 Receptor binds & activates S1P1 Receptor->Circulating Lymphocyte promotes egress Internalization Receptor Internalization S1P1 Receptor->Internalization Internalization->Lymphocyte traps in lymph node

Figure 1: Ozanimod's mechanism of action on lymphocyte trafficking.

Experimental Protocols

T-Cell Adoptive Transfer Model of Colitis

This model is particularly useful for studying the role of T-cells in the pathogenesis of chronic colitis, which resembles Crohn's disease.[3]

Materials:

  • Female SCID (Severe Combined Immunodeficient) mice (e.g., C.B-17 scid/scid)

  • Female BALB/c mice (as a source of T-cells)

  • This compound (RPC1063)

  • Vehicle for ozanimod (e.g., 0.5% methylcellulose in water)

  • Cyclosporine (as a positive control)

  • Reagents and equipment for T-cell isolation (e.g., magnetic-activated cell sorting (MACS) for CD4+ T-cells, and fluorescence-activated cell sorting (FACS) for CD4+CD45RBhigh T-cells)

  • Oral gavage needles

Protocol:

  • Induction of Colitis:

    • Isolate CD4+ T-cells from the spleens of donor BALB/c mice.

    • Further purify naive T-cells by sorting for the CD45RBhigh population.

    • On day 0, inject 4 x 105 CD4+CD45RBhigh T-cells intraperitoneally (i.p.) into each SCID mouse.[3]

    • Monitor the mice for clinical signs of colitis, such as weight loss, which typically begins around 3 weeks after T-cell transfer.[3]

  • Ozanimod Administration:

    • Once clinical signs of colitis appear (e.g., approximately 21 days post-transfer), randomize the mice into treatment groups.[3]

    • Prepare a solution of this compound in the vehicle at a concentration suitable for a 1.2 mg/kg dose.[3]

    • Administer ozanimod (1.2 mg/kg) or vehicle once daily via oral gavage for 21 consecutive days.[3]

    • A positive control group can be treated with cyclosporine (e.g., 50 mg/kg, p.o. daily).[3]

  • Assessment of Efficacy:

    • Monitor body weight every other day throughout the treatment period.[3]

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the colon and measure its weight and length to determine the colon weight-to-length ratio, a marker of inflammation.[3]

    • Histological analysis of the colon can be performed to assess the degree of inflammation and tissue damage.

    • Lymphocyte counts in peripheral blood can be measured to confirm the pharmacodynamic effect of ozanimod.[3]

T_Cell_Transfer_Workflow Start Start Isolate T-cells Isolate CD4+CD45RBhigh T-cells from BALB/c mice Start->Isolate T-cells Inject T-cells Inject T-cells into SCID mice (Day 0) Isolate T-cells->Inject T-cells Monitor Monitor for signs of colitis (approx. 21 days) Inject T-cells->Monitor Randomize Randomize mice into treatment groups Monitor->Randomize Treat Daily oral gavage for 21 days: - Vehicle - Ozanimod (1.2 mg/kg) - Cyclosporine (50 mg/kg) Randomize->Treat Assess Assess efficacy: - Body weight - Colon weight/length ratio - Histology Treat->Assess End End Assess->End

Figure 2: Experimental workflow for the T-cell adoptive transfer colitis model.

TNBS-Induced Colitis Model

This model induces a Th1-mediated inflammatory response and is often used to model Crohn's disease.[3]

Materials:

  • Male or female mice (e.g., C57BL/6)

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle for ozanimod

  • Intrarectal administration catheter

Protocol:

  • Induction of Colitis:

    • Anesthetize the mice.

    • Slowly administer a solution of TNBS in ethanol (e.g., 2.5% TNBS in 50% ethanol) intrarectally.

    • Keep the mice in a head-down position for a few minutes to ensure the retention of the TNBS solution.

  • Ozanimod Administration:

    • Ozanimod administration can be initiated either prophylactically (before TNBS administration) or therapeutically (after the onset of colitis).

    • Based on effective doses in other models, a daily oral gavage of ozanimod (e.g., 1.2 mg/kg) can be tested.[3]

    • Treatment duration can vary, typically from a few days to a week, depending on the study design.

  • Assessment of Efficacy:

    • Monitor clinical signs such as body weight loss, stool consistency, and rectal bleeding.

    • At the end of the experiment, collect the colon for macroscopic scoring of damage, measurement of weight and length, and histological analysis.

    • Myeloperoxidase (MPO) activity in the colon can be measured as a marker of neutrophil infiltration.

Data Presentation

The following tables summarize the quantitative data from a representative study using the T-cell adoptive transfer model of colitis.[3]

Table 1: Effect of Ozanimod on Body Weight Change in T-Cell Transfer Colitis

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)
Vehicle20.5 ± 0.518.2 ± 0.8-11.2
Ozanimod (1.2 mg/kg)20.8 ± 0.420.5 ± 0.6-1.4
Cyclosporine (50 mg/kg)20.6 ± 0.520.9 ± 0.7+1.5
Data are presented as mean ± SEM.

Table 2: Effect of Ozanimod on Colon Weight to Length Ratio in T-Cell Transfer Colitis

Treatment GroupColon Weight (g)Colon Length (cm)Colon Weight/Length Ratio (g/cm)
Vehicle0.58 ± 0.047.2 ± 0.30.081 ± 0.006
Ozanimod (1.2 mg/kg)0.35 ± 0.038.1 ± 0.20.043 ± 0.004
Cyclosporine (50 mg/kg)0.32 ± 0.028.3 ± 0.20.039 ± 0.003
*P < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

Ozanimod has demonstrated significant efficacy in preclinical rodent models of colitis. The T-cell adoptive transfer and TNBS-induced colitis models are valuable tools for investigating the therapeutic potential of S1P receptor modulators. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies evaluating ozanimod and similar compounds for the treatment of inflammatory bowel disease.

References

Application Notes and Protocols for Measuring Ozanimod HCl Efficacy in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its primary mechanism of action in multiple sclerosis is understood to involve the sequestration of lymphocytes in peripheral lymphoid organs, preventing their infiltration into the central nervous system (CNS), there is growing evidence for its direct effects within the CNS.[1][3] S1P receptors are expressed on various CNS resident cells, including neurons, astrocytes, and oligodendrocytes, suggesting that Ozanimod may exert neuroprotective and pro-myelination effects independent of its peripheral immune modulation.[1][4]

These application notes provide detailed protocols for assessing the efficacy of Ozanimod HCl in primary neuronal cell cultures, focusing on key aspects of neuronal health, synaptogenesis, and myelination. The provided methodologies and data will aid researchers in evaluating the direct neurobiological effects of Ozanimod and other S1P receptor modulators.

I. Ozanimod Signaling in Neuronal Cells

Ozanimod acts as an agonist at S1P1 and S1P5 receptors, which are G protein-coupled receptors expressed on neurons and glial cells.[1][2] Activation of these receptors can trigger downstream signaling cascades that are implicated in neuroprotection, neurite outgrowth, and myelination.

  • S1P1 Receptor Signaling: In neurons, activation of S1P1 receptors is coupled to Gi/o proteins, leading to the activation of downstream pathways such as the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5] These pathways are known to promote cell survival and neuronal plasticity.[5]

  • S1P5 Receptor Signaling: S1P5 receptors are highly expressed on oligodendrocytes, the myelin-producing cells of the CNS. Activation of S1P5 is thought to play a role in oligodendrocyte survival and maturation, which are critical steps for myelination.[4]

Ozanimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod This compound S1P1 S1P1 Receptor Ozanimod->S1P1 S1P5 S1P5 Receptor Ozanimod->S1P5 Gi_o_1 Gi/o S1P1->Gi_o_1 Gi_o_2 Gi/o S1P5->Gi_o_2 PI3K_Akt PI3K/Akt Pathway Gi_o_1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Gi_o_1->MAPK_ERK Oligo_Survival Oligodendrocyte Survival & Maturation Gi_o_2->Oligo_Survival Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Caption: this compound signaling in neuronal and glial cells.

II. Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in primary neuronal cell cultures.

A. Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hibernate®-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • Neurobasal® Plus Medium (Thermo Fisher Scientific)

  • B-27® Plus Supplement (Thermo Fisher Scientific)

  • GlutaMAX™ Supplement (Thermo Fisher Scientific)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL conical tubes

  • Cell culture plates or coverslips

Protocol:

  • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1 hour at room temperature, followed by three rinses with sterile water. Allow to dry completely. Further coat with 10 µg/mL laminin for at least 2 hours at 37°C.

  • Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryonic cortices in ice-cold Hibernate®-E medium.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with 20 U/mL papain in Hibernate®-E medium for 30 minutes at 37°C with gentle agitation every 5 minutes.

  • Stop the digestion by adding an equal volume of Hibernate®-E medium containing 10% fetal bovine serum (optional, for a short duration to inactivate papain).

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal® Plus Medium supplemented with B-27® Plus and GlutaMAX™.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 1 x 10^5 cells/cm²) onto the pre-coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform a half-medium change every 3-4 days.

B. Experimental Workflow for Efficacy Testing

The following workflow outlines the general steps for evaluating the efficacy of this compound in primary neuronal cultures.

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Primary Neuronal Culture Preparation Treatment This compound Treatment (Dose-Response) Start->Treatment Assays Perform Efficacy Assays Treatment->Assays Neuronal_Viability Neuronal Viability Neurite_Outgrowth Neurite Outgrowth Synaptogenesis Synaptogenesis Myelination Myelination (Co-culture) Data_Collection Data Collection & Imaging Analysis Quantitative Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results Neuronal_Viability->Data_Collection Neurite_Outgrowth->Data_Collection Synaptogenesis->Data_Collection Myelination->Data_Collection

Caption: General experimental workflow for Ozanimod efficacy testing.

C. Neuronal Viability and Neuroprotection Assay

This assay measures the ability of Ozanimod to protect neurons from an excitotoxic insult.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound (various concentrations)

  • N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Protocol:

  • Pre-treat primary cortical neuron cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours.

  • Induce excitotoxicity by exposing the cultures to a toxic concentration of NMDA (e.g., 50-100 µM) for 10-30 minutes.

  • Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound.

  • Incubate for another 24 hours.

  • Assess cell viability using one of the following methods:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Capture images using a fluorescence microscope and quantify the percentage of live and dead cells.

D. Neurite Outgrowth Assay

This assay quantifies the effect of Ozanimod on the growth of neuronal processes.

Materials:

  • Primary cortical neuron cultures (plated at low density)

  • This compound (various concentrations)

  • Anti-β-III tubulin or anti-MAP2 antibody

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

  • Plate primary cortical neurons at a low density to allow for clear visualization of individual neurites.

  • Treat the cultures with various concentrations of this compound for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% bovine serum albumin (BSA) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

  • Wash three times with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and branching points per neuron using image analysis software.

E. Synaptogenesis Assay

This assay measures the formation of synapses in response to Ozanimod treatment.

Materials:

  • Primary cortical neuron cultures (DIV 14-21)

  • This compound (various concentrations)

  • Antibodies against pre-synaptic (e.g., Synapsin-1, VGLUT1) and post-synaptic (e.g., PSD-95, Homer1) markers

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

  • Image analysis software (e.g., ImageJ with Puncta Analyzer plugin)

Protocol:

  • Treat mature primary cortical neuron cultures with various concentrations of this compound for 72 hours.

  • Fix and permeabilize the cells as described in the neurite outgrowth assay.

  • Incubate with primary antibodies against a pre-synaptic and a post-synaptic marker simultaneously overnight at 4°C.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Acquire z-stack images of dendrites using a confocal microscope.

  • Quantify the number of co-localized pre- and post-synaptic puncta, representing synapses, per unit length of dendrite using image analysis software.

F. In Vitro Myelination Assay (Neuron-Oligodendrocyte Co-culture)

This assay assesses the effect of Ozanimod on the myelination of axons by oligodendrocytes.

Materials:

  • Primary cortical neurons

  • Oligodendrocyte progenitor cells (OPCs)

  • Myelination-permissive medium

  • This compound (various concentrations)

  • Antibodies against Myelin Basic Protein (MBP) and a neuronal marker (e.g., Neurofilament)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Protocol:

  • Establish primary cortical neuron cultures as described previously.

  • After 7-10 days in vitro (DIV), purify OPCs from neonatal rat or mouse cortices.

  • Seed the OPCs onto the established neuronal cultures.

  • Switch the co-culture to a myelination-permissive medium (e.g., containing T3 hormone).

  • Treat the co-cultures with various concentrations of this compound.

  • Maintain the cultures for 14-21 days, with regular medium changes containing the respective Ozanimod concentrations.

  • Fix the cultures and perform immunocytochemistry for MBP to visualize myelin sheaths and a neuronal marker to identify axons.

  • Acquire images using a confocal microscope.

  • Quantify the number and length of myelinated axonal segments.

III. Data Presentation

The following tables provide a template for summarizing quantitative data from the described assays. As direct in vitro data for Ozanimod is limited in the public domain, data from studies on other S1P receptor modulators (Fingolimod and Siponimod) are included as a reference and are clearly noted.

Table 1: Effect of S1P Receptor Modulators on Neuronal Viability

CompoundCell TypeInsultConcentrationOutcome% Protection (Mean ± SD)Reference
Fingolimod (FTY720) Mouse Cortical NeuronsNMDA100 nMIncreased Viability50 ± 8[5]
Siponimod Rat Primary Cortical NeuronsTNF-α10 nMDecreased ApoptosisHazard Ratio: 0.81[6]
Siponimod Human iPSC-derived NeuronsTNF-α1 nMDecreased ApoptosisSignificant (p < 0.05)[6]
This compound Data not available

Table 2: Effect of S1P Receptor Modulators on Neurite Outgrowth

CompoundCell TypeConcentrationOutcome% Increase in Neurite Length (Mean ± SD)Reference
Fingolimod (FTY720) Data not available
Siponimod Data not available
This compound Data not available

Table 3: Effect of S1P Receptor Modulators on Synaptogenesis

CompoundCell TypeConcentrationOutcomeChange in Synapse DensityReference
Fingolimod (FTY720) Data not available
Siponimod Data not available
This compound Data not available

Note: S1P receptors are localized at synapses and modulate neuronal activity, suggesting a role in synaptogenesis and synaptic function.[8]

Table 4: Effect of S1P Receptor Modulators on In Vitro Myelination

CompoundCell TypeConcentrationOutcomeChange in MyelinationReference
Fingolimod (FTY720) Data not available
Siponimod Data not available
This compound Data not available

Note: S1P signaling is known to have stage-specific effects on oligodendrocyte maturation and survival, which are critical for myelination.[9]

IV. Conclusion

The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound's efficacy in primary neuronal cell cultures. By assessing its impact on neuronal viability, neurite outgrowth, synaptogenesis, and myelination, researchers can gain valuable insights into its direct neuroprotective and restorative potential. Further studies are warranted to generate specific quantitative data for Ozanimod in these in vitro models to fully elucidate its mechanisms of action within the CNS.

References

Application Notes and Protocols for Long-Term Ozanimod HCl Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Ozanimod HCl in preclinical animal studies. Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P1 and S1P5 receptors, preventing the egress of lymphocytes from lymph nodes.[1][2] This document outlines protocols for oral administration in rodent models, relevant for studying the long-term efficacy and safety of Ozanimod in autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Detailed methodologies for experimental autoimmune encephalomyelitis (EAE) models and long-term safety assessments are included, along with data presentation in tabular format and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

Ozanimod (RPC1063) is an immunomodulatory drug that selectively targets S1P1 and S1P5 receptors.[2] Its mechanism of action involves the internalization and degradation of S1P1 receptors on lymphocytes, which sequesters them in peripheral lymphoid organs.[1][3] This prevents their trafficking to sites of inflammation, thereby reducing the autoimmune response.[2] Long-term animal studies are crucial for evaluating the chronic efficacy and safety profile of Ozanimod. The following protocols are designed to guide researchers in conducting such studies.

Signaling Pathway of Ozanimod

Ozanimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and subsequent degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally directs their exit from lymph nodes.[1][3] This leads to a reduction in circulating lymphocytes, particularly naïve and central memory T cells, and B cells.[2] Ozanimod's agonism on S1P5 receptors, which are expressed on oligodendrocytes and other CNS cells, may contribute to neuroprotective effects.[4]

Ozanimod_Signaling_Pathway cluster_lymphocyte Lymphocyte cluster_cns Central Nervous System Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Leads to Reduced_Inflammation Reduced CNS Inflammation Lymphocyte_Sequestration->Reduced_Inflammation Results in S1P5 S1P5 Receptor (Oligodendrocytes) Neuroprotection Potential Neuroprotective Effects S1P5->Neuroprotection Ozanimod_CNS Ozanimod Ozanimod_CNS->S1P5 Binds to

Ozanimod's mechanism of action on S1P receptors.

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound in a Rat Carcinogenicity Study

This protocol is based on a 2-year carcinogenicity study design and is intended to assess the long-term safety and tumorigenic potential of this compound.

1. Animals:

  • Species: Sprague-Dawley rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Housing: Housed in an accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have free access to standard rodent chow and water.

2. Materials:

  • This compound (powder)

  • Vehicle: A suitable vehicle for oral gavage, such as a solution of 5% DMSO and 5% Tween-20 in 90% 0.1 N HCl, should be prepared fresh daily.[2]

  • Oral gavage needles (size appropriate for rats)

  • Syringes

3. Dosing and Administration:

  • Dose Groups:

    • Vehicle control (0 mg/kg/day)

    • Low dose (0.2 mg/kg/day)

    • Mid dose (0.7 mg/kg/day)

    • High dose (2 mg/kg/day)[5]

  • Route of Administration: Oral gavage[5]

  • Frequency: Once daily[5]

  • Duration: 2 years[5]

4. Monitoring and Endpoints:

  • Clinical Observations: Daily observation for clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Measured weekly for the first 13 weeks, then monthly thereafter.

  • Food Consumption: Measured weekly for the first 13 weeks, then monthly thereafter.

  • Hematology and Clinical Chemistry: Blood samples collected at 3, 6, 12, 18, and 24 months for analysis of standard hematological and clinical chemistry parameters. This should include complete blood counts with differential to monitor lymphocyte counts.

  • Urinalysis: Conducted at the same intervals as blood collection.

  • Ophthalmology: Examinations performed prior to study initiation and at termination.

  • Gross Pathology: A full necropsy performed on all animals at the end of the study or on animals found dead or moribund.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from the low- and mid-dose groups showing gross lesions should also be examined.

Protocol 2: this compound Treatment in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is designed to evaluate the efficacy of this compound in a therapeutic EAE model, a common preclinical model for multiple sclerosis.

1. Animals:

  • Species: C57BL/6 mice

  • Age: 8-12 weeks

  • Sex: Female

2. EAE Induction:

  • Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.

3. Materials:

  • This compound (powder)

  • Vehicle: 5% DMSO, 5% Tween-20, 90% 0.1 N HCl[2]

  • Oral gavage needles (size appropriate for mice)

  • Syringes

4. Dosing and Administration:

  • Treatment Initiation: Begin treatment upon the first signs of clinical disease (e.g., limp tail, corresponding to an EAE score of 1).

  • Dose Groups:

    • Vehicle control

    • Ozanimod 0.2 mg/kg/day

    • Ozanimod 0.6 mg/kg/day[2]

  • Route of Administration: Oral gavage

  • Frequency: Once daily

  • Duration: 14 to 21 days[2]

5. Monitoring and Endpoints:

  • Clinical Scoring: Daily monitoring of clinical signs of EAE using a standard scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Body Weight: Monitored daily.

  • Immunological Analysis: At the end of the study, collect blood and lymphoid tissues to analyze lymphocyte populations (e.g., CD4+, CD8+, B cells) by flow cytometry.

  • Histopathology: Perfuse animals and collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol fast blue staining).

Experimental Workflow for EAE Study

EAE_Workflow start Start immunization EAE Induction (MOG35-55 + CFA, PTX) start->immunization onset Onset of Clinical Signs (EAE Score = 1) immunization->onset randomization Randomization into Treatment Groups onset->randomization treatment Daily Oral Gavage (Vehicle or Ozanimod) for 14-21 days randomization->treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring termination Study Termination treatment->termination analysis Endpoint Analysis: - Flow Cytometry (Lymphocytes) - Histopathology (Spinal Cord) termination->analysis end End analysis->end

Workflow for the therapeutic EAE animal study.

Data Presentation

Quantitative data from long-term animal studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Summary of Hematological Findings in a 2-Year Rat Carcinogenicity Study

ParameterTime PointVehicle ControlOzanimod (0.2 mg/kg/day)Ozanimod (0.7 mg/kg/day)Ozanimod (2 mg/kg/day)
Total Lymphocytes (10^3/µL) 3 Months
6 Months
12 Months
24 Months
CD4+ T Cells (%) 24 Months
CD8+ T Cells (%) 24 Months
B Cells (%) 24 Months

Table 2: Efficacy of Ozanimod in the EAE Mouse Model

ParameterVehicle ControlOzanimod (0.2 mg/kg/day)Ozanimod (0.6 mg/kg/day)
Mean Peak Clinical Score
Mean Clinical Score at Day 21
Body Weight Change (%) at Day 21
Spinal Cord Inflammation Score
Spinal Cord Demyelination Score
Peripheral Lymphocyte Count Reduction (%)

Note: The data in these tables are illustrative and should be populated with actual experimental results.

Conclusion

The provided protocols offer a framework for conducting long-term studies of this compound in animal models. Adherence to these detailed methodologies will ensure the generation of robust and reliable data to evaluate the chronic safety and efficacy of this S1P receptor modulator. Proper data collection and presentation, as outlined, are essential for the interpretation and communication of research findings.

References

Application Notes and Protocols for the Quantification of Ozanimod HCl in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Ozanimod hydrochloride (HCl) in plasma samples, intended for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the most common method for quantifying ozanimod in biological matrices.[1][2]

Overview of Analytical Methods

The quantification of ozanimod in plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The general workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and mass spectrometric detection.

Signaling Pathway of Ozanimod

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3][4] Its mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, preventing their migration to sites of inflammation.[4][5] This is achieved through the activation of S1P1 receptors on lymphocytes.

Ozanimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod Ozanimod S1P1_R S1P1 Receptor Ozanimod->S1P1_R Binds and Activates S1P5_R S1P5 Receptor Ozanimod->S1P5_R Binds and Activates Gi Gi Protein Activation S1P1_R->Gi Couples to Receptor_Internalization Receptor Internalization & Degradation Gi->Receptor_Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Results in

Figure 1: Simplified signaling pathway of Ozanimod.

Experimental Protocols

The following protocols describe the necessary steps for sample preparation and analysis using LC-MS/MS.

Experimental Workflow

The overall workflow for the analysis of ozanimod in plasma samples is depicted below.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation or SLE) Start->Sample_Prep Evaporation Solvent Evaporation Sample_Prep->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Generation Data_Processing->End

Figure 2: General experimental workflow for ozanimod quantification.

Protocol 1: Protein Precipitation Method

This protocol is based on the protein precipitation technique, a common and straightforward method for sample clean-up.[1]

Materials:

  • Human plasma (K2-EDTA)

  • Ozanimod certified reference standard

  • Deuterated ozanimod (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol, HPLC grade

  • Dimethylsulfoxide (DMSO), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 250 µL of plasma into a microcentrifuge tube.[1]

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add a solution of 0.1% formic acid in acetonitrile to the plasma sample.[1] A common ratio is 3:1 (v/v) of precipitation solution to plasma.

  • Vortexing: Vortex mix the samples for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mixture of methanol, dimethylsulfoxide, and water.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported-Liquid Extraction (SLE) Method

This method offers a cleaner extract compared to protein precipitation.[2]

Materials:

  • Same as Protocol 1, with the addition of a supported-liquid extraction plate or cartridges.

Procedure:

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1, using a 400 µL aliquot of plasma.[2]

  • Internal Standard Spiking: Add the internal standard solution.

  • Sample Loading: Load the plasma sample onto the SLE plate/cartridge and allow it to absorb for a few minutes.

  • Elution: Add an appropriate organic solvent (e.g., methyl tert-butyl ether) to elute the analyte and internal standard.

  • Collection: Collect the eluate.

  • Evaporation and Reconstitution: Follow steps 8 and 9 from Protocol 1.

  • Analysis: Transfer the reconstituted sample for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization will be required for specific instruments.

ParameterTypical Setting
HPLC System
ColumnReversed-phase C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm)[6]
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.5 - 1.0 mL/min
GradientA gradient elution is typically used to separate ozanimod from endogenous plasma components.
Column Temperature25 - 40 °C
Injection Volume5 - 20 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined based on the molecular weight of ozanimod.
Product Ion(s) (m/z)To be determined by direct infusion of a standard solution and fragmentation optimization.
Dwell Time100 - 200 ms
Collision EnergyTo be optimized for the specific precursor-product ion transitions.
Gas Temperatures & FlowsOptimized according to the manufacturer's recommendations.

Method Validation Parameters

A summary of quantitative data from validated methods for ozanimod in human plasma is presented below.[1][2][7]

ParameterMethod 1[1]Method 2[2][7]
Analyte OzanimodOzanimod and its major active metabolites
Matrix Human K2-EDTA PlasmaHuman K2-EDTA Plasma
Sample Preparation Protein PrecipitationSupported-Liquid Extraction
Linearity Range 0.0400 to 10.0 ng/mL4 to 2000 pg/mL (for ozanimod)
Inter-assay Precision ≤6.5%≤9.8%
Accuracy (% Bias) 1.6% to 7.3%-6.7% to 4.2%
Internal Standard Deuterated ozanimodDeuterated internal standards
Regression Model Weighted linear regressionWeighted linear regression (1/x²)

Conclusion

The described LC-MS/MS methods provide a robust and reliable approach for the quantification of ozanimod in human plasma. The choice between protein precipitation and supported-liquid extraction will depend on the required level of sample clean-up and throughput. Proper method validation is essential to ensure accurate and precise results for clinical and preclinical studies.

References

Application Notes and Protocols for Ozanimod HCl in Organoid Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Patient-derived organoids have emerged as a powerful in vitro model system to study IBD pathogenesis and for drug development, as they recapitulate the genetic and epithelial characteristics of the donor. Ozanimod HCl, an oral sphingosine-1-phosphate (S1P) receptor modulator, is approved for the treatment of moderately to severely active ulcerative colitis.[1][2] It selectively targets S1P receptors 1 and 5, leading to the retention of lymphocytes in peripheral lymphoid organs and reducing their infiltration into the gut mucosa.[2][3][4][5][6][7] While the systemic immunomodulatory effects of ozanimod are well-documented, its direct effects on the intestinal epithelium in the context of IBD are less understood. This document provides detailed application notes and protocols for utilizing this compound in IBD organoid models to investigate its potential direct effects on the epithelium and in co-culture systems with immune cells.

Signaling Pathway of Ozanimod

Ozanimod modulates the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a signaling lipid that binds to five different G protein-coupled receptors (S1P1-5).[7] The binding of S1P to the S1P1 receptor on lymphocytes is crucial for their egress from lymph nodes.[8] Ozanimod, by acting as a functional antagonist of S1P1, causes the internalization and degradation of the receptor, thereby trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation, such as the inflamed gut in IBD.[3][4][5]

Ozanimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Gut Mucosa Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Inflammation Inflammation Lymphocyte->Inflammation migrates to S1P1_Receptor->Lymphocyte sequestration of S1P S1P Gradient S1P1_Receptor->S1P binds to S1P->Lymphocyte guides egress Ozanimod This compound Ozanimod->S1P1_Receptor binds & internalizes

Ozanimod's mechanism of action on lymphocyte trafficking.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: Effect of Ozanimod on Inflammatory Cytokine Secretion in IBD Colonoids

Treatment GroupIL-8 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Healthy Control (Unstimulated)25.3 ± 4.110.1 ± 2.515.8 ± 3.2
IBD Colonoids (Unstimulated)78.9 ± 9.235.6 ± 5.855.4 ± 7.1
IBD Colonoids + Cytokine Mix450.2 ± 35.7210.4 ± 22.1320.9 ± 28.5
IBD Colonoids + Cytokine Mix + Ozanimod (1 µM)380.5 ± 29.8185.2 ± 19.7275.1 ± 25.3
IBD Colonoids + Cytokine Mix + Ozanimod (10 µM)295.1 ± 25.4150.7 ± 15.3210.6 ± 20.1

Table 2: Effect of Ozanimod on Epithelial Barrier Function in IBD Colonoids

Treatment GroupTransepithelial Electrical Resistance (TEER) (Ω·cm²)FITC-Dextran Permeability (RFU)
Healthy Control450 ± 25150 ± 20
IBD Colonoids280 ± 30480 ± 45
IBD Colonoids + Cytokine Mix150 ± 20950 ± 80
IBD Colonoids + Cytokine Mix + Ozanimod (1 µM)190 ± 22820 ± 75
IBD Colonoids + Cytokine Mix + Ozanimod (10 µM)250 ± 28650 ± 60

Table 3: Effect of Ozanimod on Lymphocyte-Mediated Epithelial Damage in a Co-Culture Model

Co-Culture ConditionOrganoid Viability (%)Caspase-3/7 Activity (RFU)
IBD Organoids Only95 ± 3120 ± 15
IBD Organoids + Activated T-cells65 ± 5580 ± 50
IBD Organoids + Activated T-cells + Ozanimod (1 µM)75 ± 4450 ± 40
IBD Organoids + Activated T-cells + Ozanimod (10 µM)88 ± 3250 ± 30

Experimental Protocols

Protocol 1: Generation and Culture of Human IBD Colon Organoids

This protocol is adapted from established methods for generating patient-derived colonoids.[9][10]

Materials:

  • Colonic biopsies from IBD patients and healthy controls

  • Chelating solution (e.g., EDTA-based)

  • Basement membrane matrix

  • Organoid growth medium (Advanced DMEM/F12 supplemented with growth factors)

  • Rock inhibitor (e.g., Y-27632)

Procedure:

  • Collect colonic biopsies in a sterile collection tube on ice.

  • Wash biopsies multiple times with cold PBS.

  • Incubate biopsies in a chelating solution to release intestinal crypts.

  • Collect the crypt-containing supernatant and centrifuge to pellet the crypts.

  • Resuspend the crypt pellet in a basement membrane matrix.

  • Plate droplets of the crypt-matrix suspension into a pre-warmed culture plate.

  • Allow the matrix to solidify at 37°C.

  • Overlay with organoid growth medium supplemented with a Rock inhibitor for the first 48 hours.

  • Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage organoids every 7-10 days by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.

Protocol 2: Modeling IBD Inflammation and Ozanimod Treatment in Colonoids

Materials:

  • Established IBD and healthy control colonoid cultures

  • Pro-inflammatory cytokine mix (e.g., TNF-α, IFN-γ, IL-1β)

  • This compound stock solution

  • Reagents for downstream analysis (ELISA kits, TEER system, FITC-Dextran, viability assays)

Procedure:

  • Plate IBD and healthy colonoids and allow them to grow for 4-5 days.

  • To model inflammation, treat the colonoids with a pro-inflammatory cytokine mix for 24-48 hours.

  • For ozanimod treatment, pre-incubate a separate set of cytokine-stimulated colonoids with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specified duration.

  • Assessment of Inflammatory Response:

    • Collect the culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-6) using ELISA.

  • Assessment of Epithelial Barrier Function:

    • For TEER measurement, grow organoids as a 2D monolayer on transwell inserts.

    • Measure the transepithelial electrical resistance using a TEER system.

    • For permeability assay, add FITC-Dextran to the apical side of the monolayer and measure its flux to the basolateral compartment.

Experimental_Workflow_Organoids cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Biopsy IBD Patient Biopsy Crypt_Isolation Crypt Isolation Biopsy->Crypt_Isolation Organoid_Culture Organoid Culture Crypt_Isolation->Organoid_Culture Cytokine_Stim Cytokine Stimulation (e.g., TNF-α, IFN-γ) Organoid_Culture->Cytokine_Stim Ozanimod_Treat This compound Treatment Cytokine_Stim->Ozanimod_Treat Cytokine_Analysis Cytokine Secretion (ELISA) Ozanimod_Treat->Cytokine_Analysis Barrier_Function Barrier Function (TEER, Permeability) Ozanimod_Treat->Barrier_Function Gene_Expression Gene Expression (qPCR) Ozanimod_Treat->Gene_Expression

Workflow for assessing ozanimod's effect on IBD organoids.
Protocol 3: IBD Organoid and Immune Cell Co-Culture Model

This protocol outlines a method to study the immunomodulatory effects of ozanimod in a more physiologically relevant context.

Materials:

  • Established IBD colonoid cultures

  • Peripheral blood mononuclear cells (PBMCs) from IBD patients or healthy donors

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Co-culture medium

  • This compound stock solution

  • Reagents for viability and apoptosis assays (e.g., CellTiter-Glo, Caspase-Glo)

Procedure:

  • Isolate PBMCs from blood samples.

  • Activate T-cells from the PBMC population using T-cell activation reagents for 48-72 hours.

  • Plate established IBD colonoids.

  • Add the activated T-cells to the organoid culture to initiate the co-culture.

  • Treat the co-cultures with varying concentrations of this compound.

  • Incubate the co-cultures for 24-72 hours.

  • Assessment of Epithelial Damage:

    • Measure organoid viability using a luminescent cell viability assay.

    • Quantify apoptosis by measuring caspase-3/7 activity.

  • Assessment of T-cell migration (optional advanced setup):

    • Utilize a microfluidic device with a central channel for organoids and side channels for immune cells to visualize and quantify T-cell migration towards the organoids with and without ozanimod treatment.

CoCulture_Workflow cluster_components Co-Culture Components cluster_coculture Co-Culture and Treatment cluster_readouts Readouts IBD_Organoids IBD Patient Organoids CoCulture_Setup Organoid-T-Cell Co-Culture IBD_Organoids->CoCulture_Setup PBMCs Patient PBMCs T_Cell_Activation T-Cell Activation PBMCs->T_Cell_Activation T_Cell_Activation->CoCulture_Setup Ozanimod_Treatment This compound Treatment CoCulture_Setup->Ozanimod_Treatment Viability_Assay Organoid Viability Ozanimod_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay Ozanimod_Treatment->Apoptosis_Assay Cytokine_Profile Cytokine Profiling Ozanimod_Treatment->Cytokine_Profile

Workflow for organoid and immune cell co-culture experiments.

Conclusion

The use of this compound in IBD organoid models represents a novel and promising avenue of research. The protocols outlined here provide a framework for investigating the direct effects of ozanimod on the intestinal epithelium and its immunomodulatory properties in a patient-specific context. These studies will be instrumental in further elucidating the mechanisms of action of ozanimod in IBD and could pave the way for personalized medicine approaches.

References

Troubleshooting & Optimization

troubleshooting ozanimod hcl variability in experimental autoimmune encephalomyelitis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ozanimod HCl in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the robustness and reproducibility of your experimental results.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your EAE experiments with this compound.

Issue 1: High Variability in EAE Clinical Scores within the Same Treatment Group

Question: I am observing significant variability in the clinical scores of mice within the same this compound treatment group. Some mice show a strong therapeutic response, while others develop severe disease, making the data difficult to interpret. What are the potential causes and solutions?

Answer:

High intra-group variability is a common challenge in EAE studies. Several factors related to both the EAE model itself and the administration of this compound can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Inconsistent EAE Induction:

    • Improper Emulsion Preparation: An unstable or improperly prepared Myelin Oligodendrocyte Glycoprotein (MOG) and Complete Freund's Adjuvant (CFA) emulsion is a primary source of variability. Ensure the emulsion is stable (a drop placed on water should not disperse) and that each animal receives a consistent volume and quality of the emulsion.

    • Injection Site and Technique: Subcutaneous injections should be administered consistently across all animals, typically at two sites on the flank. Variable injection depth or leakage can lead to inconsistent immune responses.

    • Pertussis Toxin (PTX) Administration: PTX is crucial for inducing EAE. Ensure accurate and consistent intraperitoneal administration. Variations in the timing and dosage of PTX can significantly impact disease incidence and severity.

  • This compound Formulation and Administration:

    • Inadequate Formulation: this compound is a powder that requires proper solubilization for consistent dosing. Ensure you are using an appropriate vehicle and that the compound is fully dissolved or uniformly suspended before each administration.

    • Inaccurate Dosing: Precise oral gavage technique is essential. Inconsistent administration volumes or stress induced during gavage can affect the bioavailability of the drug and the animal's physiological response.

    • Timing of Treatment Initiation: The therapeutic window for ozanimod in EAE is critical. Initiating treatment at a consistent disease stage (e.g., at the first sign of clinical symptoms, score of 1) for all animals is crucial for observing a uniform treatment effect.

  • Animal-Specific Factors:

    • Genetic Drift in Mouse Strains: Even within the same C57BL/6 strain, genetic drift can occur over time, leading to variations in EAE susceptibility. It is advisable to obtain mice from a reputable vendor and ensure they are from the same batch.

    • Microbiome Differences: The gut microbiome can influence the immune response and EAE development. Housing conditions and diet should be standardized to minimize variations.

    • Stress: Stress from handling, housing conditions, or inconsistent light/dark cycles can impact the immune system and EAE progression. Handle animals consistently and minimize environmental stressors.

Issue 2: Lack of Significant Therapeutic Effect of this compound Compared to Vehicle Control

Question: My this compound-treated group is not showing a statistically significant improvement in clinical scores compared to the vehicle-treated group. What could be the reason for this?

Answer:

Observing a lack of therapeutic efficacy can be disheartening. The issue could lie with the drug's formulation, the experimental design, or the EAE model itself.

Potential Causes & Troubleshooting Steps:

  • Suboptimal this compound Formulation or Dosage:

    • Incorrect Vehicle: Using a vehicle in which this compound is not fully soluble or stable can lead to under-dosing.

    • Degradation of this compound: Ensure proper storage of the stock compound and the prepared dosing solution. Prepare fresh solutions regularly to avoid degradation.

    • Inappropriate Dose: The dosage of this compound may need to be optimized for your specific EAE model and mouse strain. A dose-response study may be necessary to determine the optimal therapeutic dose.

  • Experimental Design Flaws:

    • Treatment Initiation Too Late: If treatment is initiated when the disease is already severe and irreversible neurological damage has occurred, the therapeutic effect of ozanimod may be masked.

    • Insufficient Statistical Power: A small sample size may not be sufficient to detect a statistically significant difference between the treatment and control groups, especially if there is high variability.

  • Severe and Aggressive EAE Model:

    • High MOG and/or PTX Concentration: An overly aggressive EAE induction protocol can lead to a very severe disease course that may be difficult to treat with a single therapeutic agent. Consider titrating the concentrations of MOG and PTX to induce a less severe form of EAE.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for oral gavage in mice?

A1: A common and effective vehicle for this compound in preclinical studies is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water. It is important to ensure the compound is thoroughly suspended before each administration to guarantee consistent dosing.

Q2: How should I prepare the MOG/CFA emulsion for consistent EAE induction?

A2: To prepare a stable emulsion, use two syringes connected by a stopcock. Draw the MOG solution into one syringe and an equal volume of CFA into the other. Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed. Test the stability by placing a drop on the surface of cold water; a stable emulsion will not disperse.

Q3: At what clinical score should I start this compound treatment?

A3: For a therapeutic treatment paradigm, it is generally recommended to begin treatment when the first clinical signs of EAE appear, which is typically a clinical score of 1 (limp tail). This ensures that the treatment is initiated at a consistent and early stage of the disease across all animals.

Q4: What are the key parameters to monitor during an EAE experiment with this compound?

A4: The primary readouts are daily clinical scores and body weight. Additionally, you can perform histological analysis of the spinal cord at the end of the experiment to assess inflammation and demyelination. Flow cytometry of immune cells from the blood, spleen, and central nervous system can also provide valuable mechanistic insights into the effect of ozanimod.

Data Presentation

Table 1: Example of EAE Clinical Scoring System

Clinical ScoreDescription of Symptoms
0No clinical signs of EAE
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

Table 2: Troubleshooting Summary for this compound EAE Experiments

IssuePotential CauseRecommended Solution
High Intra-Group Variability Inconsistent EAE InductionStandardize MOG/CFA emulsion preparation and injection technique. Ensure consistent PTX administration.
Improper Ozanimod Formulation/DosingUse an appropriate vehicle (e.g., 0.5% CMC). Ensure complete suspension and accurate oral gavage.
Animal-Specific FactorsUse age- and sex-matched mice from a single source. Standardize housing and handling to minimize stress.
Lack of Therapeutic Effect Suboptimal Ozanimod Formulation/DosageVerify vehicle and solubility. Prepare fresh dosing solutions. Consider a dose-response study.
Late Treatment InitiationBegin treatment at the first clinical sign of disease (score of 1).
Overly Aggressive EAE ModelTitrate down the concentration of MOG and/or PTX.

Experimental Protocols

MOG35-55 Induced EAE in C57BL/6 Mice
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.

    • On day 0 and day 2, administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using the scoring system in Table 1.

    • Record the body weight of each mouse daily.

  • This compound Treatment:

    • Prepare a suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Once a mouse reaches a clinical score of 1, begin daily oral gavage with the this compound suspension or vehicle control.

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0 & 2) cluster_monitoring Monitoring & Treatment MOG MOG35-55 Peptide Emulsion MOG/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Injection (Day 0) Emulsion->Immunization PTX Pertussis Toxin (PTX) PTX_Injection Intraperitoneal Injection (Day 0 & 2) PTX->PTX_Injection Scoring Daily Clinical Scoring & Body Weight Measurement Immunization->Scoring PTX_Injection->Scoring Treatment This compound Treatment (Initiate at Score 1) Scoring->Treatment

Experimental workflow for MOG35-55 induced EAE and ozanimod treatment.

Ozanimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_circulation Peripheral Circulation cluster_cns Central Nervous System (CNS) Ozanimod Ozanimod S1PR1 S1P1 Receptor Ozanimod->S1PR1 Binds & Internalizes Egress Lymphocyte Egress S1PR1->Egress Regulates Lymphocyte Lymphocyte Lymphocyte->Egress Reduced_Lymphocytes Reduced Circulating Lymphocytes Egress->Reduced_Lymphocytes Inhibition Leads to Reduced_Inflammation Reduced CNS Inflammation Reduced_Lymphocytes->Reduced_Inflammation Results in

Simplified signaling pathway of ozanimod's mechanism of action.

Troubleshooting_Logic Start High Variability in EAE Clinical Scores? Check_Induction Review EAE Induction Protocol Start->Check_Induction Yes Check_Formulation Examine Ozanimod Formulation & Dosing Start->Check_Formulation Yes Check_Animals Assess Animal Health & Environment Start->Check_Animals Yes Solution1 Standardize Emulsion, Injection & PTX Check_Induction->Solution1 Solution2 Ensure Proper Vehicle, Solubility & Gavage Check_Formulation->Solution2 Solution3 Minimize Stress, Standardize Housing Check_Animals->Solution3

Technical Support Center: Managing Ozanimod (HCl-Induced) Lymphopenia in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing lymphopenia induced by Ozanimod (hydrochloride), a sphingosine-1-phosphate (S1P) receptor modulator, in research animals.

Frequently Asked Questions (FAQs)

Q1: What is Ozanimod and how does it cause lymphopenia?

A1: Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][2] Its mechanism of action involves blocking the ability of lymphocytes to exit from lymph nodes, which results in a reduction of lymphocytes in the peripheral blood.[1] This sequestration of lymphocytes in the lymphoid organs is the direct cause of the observed lymphopenia.[3][4] The therapeutic effect of Ozanimod in autoimmune diseases is thought to be mediated by this reduction of lymphocyte migration into inflamed tissues.[1][2]

Q2: Is lymphopenia an expected side effect of Ozanimod administration in research animals?

A2: Yes, a reduction in circulating lymphocytes is an expected and dose-dependent pharmacological effect of Ozanimod due to its mechanism of action.[5][6] Preclinical studies in various animal models have consistently demonstrated this effect.[7][8]

Q3: Which lymphocyte subsets are most affected by Ozanimod?

A3: Ozanimod preferentially affects CCR7+ T cells.[9] Studies have shown that it causes a greater reduction in CD4+ T cells compared to CD8+ T cells.[5][9] Furthermore, there is a more pronounced reduction in naive and central memory T cells than in effector memory T cells.[5][9] CD19+ B-cell counts are also significantly reduced.[5] Changes in monocyte, natural killer (NK), and natural killer T (NKT) cell populations are generally minimal.[5][9]

Q4: How quickly does lymphopenia develop after Ozanimod administration, and is it reversible?

A4: The onset of lymphopenia is rapid, with significant reductions in lymphocyte counts observed following administration. The effect is reversible upon discontinuation of the drug.[7][10] While earlier studies suggested a recovery within 48-72 hours, more recent data indicates that the median time for lymphocyte counts to return to the normal range is approximately 30 days, with 80-90% of patients reaching the normal range within 3 months.[1][10] This longer recovery is attributed to the long half-life of its major active metabolite, CC112273.[10]

Q5: What is the typical magnitude of lymphopenia observed with Ozanimod treatment?

A5: In clinical trials, mean lymphocyte counts decreased to approximately 45% of baseline within the first 3 months of treatment.[11] In a phase 1 study, a 1 mg/day dose of Ozanimod hydrochloride resulted in a greater than 75% reduction in circulating CD19+ B-cell and CD3+ T-cell counts by day 85.[5] The degree of lymphopenia is dose-dependent.[5]

Troubleshooting Guide

Q1: My research animal's absolute lymphocyte count (ALC) has dropped significantly after Ozanimod administration. What should I do?

A1: A significant drop in ALC is an expected outcome. However, it is crucial to monitor the animal's overall health status.

  • Routine Monitoring: Continue with the planned experimental monitoring, including regular complete blood counts (CBCs).

  • Clinical Signs: Closely observe the animal for any clinical signs of infection, such as lethargy, ruffled fur, or weight loss. S1P receptor modulators may increase susceptibility to infections.[1][2]

  • Severe Lymphopenia: If the ALC drops below a pre-determined critical threshold (e.g., <0.2 x 10^9/L, a threshold used in clinical settings), consider the following actions based on your study protocol and institutional guidelines[4]:

    • Increase the frequency of monitoring.

    • Consult with the veterinary staff.

    • Depending on the severity and the experimental goals, you may need to consider reducing the dose or temporarily discontinuing treatment.

Q2: I am observing signs of infection in an Ozanimod-treated animal. How should I proceed?

A2: Given that Ozanimod can increase susceptibility to infections, any signs of illness should be taken seriously.[1]

  • Immediate Veterinary Consultation: Report the clinical signs to the attending veterinarian immediately for diagnosis and treatment.

  • Blood Work: If possible, obtain a blood sample for a CBC and differential to assess the severity of lymphopenia and look for signs of infection (e.g., neutrophilia).

  • Treatment Discontinuation: The European Medicines Agency (EMA) recommends interrupting treatment if the lymphocyte count drops below 0.2 × 10^9/L.[12] Depending on the veterinarian's assessment and the severity of the infection, temporary or permanent discontinuation of Ozanimod may be necessary.

Q3: How can I differentiate between expected lymphopenia and a potential adverse event?

A3: The key is to monitor both the quantitative lymphocyte counts and the qualitative health of the animal.

  • Expected: A dose-dependent decrease in ALC without any adverse clinical signs is generally considered an expected pharmacological effect.

  • Potential Adverse Event: When severe lymphopenia is accompanied by clinical signs of illness, such as infection, it should be treated as a potential adverse event. Any unexpected clinical signs or mortality should be investigated thoroughly.

Data Presentation

Table 1: Effect of Ozanimod on Circulating Lymphocyte Subsets (Human Clinical Data)

Lymphocyte SubsetDose of Ozanimod HClPercentage Reduction from Baseline (at Day 85)
CD19+ B-cells 0.5 mg>50%
1 mg>75%
CD3+ T-cells 0.5 mg>50%
1 mg>75%
CD4+ Naive T-cells 1 mg≥90%
CD8+ Naive T-cells 1 mg≥90%
Data summarized from a phase 1 study in patients with relapsing multiple sclerosis.[5][9]

Table 2: Reversibility of Ozanimod-Induced Lymphopenia (Human Clinical Data)

Time After DiscontinuationPercentage of Patients with ALC in Normal Range
30 days (median time)~50%
3 months~80-90%
Data from clinical trials in patients with multiple sclerosis.[1]

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Rodents

This protocol outlines the procedure for obtaining a CBC to monitor lymphocyte counts.

1. Materials:

  • Anesthetic (e.g., isoflurane)

  • EDTA-coated microtubes[13][14]

  • Blood collection supplies (e.g., lancets for saphenous vein puncture, or syringe and needle for cardiac puncture in terminal studies)

  • Automated hematology analyzer

2. Procedure:

  • Animal Anesthesia: Anesthetize the animal according to your institution's approved protocol.[13]

  • Blood Collection:

    • Survival Bleeds: Collect blood via the saphenous or facial vein. The circulating blood volume in mice and rats is approximately 55-70 ml/kg.[15] For serial sampling, do not exceed the recommended blood collection volumes set by your institution's IACUC.

    • Terminal Bleeds: For terminal studies, blood can be collected via cardiac puncture.[16]

  • Sample Handling:

    • Collect blood directly into an EDTA-coated microtube to prevent coagulation.[13]

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[15]

    • Keep the sample at room temperature and analyze within a few hours of collection. If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours.[13] Allow samples to return to room temperature before analysis.[13]

  • Analysis:

    • Run the sample on a calibrated automated hematology analyzer to obtain the total white blood cell count and the absolute lymphocyte count.

    • Ensure the sample is free of clots, which can interfere with the analysis.[13]

Protocol 2: Lymphocyte Immunophenotyping by Flow Cytometry

This protocol provides a general framework for identifying and quantifying lymphocyte subsets in peripheral blood.

1. Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)[17]

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies specific for murine lymphocyte markers (e.g., CD3, CD4, CD8, CD19, CCR7)

  • Flow cytometer

2. Procedure:

  • Sample Preparation:

    • Aliquot 50-100 µL of whole blood into a FACS tube.[18]

  • Antibody Staining:

    • Add the antibody cocktail to the blood and incubate for 15-30 minutes at 4°C in the dark.[16]

  • RBC Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.[17]

    • Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C.[17]

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 2 mL of FACS buffer and centrifuge again.

    • Repeat the wash step.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Be sure to include appropriate compensation controls and fluorescence minus one (FMO) controls to set your gates accurately.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on your populations of interest and determine their frequencies and absolute counts (if using counting beads or a volumetric cytometer).

Visualizations

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood Blood/Lymph cluster_ozanimod Ozanimod Action Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses S1P S1P (High Concentration) Lymphocyte_Egress Lymphocyte_Egress S1P->Lymphocyte_Egress promotes S1P1_Receptor->S1P binds Block_Egress Lymphocyte Egress Blocked S1P1_Receptor->Block_Egress leads to Ozanimod Ozanimod Ozanimod->S1P1_Receptor binds & internalizes Lymphopenia Peripheral Lymphopenia Block_Egress->Lymphopenia results in

Caption: Ozanimod's mechanism of action leading to lymphopenia.

Experimental_Workflow Start Start Baseline Baseline Blood Sample (CBC & Flow Cytometry) Start->Baseline Ozanimod_Admin Administer Ozanimod Baseline->Ozanimod_Admin Monitoring Regular Monitoring (Health & Weight) Ozanimod_Admin->Monitoring Blood_Sampling Periodic Blood Sampling (e.g., weekly) Monitoring->Blood_Sampling Endpoint Endpoint Monitoring->Endpoint Study Conclusion CBC_Analysis CBC Analysis (Check ALC) Blood_Sampling->CBC_Analysis Check_Threshold ALC < Threshold? CBC_Analysis->Check_Threshold Continue_Study Continue Study Check_Threshold->Continue_Study No Increased_Monitoring Increase Monitoring & Veterinary Consult Check_Threshold->Increased_Monitoring Yes Continue_Study->Monitoring Increased_Monitoring->Monitoring

Caption: Workflow for monitoring Ozanimod-induced lymphopenia.

Troubleshooting_Guide Start Significant ALC Drop Observed Clinical_Signs Adverse Clinical Signs (e.g., infection)? Start->Clinical_Signs No_Signs Expected Effect: Continue routine monitoring Clinical_Signs->No_Signs No Yes_Signs Potential Adverse Event Clinical_Signs->Yes_Signs Yes Vet_Consult Immediate Veterinary Consultation Yes_Signs->Vet_Consult Supportive_Care Provide Supportive Care (as prescribed) Vet_Consult->Supportive_Care Consider_Action Consider Dose Modification or Discontinuation Supportive_Care->Consider_Action

Caption: Troubleshooting decision tree for lymphopenia management.

References

ozanimod hydrochloride stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ozanimod hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for solid ozanimod hydrochloride?

A1: For long-term storage, solid ozanimod hydrochloride powder should be kept in a tightly sealed container at -20°C for up to three years. For shorter durations, storage at 4°C is also acceptable. It is crucial to protect the compound from moisture.

Q2: How should I store ozanimod hydrochloride in solution?

A2: The stability of ozanimod hydrochloride in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare solutions fresh for immediate use. If storage is necessary:

  • In DMSO, solutions can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Use fresh, moisture-free DMSO for preparing solutions as absorbed moisture can reduce solubility.[1]

  • For in vivo studies, if using a vehicle like corn oil with a DMSO co-solvent, the mixed solution should be used immediately.[1]

Q3: My ozanimod hydrochloride solution appears cloudy or has precipitated after storage. What should I do?

A3: Cloudiness or precipitation upon storage, especially at low temperatures, can indicate that the compound has fallen out of solution.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Vortex or sonicate the solution to attempt redissolving the precipitate.

    • If the precipitate does not redissolve, it may indicate degradation or insolubility under the current storage conditions. It is recommended to discard the solution and prepare a fresh one.

    • To prevent this, ensure the storage concentration is not above the solubility limit of the solvent at the storage temperature. Consider preparing a more dilute stock solution or storing at a slightly higher temperature if stability data permits.

Q4: Under what conditions is ozanimod hydrochloride susceptible to degradation?

A4: Forced degradation studies have shown that ozanimod hydrochloride is stable under oxidative, thermal (up to 80°C for 2 days), and photolytic stress conditions. However, it is susceptible to degradation in both acidic and basic environments.

Q5: What are the known degradation products of ozanimod hydrochloride?

A5: Under acidic and basic stress conditions, three primary degradation products (DPs) have been identified, designated as DP 1, DP 2, and DP 3 based on their elution order in HPLC. The formation of these impurities indicates the breakdown of the parent molecule. Researchers should be aware of these potential impurities when analyzing aged or improperly stored samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ozanimod Hydrochloride

This protocol outlines the methodology to assess the stability of ozanimod hydrochloride under various stress conditions, as adapted from published literature.

1. Acid Degradation:

  • Accurately weigh 100 mg of ozanimod hydrochloride and transfer to a 100 mL volumetric flask.
  • Add 50 mL of methanol as a diluent.
  • Add 5 mL of 2N HCl and reflux the solution at 80°C for 8 hours.
  • After the incubation period, neutralize the solution with 2N NaOH and dilute to the final volume with the diluent.
  • Filter the sample through a 0.22 µm membrane filter before analysis.

2. Base Degradation:

  • Accurately weigh 100 mg of ozanimod hydrochloride and transfer to a 100 mL volumetric flask.
  • Add 45 mL of diluent and 5 mL of 3N NaOH.
  • Reflux the solution at 80°C for 8 hours.
  • Neutralize the solution with 3N HCl and dilute to the final volume.
  • Filter the sample through a 0.22 µm membrane filter before analysis.

3. Oxidative Degradation:

  • Accurately weigh 100 mg of ozanimod hydrochloride and transfer to a 50 mL flask.
  • Add diluent and 5 mL of 30% H₂O₂.
  • Keep the solution in the dark at room temperature for 3 days.
  • Filter the sample through a 0.22 µm membrane filter before analysis.

4. Thermal Degradation:

  • Place the solid drug substance in an air oven at 80°C for 2 days.
  • After exposure, prepare a solution of the stressed drug for analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance in a UV chamber (200 W h/m²) at room temperature for 3 days.
  • After exposure, prepare a solution of the stressed drug for analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for quantifying ozanimod and its degradation products.

  • Column: Waters XBridge C18 (150 × 4.6 mm, 5 μm)

  • Mobile Phase: Ethanol and 0.01% aqueous trifluoroacetic acid (TFA) (70:30 v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Data Presentation

Table 1: Summary of Forced Degradation Studies on Ozanimod Hydrochloride

Stress ConditionReagents and ConditionsObservation
Acidic Hydrolysis 2N HCl in Methanol, 80°C, 8 hoursDegradation observed, formation of DP 1, DP 2, and DP 3.
Basic Hydrolysis 3N NaOH, 80°C, 8 hoursDegradation observed, formation of DP 1, DP 2, and DP 3.
Oxidative 30% H₂O₂, Room Temperature, 3 days (in dark)No significant degradation observed.
Thermal Solid state, 80°C, 2 daysNo significant degradation observed.
Photolytic Solid state, UV chamber (200 W h/m²), 3 daysNo significant degradation observed.

Table 2: Recommended Storage Conditions for Ozanimod Hydrochloride

FormStorage TemperatureDurationNotes
Solid -20°CUp to 3 yearsTightly sealed, protected from moisture.
4°CShort-termTightly sealed, protected from moisture.
In DMSO -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

Visualizations

Troubleshooting_Ozanimod_Stability start Start: Stability Issue with Ozanimod Hydrochloride check_form Is the compound in solid or solution form? start->check_form solid_issue Solid Form Issue: - Discoloration - Clumping check_form->solid_issue Solid solution_issue Solution Form Issue: - Precipitation - Color Change check_form->solution_issue Solution check_solid_storage Verify Solid Storage: - Temperature (-20°C or 4°C) - Tightly sealed? - Protected from moisture? solid_issue->check_solid_storage check_solution_storage Verify Solution Storage: - Solvent (e.g., DMSO) - Temperature (-20°C or -80°C) - Aliquoted? - Age of solution? solution_issue->check_solution_storage improper_solid_storage Improper Storage Likely Cause. Action: Discard and use fresh stock. check_solid_storage->improper_solid_storage No proper_solid_storage Storage Appears Correct. Consider intrinsic instability or contamination. check_solid_storage->proper_solid_storage Yes improper_solution_storage Improper Storage Likely Cause. Action: Prepare fresh solution. check_solution_storage->improper_solution_storage No check_solubility Is concentration too high? Was fresh solvent used? check_solution_storage->check_solubility Yes solubility_issue Solubility Issue Likely. Action: Prepare a more dilute solution. check_solubility->solubility_issue Yes degradation_suspected Degradation Suspected. Was the solution exposed to strong acids or bases? check_solubility->degradation_suspected No degradation_confirmed Degradation is the likely cause. Action: Prepare fresh solution and avoid incompatible conditions. degradation_suspected->degradation_confirmed Yes no_degradation_cause Cause not immediately obvious. Action: Analyze sample by HPLC to check purity and identify impurities. degradation_suspected->no_degradation_cause No

Caption: Troubleshooting workflow for ozanimod hydrochloride stability issues.

Degradation_Pathway Ozanimod Ozanimod Hydrochloride Stress_Conditions Stress Conditions Ozanimod->Stress_Conditions Acid_Base Acidic / Basic Hydrolysis Stress_Conditions->Acid_Base Oxidative Oxidative (H₂O₂) Stress_Conditions->Oxidative Thermal Thermal (80°C) Stress_Conditions->Thermal Photolytic Photolytic (UV Light) Stress_Conditions->Photolytic Degradation_Products Degradation Products (DP 1, DP 2, DP 3) Acid_Base->Degradation_Products No_Degradation No Significant Degradation Oxidative->No_Degradation Thermal->No_Degradation Photolytic->No_Degradation

References

addressing confounding variables in ozanimod hcl research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing confounding variables during ozanimod HCl experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary confounding variables to consider in this compound research?

A1: Researchers should prioritize controlling for the following confounding variables:

  • Drug-Drug Interactions: Ozanimod's metabolism and pharmacodynamics can be altered by concomitant medications. Key interactions include those with Monoamine Oxidase (MAO) inhibitors, Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Cytochrome P450 2C8 (CYP2C8) inhibitors and inducers.[1]

  • Food Interactions: Due to its weak MAO-B inhibition, there is a potential for interaction with tyramine-rich foods, which could lead to a hypertensive crisis.[1]

  • Patient Characteristics:

    • Prior Biologic Exposure: Previous treatment with biologic agents, particularly in studies involving ulcerative colitis (UC), can influence the response to ozanimod.[2][3][4]

    • Disease Severity: The baseline severity of the disease (e.g., multiple sclerosis or ulcerative colitis) can significantly impact treatment outcomes.

    • Lymphocyte Counts: Ozanimod's mechanism of action involves reducing circulating lymphocyte counts. Baseline lymphocyte levels and their response to treatment can be a variable.[5][6][7]

  • Placebo Effect: A significant placebo response is often observed in clinical trials for multiple sclerosis and ulcerative colitis, which can mask the true efficacy of ozanimod.

Q2: How does ozanimod's mechanism of action relate to potential confounding variables?

A2: Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[8] This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammation in the central nervous system (in multiple sclerosis) or the gut (in ulcerative colitis).[8][9] This mechanism is directly linked to the confounding variable of lymphocyte counts. Furthermore, the metabolism of ozanimod involves enzymes like CYP2C8, making it susceptible to drug-drug interactions.[1] Its metabolites have weak MAO-B inhibitory effects, creating the potential for food and drug interactions.[10]

Troubleshooting Guides

Issue: Unexpected Hypertensive Events

Possible Cause: Concomitant use of MAO inhibitors or high intake of tyramine-rich foods.

Troubleshooting Steps:

  • Review Concomitant Medications: Ensure that no MAO inhibitors are being administered to subjects.[1]

  • Dietary Assessment: In preclinical and clinical studies, monitor and control the intake of tyramine-rich foods such as aged cheeses, cured meats, and fermented products.[1]

  • Blood Pressure Monitoring: Implement a rigorous blood pressure monitoring protocol, especially during the initiation of ozanimod or if there is any suspicion of confounding medication or food intake.

Issue: Variable or Unexpected Lymphocyte Counts

Possible Cause: Natural biological variability, assay error, or undocumented concurrent medications affecting the immune system.

Troubleshooting Steps:

  • Establish a Stable Baseline: Obtain multiple baseline lymphocyte count measurements before initiating ozanimod to account for natural fluctuations.

  • Standardize Blood Collection and Analysis: Use a consistent methodology for blood collection, storage, and flow cytometry or complete blood count (CBC) analysis to minimize technical variability.

  • Review for Immunosuppressive Agents: Thoroughly screen subjects for any concomitant use of corticosteroids or other immunosuppressive drugs that could affect lymphocyte counts.[11]

  • Monitor and Analyze Subsets: In detailed mechanistic studies, analyze lymphocyte subsets (e.g., T-cells, B-cells) to understand the specific effects of ozanimod and identify any anomalous changes. Ozanimod has been shown to reduce total T, Th, and cytotoxic T cells, as well as total B cells, while natural killer cells and monocytes remain largely unaffected.[6]

Data Presentation

Table 1: Impact of Prior Biologic Exposure on Clinical Response in Ulcerative Colitis (Week 10)

Prior Biologic ExposureOzanimod Clinical Response RatePlacebo Clinical Response Rate
Biologic-Naïve53%28%
1 Prior Biologic50%33%
2+ Prior Biologics27.2%15%

Data synthesized from the True North trial.[12][13]

Table 2: Incidence of Adverse Events with Concomitant SSRI/SNRI Use in Relapsing Multiple Sclerosis

Adverse Event CategoryWith SSRI/SNRI (n=274)Without SSRI/SNRI (n=1982)
Any TEAE matching broad search for Serotonin Accumulation12.4% (n=34)15.6% (n=310)
Hypertension4.7%8.5%

TEAE: Treatment-Emergent Adverse Event. Data from the DAYBREAK open-label extension trial.[14][15]

Experimental Protocols

Protocol: Assessing the Impact of a Strong CYP2C8 Inhibitor (Gemfibrozil) on Ozanimod Pharmacokinetics

Objective: To determine the effect of a strong CYP2C8 inhibitor on the systemic exposure of ozanimod and its active metabolites.

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers who meet the inclusion/exclusion criteria.

  • Study Design: A two-period, single-sequence crossover design.

  • Period 1 (Reference):

    • Administer a single oral dose of this compound.

    • Collect serial blood samples over a 72-hour period.

    • Analyze plasma concentrations of ozanimod and its major active metabolites (CC112273 and CC1084037) using a validated LC-MS/MS method.

  • Washout Period: A washout period of at least 7 days.

  • Period 2 (Test):

    • Administer the strong CYP2C8 inhibitor (e.g., gemfibrozil 600 mg twice daily) for a pre-specified duration to achieve steady-state concentrations.[16]

    • On the final day of inhibitor administration, co-administer a single oral dose of this compound.

    • Collect serial blood samples over a 72-hour period.

    • Analyze plasma concentrations of ozanimod and its metabolites.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) for ozanimod and its metabolites in both periods.

    • Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the drug-drug interaction.

Protocol: Mitigating Placebo Response in a Multiple Sclerosis Clinical Trial

Objective: To minimize the impact of the placebo effect on the evaluation of ozanimod efficacy.

Methodology:

  • Standardized Patient Training:

    • Before the trial begins, train all participants to accurately and reproducibly report their symptoms using the designated scales (e.g., Expanded Disability Status Scale - EDSS).

  • Blinded Central Raters:

    • Employ trained, independent central raters who are blinded to the treatment allocation to conduct key efficacy assessments. This reduces variability and bias introduced by site investigators.

  • Neutral Language and Expectation Management:

    • Train study staff to use neutral language when interacting with participants to avoid heightening expectations of treatment benefit.

  • Statistical Analysis Plan:

    • Pre-specify the statistical methods for handling potential placebo response in the analysis plan. This may include using Analysis of Covariance (ANCOVA) to adjust for baseline characteristics.[17]

Visualizations

Ozanimod_Signaling_Pathway Ozanimod This compound S1P1 S1P1 Receptor Ozanimod->S1P1 Binds and Activates S1P5 S1P5 Receptor Ozanimod->S1P5 Binds and Activates Lymphocyte Lymphocyte S1P1->Lymphocyte Internalization of Receptor LymphNode Lymph Node Lymphocyte->LymphNode Retention in Bloodstream Bloodstream LymphNode->Bloodstream Egress Blocked Inflammation Site of Inflammation (CNS/Gut) Bloodstream->Inflammation Reduced Migration to

Caption: Ozanimod's mechanism of action on lymphocyte trafficking.

Confounding_Variables_Workflow cluster_pre_study Pre-Study Planning cluster_during_study During Study Execution cluster_post_study Post-Study Analysis Start Study Design PatientScreening Patient Screening Start->PatientScreening Inclusion/Exclusion Criteria DietaryControl Dietary Control Planning Start->DietaryControl Address Tyramine Interaction MedicationReview Concomitant Medication Review Protocol Start->MedicationReview Address DDI DataCollection Data Collection PatientScreening->DataCollection Enrollment DietaryControl->DataCollection MedicationReview->DataCollection Monitoring Adverse Event & Lab Monitoring DataCollection->Monitoring StatisticalAnalysis Statistical Analysis Monitoring->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation Adjust for Confounders

Caption: Workflow for addressing confounding variables in ozanimod research.

References

Technical Support Center: Refining Ozanimod HCl Delivery for Targeted CNS Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozanimod HCl. The information is designed to address specific issues that may be encountered during experiments aimed at refining its delivery for targeted effects within the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound in the context of CNS-related effects?

A1: Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its primary mechanism in treating relapsing forms of multiple sclerosis (MS) is thought to involve the reduction of lymphocyte migration into the CNS.[2] By acting as a functional antagonist of S1P1 on lymphocytes, ozanimod prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the CNS and contribute to inflammation and demyelination.[1] Additionally, ozanimod can cross the blood-brain barrier and may exert direct effects on CNS-resident cells, such as astrocytes and microglia, through its interaction with S1P1 and S1P5 receptors within the CNS.[1][3]

Q2: What are the key considerations for formulating this compound for oral administration in preclinical animal models?

A2: this compound is a white to off-white solid that is freely soluble in water and alcohol. For oral gavage in mice, a common vehicle is a suspension of 0.5% methylcellulose. To prepare, the appropriate amount of this compound can be suspended in the vehicle. It is crucial to ensure a homogenous suspension before each administration. Some studies have used a vehicle consisting of 5% DMSO, 5% Tween-20, and 90% 0.1N HCl for oral administration in mice.[4] The stability of the formulation under the specific storage conditions should be validated. Pre-coating the gavage needle with sucrose has been shown to reduce stress and improve the procedure's success rate in mice.[5]

Q3: We are not observing the expected level of peripheral lymphocyte depletion in our mouse model after ozanimod administration. What are the potential reasons and troubleshooting steps?

A3: Several factors could contribute to a lack of expected lymphocyte depletion:

  • Incorrect Dosing or Administration: Verify the dose calculations and ensure accurate administration, typically via oral gavage. Inconsistent administration can lead to variable drug exposure.

  • Formulation Issues: Ensure the this compound is properly suspended in the vehicle. If the compound has precipitated, the administered dose will be inaccurate. Prepare fresh formulations regularly and vortex before each use.

  • Strain-Specific Differences: The degree of lymphopenia can vary between different mouse strains. Ensure you are comparing your results to appropriate baseline and vehicle-treated controls of the same strain.

  • Timing of Blood Collection: The nadir of lymphocyte counts may occur at different times post-dosing depending on the experimental protocol. Conduct a time-course experiment to determine the optimal time point for assessing lymphocyte depletion in your model.

  • Flow Cytometry Gating Strategy: Review your flow cytometry gating strategy to ensure you are accurately identifying lymphocyte populations (e.g., CD4+ and CD8+ T cells, B cells).

Q4: We are observing high variability in the clinical scores of our EAE mouse model. How can we reduce this variability?

A4: High variability is a common challenge in the MOG35-55 induced EAE model. Here are some strategies to minimize it:

  • Standardize Induction Protocol: Ensure consistency in the preparation of the MOG35-55 emulsion with Complete Freund's Adjuvant (CFA), the injection volume, and the site of injection.

  • Use Age- and Sex-Matched Animals: Use mice of the same age and sex, as these factors can influence disease susceptibility and severity.

  • Acclimatize Animals: Allow sufficient time for animals to acclimatize to the facility and handling procedures before the start of the experiment to reduce stress-induced variability.

  • Blinded Scoring: The person scoring the animals should be blinded to the treatment groups to minimize bias.

  • Consistent Scoring Criteria: Use a well-defined and standardized clinical scoring system and ensure all personnel involved in scoring are trained to apply it consistently.

Q5: What are the potential direct effects of ozanimod on CNS-resident cells like astrocytes?

A5: Ozanimod's ability to cross the blood-brain barrier allows it to interact directly with CNS cells. In astrocytes, S1P1 receptor signaling is involved in their activation and proliferation.[3] Studies suggest that ozanimod can modulate astrocyte activity. For instance, in a model of neuropathic pain, ozanimod prevented the upregulation of genes involved in the Wnt signaling pathway in astrocytes.[6] Furthermore, clinical studies have shown that ozanimod treatment can lead to a reduction in glial fibrillary acidic protein (GFAP) levels, a biomarker of astrocyte damage and activation.[7][8] This suggests a potential neuroprotective role for ozanimod through the modulation of astrocyte-mediated neuroinflammation.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality During In Vivo Studies

Potential Cause Troubleshooting Steps
Gavage-related trauma Ensure proper training in oral gavage technique. Use appropriately sized and flexible gavage needles. Consider using sucrose-coated needles to reduce animal stress.[5] Observe animals for any signs of distress immediately after gavage.
Vehicle toxicity If using a vehicle with solvents like DMSO, ensure the concentration is within the recommended limits for the route of administration and animal species. Consider a pilot study with the vehicle alone to assess tolerability.
Anaphylactic-type reaction In some EAE models, particularly those using pertussis toxin, there can be an increased risk of anaphylactic reactions to subsequent treatments.[8] Monitor animals closely after each dose, especially the initial ones. Have a plan for supportive care if such a reaction is observed.
Off-target drug effects Although ozanimod is selective, high doses could potentially lead to off-target effects. Ensure the dose being used is appropriate for the animal model and based on published literature or preliminary dose-finding studies.

Issue 2: Inconsistent or Absent Therapeutic Effect in EAE Model

Potential Cause Troubleshooting Steps
Suboptimal dosing regimen The timing of treatment initiation is critical in the EAE model. Prophylactic (before disease onset) and therapeutic (after disease onset) regimens will yield different results. Ensure your dosing schedule is appropriate for the research question.
Inadequate drug exposure Verify the formulation and administration as described in the FAQ section. Consider conducting a pilot pharmacokinetic study to confirm systemic exposure in your animal model.
Model-specific resistance The severity and progression of EAE can vary. A very aggressive disease model may mask the therapeutic effects of a compound. Consider using a milder EAE induction protocol to create a larger therapeutic window.[9]
Insufficient statistical power Ensure your study is adequately powered with a sufficient number of animals per group to detect a statistically significant difference.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Ozanimod in EAE Mouse Model

ParameterVehicle ControlOzanimod (0.6 mg/kg)Percent ReductionReference
Peak Mean Clinical Score ~2.5 - 3.0~1.0 - 1.5~50-60%[10][11]
Spinal Cord Inflammation Score HighSignificantly ReducedNot specified[10][11]
Spinal Cord Demyelination (%) 38.3%5%87%[12]
CD4+ T cells in blood (%) ~25%~10%~60%[10][11]
CD8+ T cells in blood (%) ~10%~5%~50%[10][11]

Table 2: Clinical Efficacy of Ozanimod in Relapsing MS (SUNBEAM & RADIANCE Trials)

ParameterInterferon β-1aOzanimod (0.92 mg)Relative ReductionReference
Annualized Relapse Rate (ARR) - SUNBEAM (1 year) 0.350.1848%[1]
Annualized Relapse Rate (ARR) - RADIANCE (2 years) 0.280.1738%[1]
New or Enlarging T2 Lesions (RADIANCE - 24 months) 3.181.8442%[1]
Gadolinium-enhancing Lesions (RADIANCE - 24 months) 0.370.1851%[1]

Table 3: CNS Biomarker Modulation by Ozanimod (Clinical Data)

BiomarkerBaselineAfter 1 Year Ozanimod (0.92 mg)ChangeReference
Plasma GFAP (pg/mL) 115.0103.2-10.3%[7][8]
Plasma Neurofilament Light Chain (pg/mL) - SUNBEAM 14.70-26.9% change from baseline-[13]

Experimental Protocols

Protocol 1: Induction and Evaluation of EAE in C57BL/6 Mice

Q: How is Experimental Autoimmune Encephalomyelitis (EAE) induced in C57BL/6 mice to model multiple sclerosis?

A:

  • Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, subcutaneously inject female C57BL/6 mice (8-12 weeks old) with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

Protocol 2: Administration of this compound in the EAE Model

Q: What is a typical protocol for administering this compound to mice in an EAE study?

A:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the concentration is appropriate for the desired dose (e.g., 0.6 mg/kg).

  • Administration: Starting at the onset of clinical signs (e.g., clinical score of 1), administer the this compound suspension or vehicle control daily via oral gavage.

  • Monitoring: Continue daily treatment and clinical scoring for the duration of the study. Monitor body weight as an indicator of general health.

Protocol 3: Histological Analysis of Demyelination and Inflammation

Q: How can we assess demyelination and immune cell infiltration in the spinal cords of EAE mice?

A:

  • Tissue Collection and Preparation: At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA before processing for paraffin embedding.

  • Sectioning: Cut paraffin-embedded spinal cord sections (e.g., 5-10 µm thick).

  • Staining for Demyelination: Use Luxol Fast Blue (LFB) staining to visualize myelin. Demyelinated areas will appear as pale or unstained regions within the white matter.

  • Immunohistochemistry for Inflammation: Perform immunohistochemistry using antibodies against specific immune cell markers:

    • CD45 or CD3: To identify total infiltrating leukocytes or T cells, respectively.

    • B220: To identify B cells.

    • F4/80 or Iba1: To identify macrophages and microglia.

  • Quantification: Quantify the extent of demyelination and the number of infiltrating immune cells using image analysis software.

Protocol 4: Flow Cytometry of CNS-Infiltrating Immune Cells

Q: What is the procedure for isolating and analyzing immune cells from the CNS of EAE mice by flow cytometry?

A:

  • CNS Isolation: Perfuse mice with cold saline to remove blood from the vasculature. Dissect the brain and spinal cord.

  • Single-Cell Suspension: Mechanically and enzymatically digest the CNS tissue to obtain a single-cell suspension.

  • Myelin Removal: Use a density gradient (e.g., Percoll) to separate the immune cells from the myelin debris.

  • Cell Staining: Stain the isolated cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45 for leukocytes, CD11b for myeloid cells, CD3 for T cells, CD19 for B cells, NK1.1 for NK cells).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell subsets that have infiltrated the CNS.

Visualizations

Ozanimod_Signaling_Pathway cluster_peripheral Peripheral Lymph Node cluster_cns Central Nervous System Ozanimod Ozanimod S1P1_Lymphocyte S1P1 Receptor (on Lymphocyte) Ozanimod->S1P1_Lymphocyte Binds & Internalizes Lymphocyte_Egress Lymphocyte Egress S1P1_Lymphocyte->Lymphocyte_Egress Inhibits Reduced_Infiltration Reduced Lymphocyte Infiltration into CNS Lymphocyte_Egress->Reduced_Infiltration S1P_Gradient S1P Gradient S1P_Gradient->S1P1_Lymphocyte Blocks Response To Ozanimod_CNS Ozanimod S1P1_Astrocyte S1P1 Receptor (on Astrocyte) Ozanimod_CNS->S1P1_Astrocyte Modulates Astrocyte_Activation Astrocyte Activation (e.g., GFAP expression) S1P1_Astrocyte->Astrocyte_Activation Reduces Neuroinflammation Neuroinflammation Astrocyte_Activation->Neuroinflammation Contributes to Therapeutic_Effect Therapeutic Effect (Reduced Relapses & Lesions) Neuroinflammation->Therapeutic_Effect Reduced_Infiltration->Therapeutic_Effect

Caption: Ozanimod's dual mechanism of action in the periphery and CNS.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (MOG35-55/CFA) PTX1 Day 0: Pertussis Toxin PTX2 Day 2: Pertussis Toxin Disease_Onset Disease Onset (Clinical Score ≥ 1) PTX2->Disease_Onset Treatment_Start Start Daily Treatment (Ozanimod or Vehicle) Disease_Onset->Treatment_Start Daily_Scoring Daily Clinical Scoring & Body Weight Treatment_Start->Daily_Scoring Tissue_Harvest Terminal Tissue Harvest (Spinal Cord, Brain, Blood) Daily_Scoring->Tissue_Harvest Histology Histology (LFB, IHC for CD3, Iba1) Tissue_Harvest->Histology Flow_Cytometry Flow Cytometry (CNS Infiltrates, Blood Lymphocytes) Tissue_Harvest->Flow_Cytometry Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for evaluating ozanimod in the EAE mouse model.

References

Validation & Comparative

A Comparative Guide to Ozanimod HCl and Other S1P Modulators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy, selectivity, and experimental evaluation of sphingosine-1-phosphate (S1P) receptor modulators, with a focus on Ozanimod (Zeposia), for researchers, scientists, and drug development professionals.

Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3] Its mechanism of action centers on its high-affinity selective binding to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5][6] This targeted approach is designed to reduce the migration of lymphocytes from peripheral lymphoid organs to sites of chronic inflammation, thereby mitigating the autoimmune response.[2][7] This guide provides a comparative overview of Ozanimod's efficacy relative to other S1P modulators, supported by clinical trial data, and details the experimental protocols used to characterize these compounds.

Comparative Efficacy and Safety

Clinical trials have demonstrated the efficacy of Ozanimod in reducing relapse rates and new or enlarging brain lesions in patients with relapsing MS.[8][9] When compared to interferon beta-1a in the RADIANCE and SUNBEAM trials, Ozanimod showed a significantly lower annualized relapse rate (ARR).[10] Indirect comparisons with other S1P modulators, such as ponesimod and fingolimod, suggest a comparable or favorable profile for Ozanimod in terms of efficacy and safety.[11][12][13]

Key Efficacy and Safety Data from Clinical Trials
DrugComparatorAnnualized Relapse Rate (ARR)Disability ProgressionKey Safety Findings
Ozanimod Interferon beta-1aSignificantly lower ARR (0.17-0.18 for Ozanimod vs. 0.28-0.35 for IFNβ-1a).[10]No significant difference in time to confirmed disability progression.[9][10]Fewer adverse events leading to discontinuation compared to IFNβ-1a.[10] Lower risk of certain cardiac events compared to fingolimod in indirect comparisons.
Fingolimod Placebo / Interferon beta-1aSignificantly lower ARR compared to placebo and IFNβ-1a.[14]Statistically significant reduction in disability progression compared to placebo.Associated with first-dose bradycardia and atrioventricular block; macular edema.[14]
Siponimod PlaceboStatistically significantly lower ARR compared to placebo.[14]Significantly lower risk of confirmed disability progression in patients with secondary progressive MS.First-degree atrioventricular block reported.[14]
Ponesimod TeriflunomideStatistically significantly lower ARR compared to teriflunomide.[14]No significant difference in disability progression.Bradycardia and first-degree atrioventricular block reported.[14]

Pharmacological Profiles of S1P Modulators

The selectivity of S1P modulators for different receptor subtypes plays a crucial role in their efficacy and safety profiles. While the first-generation modulator, fingolimod, is non-selective, newer agents like Ozanimod exhibit greater selectivity.[15][16]

FeatureOzanimodFingolimodSiponimodPonesimod
Receptor Selectivity S1P1 and S1P5[1][4][5]S1P1, S1P3, S1P4, S1P5[17]S1P1 and S1P5[15][18]S1P1[10]
Activation Active molecule, does not require phosphorylation.[10][18]Prodrug, requires phosphorylation.Active molecule.Active molecule.
Half-life ~19-21 hours[2][19]~7 days[18]~30 hours[18]~33 hours[18]
Lymphocyte Recovery ~1 month[14]~1-2 months[14]~10 days[14]~1-2 weeks[14]

Experimental Protocols

The characterization of S1P receptor modulators relies on a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific S1P receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human S1P receptor subtype of interest (e.g., S1P1 or S1P5).[20][21]

  • Radiolabeled ligand (e.g., [3H]-ozanimod or [32P]S1P).[20][21]

  • Test compounds (unlabeled S1P modulators).

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free bovine serum albumin (BSA).[20]

  • 96-well glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Dilute the cell membranes in ice-cold assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the radiolabeled ligand, and the cell membranes.

  • Incubate the plate at room temperature for 60 minutes to allow for competitive binding.[20][21]

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plates to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki (inhibition constant) of the test compound from the IC50 (half-maximal inhibitory concentration) value.

[35S]-GTPγS Functional Assay

This functional assay measures the G-protein activation following receptor agonism by a test compound.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [35S]-GTPγS (a non-hydrolyzable GTP analog).

  • Test compounds.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 0.1% fatty acid-free BSA.[21]

Procedure:

  • Pre-incubate the cell membranes with the test compounds in the assay buffer containing GDP.

  • Initiate the reaction by adding [35S]-GTPγS.

  • Incubate at room temperature to allow for [35S]-GTPγS binding to activated G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [35S]-GTPγS by scintillation counting.

  • Determine the EC50 (half-maximal effective concentration) and maximal efficacy of the test compound. All compounds tested in one study, including ozanimod, displayed strong activity for S1P1, with potencies below 1 nM, except for ponesimod and etrasimod which were 3.42 and 5.48 nM, respectively.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative efficacy of S1P modulators.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR5 S1PR5 S1P->S1PR5 Ozanimod Ozanimod Ozanimod->S1PR1 Ozanimod->S1PR5 G_protein Gαi S1PR1->G_protein Activation S1PR5->G_protein Activation Neuroprotection Potential Neuroprotective Effects S1PR5->Neuroprotection Downstream Downstream Signaling (e.g., Rac1, PI3K/Akt) G_protein->Downstream Modulation Sequestration Lymphocyte Sequestration in Lymph Nodes Downstream->Sequestration Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., GTPγS, Determine EC50) Binding->Functional Selectivity Selectivity Profiling (across S1P receptor subtypes) Functional->Selectivity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Selectivity->PKPD EAE Animal Models of MS (e.g., EAE) PKPD->EAE Phase1 Phase I (Safety, Tolerability, PK in humans) EAE->Phase1 Phase2 Phase II (Dose-ranging, Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety vs. Comparator) Phase2->Phase3

References

Ozanimod HCl: A Comparative Analysis of its Selectivity for the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Ozanimod HCl is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that shows high affinity for the S1P1 and S1P5 receptor subtypes. This selectivity profile is critical to its therapeutic mechanism in autoimmune diseases such as multiple sclerosis and ulcerative colitis, aiming to maximize efficacy while minimizing off-target effects associated with less selective S1P modulators.

This guide provides a comprehensive comparison of ozanimod's binding affinity and functional potency for the S1P1 receptor over other S1P receptor subtypes. The data presented is sourced from in vitro studies employing radioligand binding and functional assays to quantitatively assess the selectivity of ozanimod.

Quantitative Selectivity Profile of this compound

The selectivity of ozanimod for S1P1 and S1P5 receptors is evident from its binding affinity (Ki) and functional potency (EC50) values. Ozanimod demonstrates a significantly higher affinity and potency for S1P1 and S1P5 compared to S1P2, S1P3, and S1P4.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) [³⁵S]-GTPγS Assay
S1P1 0.28 ± 0.030.41
S1P2 >10,000>10,000
S1P3 >10,000>10,000
S1P4 >10,000>10,000
S1P5 3.3 ± 0.611

Data compiled from multiple sources. The Ki values are from competitive radioligand binding assays, and EC50 values are from [³⁵S]-GTPγS functional assays.

Experimental Protocols

The quantitative data presented above is derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to determine the selectivity of ozanimod.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity of ozanimod to S1P receptors.

  • Cell Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing high levels of a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Radioligand : A tritiated form of ozanimod ([³H]-ozanimod) is used as the radioligand.

  • Competition Reaction : A fixed concentration of [³H]-ozanimod is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ozanimod.

  • Incubation and Washing : The reaction is allowed to reach equilibrium. The membranes are then washed to remove unbound radioligand.

  • Detection : The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis : The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding, providing a measure of the compound's potency.

  • Membrane Preparation : Similar to the radioligand binding assay, membranes from CHO cells expressing specific S1P receptor subtypes are used.

  • Reaction Mixture : The membranes are incubated with increasing concentrations of ozanimod in the presence of GDP and [³⁵S]-GTPγS, a non-hydrolyzable GTP analog.

  • Agonist Stimulation : Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection : The bound [³⁵S]-GTPγS is separated from the unbound form and quantified using a scintillation counter.

  • Data Analysis : The amount of bound [³⁵S]-GTPγS is plotted against the concentration of ozanimod to determine the half-maximal effective concentration (EC50) and the maximal effect (Emax).

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the S1P1 receptor upon activation, a key event in receptor internalization and signaling.

  • Cell Line : A cell line co-expressing the S1P1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of the same protein is used.

  • Agonist Treatment : The cells are treated with varying concentrations of ozanimod.

  • Signal Detection : Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments together and generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis : The signal intensity is measured and plotted against the ozanimod concentration to determine the EC50 for β-arrestin recruitment.

Visualizing Key Pathways and Processes

To further illustrate the context of ozanimod's mechanism and the methods used for its characterization, the following diagrams are provided.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits Downstream Downstream Signaling G_protein->Downstream Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: S1P1 Receptor Signaling Pathway Activated by Ozanimod.

Experimental_Workflow cluster_assays In Vitro Selectivity Assays cluster_receptors S1P Receptor Subtypes cluster_results Comparative Data Binding_Assay Radioligand Binding Assay (determines Ki) S1P1 S1P1 Binding_Assay->S1P1 Tested against S1P2 S1P2 Binding_Assay->S1P2 Tested against S1P3 S1P3 Binding_Assay->S1P3 Tested against S1P4 S1P4 Binding_Assay->S1P4 Tested against S1P5 S1P5 Binding_Assay->S1P5 Tested against Selectivity_Profile Selectivity Profile (High for S1P1/S1P5) Functional_Assay [³⁵S]-GTPγS Binding Assay (determines EC50) Functional_Assay->S1P1 Tested against Functional_Assay->S1P2 Tested against Functional_Assay->S1P3 Tested against Functional_Assay->S1P4 Tested against Functional_Assay->S1P5 Tested against Signaling_Assay β-Arrestin Recruitment Assay (confirms functional antagonism) Signaling_Assay->S1P1 Tested against Ozanimod This compound Ozanimod->Binding_Assay Ozanimod->Functional_Assay Ozanimod->Signaling_Assay

Caption: Experimental Workflow for Determining Ozanimod's S1P Receptor Selectivity.

A Comparative Analysis of Ozanimod HCl Clinical Trial Data in Multiple Sclerosis and Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ozanimod HCl clinical trial data across its approved indications: relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). The information is compiled from pivotal clinical trial publications to support research and drug development activities.

Mechanism of Action

Ozanimod is an oral sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effect is attributed to the prevention of autoreactive lymphocytes from entering the central nervous system (CNS) in MS and migrating to the gut in UC.[1][3] By binding to S1P1 receptors on lymphocytes, ozanimod causes their internalization, effectively sequestering these immune cells within the lymph nodes and reducing their circulation to inflammatory sites.[3][4][5][6]

Below is a diagram illustrating the signaling pathway of ozanimod.

Ozanimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / CNS / Gut Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Inflammation Inflammation Lymphocyte->Inflammation Egress Blocked S1P1_Receptor->Lymphocyte Sequesters Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds & Internalizes S1P S1P Gradient

Caption: Ozanimod's mechanism of action on S1P1 receptors.

Clinical Trial Data for Relapsing Multiple Sclerosis

The efficacy and safety of ozanimod in relapsing multiple sclerosis were primarily evaluated in the RADIANCE and SUNBEAM Phase 3 clinical trials.[1][7][8] These studies compared two doses of oral ozanimod (0.5 mg and 1 mg, equivalent to 0.46 mg and 0.92 mg of ozanimod respectively) against weekly intramuscular interferon beta-1a.[1][7][9]

Efficacy Data
EndpointRADIANCE (24 months)[1][7]SUNBEAM (12 months)[1]
Annualized Relapse Rate (ARR)
Ozanimod 1 mg0.170.18
Ozanimod 0.5 mg0.220.24
Interferon beta-1a0.280.35
New or Enlarging T2 Lesions
Ozanimod 1 mg vs. Interferon beta-1aSignificantly lowerSignificantly lower
Ozanimod 0.5 mg vs. Interferon beta-1aSignificantly lowerSignificantly lower
Gadolinium-Enhancing (GdE) Lesions
Ozanimod 1 mg vs. Interferon beta-1aSignificantly lowerSignificantly lower
Ozanimod 0.5 mg vs. Interferon beta-1aSignificantly lowerSignificantly lower
Brain Volume Loss
Ozanimod (both doses) vs. Interferon beta-1aReduced loss of whole-brain, cortical grey matter, and thalamic volume[1]Significantly slowed[9]
Safety and Tolerability

Across the MS clinical trial program, ozanimod was generally well-tolerated.[10] The incidence of treatment-emergent adverse events (TEAEs) was higher in the interferon beta-1a group compared to both ozanimod groups.[1] Common adverse events reported with ozanimod included nasopharyngitis and headache.[11] Importantly, no serious infectious or cardiac adverse events were noted in the Phase 2 RADIANCE trial.[1]

Clinical Trial Data for Ulcerative Colitis

The pivotal Phase 3 clinical trial for ozanimod in moderately to severely active ulcerative colitis was the TRUE NORTH study.[12][13][14] This trial evaluated the efficacy and safety of ozanimod 1 mg daily compared to placebo for induction and maintenance therapy.[13][14]

Efficacy Data
EndpointTRUE NORTH - Induction (Week 10)[13][15]TRUE NORTH - Maintenance (Week 52)[13][15]
Clinical Remission
Ozanimod 1 mg18.4%37.0%
Placebo6.0%18.5%
p-value<0.001<0.001
Clinical Response
Ozanimod 1 mg47.8%60.0%
Placebo25.9%41.0%
p-value<0.001<0.001
Endoscopic Improvement
Ozanimod 1 mg vs. PlaceboMet key secondary endpoint[14]Met key secondary endpoint[14]
Mucosal Healing
Ozanimod 1 mg12.6%29.6%
Placebo3.7%14.1%
p-value<0.001<0.001
Safety and Tolerability

The safety profile of ozanimod in the TRUE NORTH trial was consistent with previous studies.[14] The incidence of infections was similar to placebo during the induction phase and slightly higher during the maintenance phase.[13] Serious infections were infrequent, occurring in less than 2% of patients in each group over the 52-week trial.[13] Elevated liver aminotransferase levels were more common with ozanimod.[13]

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the pivotal ozanimod clinical trials.

Study Design

The RADIANCE, SUNBEAM, and TRUE NORTH trials were multicenter, randomized, double-blind, active-controlled (for MS) or placebo-controlled (for UC) studies.[1][7][12][13][16]

Below is a diagram illustrating a typical clinical trial workflow for ozanimod.

Ozanimod_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Ozanimod Ozanimod Treatment Arm (Dose Escalation) Randomization->Treatment_Ozanimod Treatment_Comparator Comparator Arm (Active or Placebo) Randomization->Treatment_Comparator Follow_Up Treatment & Follow-Up (Efficacy & Safety Assessments) Treatment_Ozanimod->Follow_Up Treatment_Comparator->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Caption: A generalized workflow for ozanimod clinical trials.

Key Inclusion Criteria
  • Multiple Sclerosis (RADIANCE & SUNBEAM): Adult patients (18-55 years) with a diagnosis of relapsing MS and an Expanded Disability Status Scale (EDSS) score between 0.0 and 5.0.[16] Patients were required to have experienced at least one relapse in the 12 months prior to screening or a relapse in the 24 months prior along with at least one gadolinium-enhancing lesion in the 12 months before screening.[16]

  • Ulcerative Colitis (TRUE NORTH): Adult patients with moderately to severely active UC who had an inadequate response or were intolerant to prior treatments such as oral aminosalicylates, corticosteroids, immunomodulators, or biologics.[17][18]

Key Efficacy Assessments
  • Multiple Sclerosis:

    • Annualized Relapse Rate (ARR): The primary endpoint in the Phase 3 trials, defined as the number of confirmed relapses per year.

    • MRI Lesions: The number of new or enlarging T2 hyperintense lesions and the number of gadolinium-enhancing (GdE) lesions on brain MRI scans.

    • Brain Atrophy: Changes in whole-brain volume, cortical grey matter volume, and thalamic volume.[1]

  • Ulcerative Colitis:

    • Clinical Remission: The primary endpoint, typically assessed using the three-component Mayo score.[13]

    • Clinical Response: A reduction from baseline in the Mayo score.[13]

    • Endoscopic Improvement: Assessed via endoscopy.

    • Histologic Improvement: Evaluation of mucosal healing at a microscopic level.

Safety Assessments

Safety and tolerability were monitored throughout the trials via the recording of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including liver function tests and lymphocyte counts).

Comparison with Other S1P Receptor Modulators

An indirect comparison with fingolimod, another S1P receptor modulator, suggested that ozanimod may have a more favorable safety profile, particularly concerning first-dose cardiac effects.[19] Fingolimod is a non-selective S1P receptor modulator, acting on S1PR-1, 3, 4, and 5, whereas ozanimod is selective for S1PR1 and S1PR5. This selectivity is thought to contribute to a lower risk of certain adverse events. Matching-adjusted indirect comparisons of Phase 3 trial data indicated a lower risk of conduction abnormalities, bradycardia, and abnormal liver enzymes with ozanimod compared to fingolimod.[19][20] Efficacy outcomes between the two drugs appeared to be similar in these indirect analyses.[19]

References

A Comparative Guide to the Mechanism of Action of Ozanimod HCl and Siponimod for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the mechanistic differences between sphingosine-1-phosphate (S1P) receptor modulators is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of ozanimod HCl and siponimod, focusing on their distinct interactions with the S1P receptor family and the resulting pharmacological profiles.

Both ozanimod and siponimod are second-generation, selective S1P receptor modulators approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Their primary mechanism of action involves the functional antagonism of the S1P receptor subtype 1 (S1P1), which leads to the sequestration of lymphocytes in peripheral lymphoid organs, thereby preventing their infiltration into the central nervous system.[2][3] However, subtle differences in their receptor selectivity, binding affinities, pharmacokinetics, and metabolism contribute to distinct clinical profiles.

Receptor Binding and Functional Activity

Ozanimod and siponimod are highly selective for S1P1 and S1P5 receptor subtypes.[4][5] This selectivity is a key differentiator from the first-generation S1P modulator, fingolimod, and is associated with a more favorable safety profile, particularly concerning cardiovascular effects mediated by S1P3.[6]

Quantitative analysis of their binding affinities and functional potencies reveals subtle but important distinctions. The following tables summarize key in vitro data for both compounds.

Table 1: Comparative Radioligand Binding Affinities (Ki, nM)
CompoundS1P1S1P2S1P3S1P4S1P5
Ozanimod 0.35>10,000>10,000>10,0005.1
Siponimod 0.4>10,000>10,000>10,0000.3

Data compiled from competitive radioligand binding assays.

Table 2: Comparative Functional Potency (EC50, nM) in [³⁵S]GTPγS Binding Assay
CompoundS1P1S1P2S1P3S1P4S1P5
Ozanimod 0.2>10,000>10,000>10,0003.3
Siponimod 0.46>10,000>1,111383.70.3

Data represents the concentration required to elicit a half-maximal response in a GTPγS binding assay, a measure of G-protein activation.[7][8]

Signaling Pathway

Upon binding to S1P1 receptors on lymphocytes, both ozanimod and siponimod induce receptor internalization and degradation.[3][9] This functional antagonism prevents lymphocytes from sensing the endogenous S1P gradient, which is necessary for their egress from lymph nodes. The sequestration of these immune cells reduces the inflammatory cascade within the central nervous system.

cluster_0 Lymph Node cluster_1 Bloodstream Ozanimod / Siponimod Ozanimod / Siponimod S1P1R S1P1 Receptor Ozanimod / Siponimod->S1P1R Binds to Internalization Receptor Internalization & Degradation S1P1R->Internalization Induces Lymphocyte Lymphocyte Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to Reduced_Migration Reduced Migration to CNS Sequestration->Reduced_Migration Results in

S1P1 Receptor Modulation Pathway

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of ozanimod and siponimod exhibit notable differences that have clinical implications.

Table 3: Comparative Pharmacokinetic Parameters
ParameterOzanimodSiponimod
Half-life (t½) ~21 hours (parent)~30 hours
~11 days (active metabolites)[10]
Time to max concentration (Tmax) 6-8 hours[11]~4 hours[12]
Metabolism Complex: ALDH/ADH, MAO-B, CYP3A4, CYP1A1, gut microflora[13][14]Primarily CYP2C9 (major) and CYP3A4 (minor)[15][16]
Pharmacogenomic Considerations None requiredCYP2C9 genotyping required[9]
Lymphocyte Recovery Median of 30 days (90% by 3 months)[10]Within 1 week[9]

A key distinction lies in their metabolic pathways. Siponimod is primarily metabolized by the CYP2C9 enzyme, and genetic variations in this enzyme can significantly alter drug exposure, necessitating pre-treatment genotyping.[9][17] Ozanimod, in contrast, undergoes a more complex metabolism involving multiple enzymatic pathways, and does not require genetic testing.[13][14] However, ozanimod has major active metabolites with a significantly longer half-life than the parent compound, which contributes to a longer time for lymphocyte recovery after discontinuation compared to siponimod.[10][18]

cluster_0 Ozanimod Metabolism cluster_1 Siponimod Metabolism Ozanimod Ozanimod Enzymes_O Multiple Enzymes (ALDH/ADH, MAO-B, CYPs) Ozanimod->Enzymes_O Metabolized by Metabolites_O Active Metabolites (CC112273, CC1084037) Enzymes_O->Metabolites_O Siponimod Siponimod Enzymes_S CYP2C9 (major) CYP3A4 (minor) Siponimod->Enzymes_S Metabolized by Metabolites_S Inactive Metabolites Enzymes_S->Metabolites_S

Metabolic Pathways of Ozanimod and Siponimod

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of S1P receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4) is used.

  • Competitive Binding: A fixed concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ozanimod or siponimod).

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor, providing a measure of the compound's potency (EC50) and efficacy.[7]

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the S1P receptor of interest are used.

  • Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: The cell membranes are incubated with varying concentrations of the test compound (ozanimod or siponimod) in the presence of [³⁵S]GTPγS.

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Termination and Separation: The reaction is stopped by rapid filtration, and the [³⁵S]GTPγS bound to the G-proteins on the membranes is separated from the unbound nucleotide.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from the dose-response curve.

cluster_0 Radioligand Binding Assay Workflow cluster_1 [35S]GTPγS Binding Assay Workflow Start_R Prepare S1PR-expressing cell membranes Incubate_R Incubate membranes with [3H]-ligand & test compound Start_R->Incubate_R Filter_R Separate bound & free ligand via filtration Incubate_R->Filter_R Count_R Quantify radioactivity Filter_R->Count_R Analyze_R Calculate IC50 & Ki Count_R->Analyze_R Start_G Prepare S1PR-expressing cell membranes Incubate_G Incubate membranes with test compound & [35S]GTPγS Start_G->Incubate_G Filter_G Separate bound & free [35S]GTPγS via filtration Incubate_G->Filter_G Count_G Quantify radioactivity Filter_G->Count_G Analyze_G Calculate EC50 Count_G->Analyze_G

Experimental Workflows

Conclusion

This compound and siponimod, while sharing a primary mechanism of action as selective S1P1 and S1P5 receptor modulators, exhibit distinct pharmacological profiles. These differences, rooted in their specific binding affinities, and more significantly, their pharmacokinetic and metabolic pathways, are critical considerations in drug development and clinical application. For researchers, a thorough understanding of these nuances can inform the design of next-generation S1P receptor modulators with further optimized efficacy and safety profiles.

References

A Head-to-Head Preclinical Comparison of Ozanimod HCl and Etrasimod in Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent sphingosine-1-phosphate (S1P) receptor modulators, ozanimod HCl and etrasimod, in experimental models of colitis. While direct head-to-head preclinical studies are not publicly available, this document synthesizes data from individual studies to offer insights into their respective performances.

Mechanism of Action: Targeting Lymphocyte Trafficking

Both ozanimod and etrasimod function by modulating the sphingosine-1-phosphate (S1P) receptor signaling pathway, which plays a crucial role in regulating the migration of lymphocytes from lymph nodes to sites of inflammation. By acting as functional antagonists of S1P receptors on lymphocytes, these drugs prevent their egress, thereby reducing the infiltration of inflammatory cells into the colon.

Ozanimod is a selective modulator of S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅). Etrasimod also targets S1P₁ and S1P₅, but additionally modulates S1P₄. The differential targeting of S1P receptor subtypes may contribute to variations in their biological effects.

cluster_0 S1P Receptor Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (S1P1, S1P4, S1P5) S1P->S1PR G_protein G-protein Coupling S1PR->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress from Lymph Node Downstream->Lymphocyte_Egress Inflammation Colonic Inflammation Lymphocyte_Egress->Inflammation Ozanimod Ozanimod (S1P1, S1P5 modulator) Ozanimod->S1PR Modulates Etrasimod Etrasimod (S1P1, S1P4, S1P5 modulator) Etrasimod->S1PR Modulates cluster_0 Experimental Workflow for Colitis Models Start Start Induction Induction of Colitis (e.g., TNBS, DSS, T-cell transfer) Start->Induction Treatment Drug Administration (Ozanimod or Etrasimod) Induction->Treatment Monitoring Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokines, etc.) Monitoring->Endpoint End End Endpoint->End

Validating the Neuroprotective Properties of Ozanimod HCl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Ozanimod HCl's neuroprotective effects in comparison to other sphingosine-1-phosphate (S1P) receptor modulators and alternative therapies, supported by experimental data and detailed protocols.

Ozanimod, an oral modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5, has demonstrated therapeutic efficacy in relapsing forms of multiple sclerosis (MS) and ulcerative colitis.[1][2] Beyond its established immunomodulatory effects of sequestering lymphocytes in lymph nodes, a growing body of preclinical evidence suggests that Ozanimod may also exert direct neuroprotective effects within the central nervous system (CNS).[3][4] This guide provides a comprehensive comparison of Ozanimod's neuroprotective capabilities against other S1P receptor modulators, such as Fingolimod and Siponimod, and the alternative MS therapy, Dimethyl Fumarate. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of Ozanimod's potential as a neuroprotective agent.

Comparative Efficacy: Insights from Clinical and Preclinical Models

While direct head-to-head clinical trials focused solely on neuroprotection are limited, matching-adjusted indirect comparisons (MAICs) of phase III clinical trial data for relapsing MS provide valuable insights into the relative efficacy of Ozanimod. These analyses, along with preclinical studies, offer a quantitative basis for comparison.

Table 1: Comparison of Clinical Efficacy Outcomes from MAIC Studies in Relapsing MS

Outcome MeasureOzanimod vs. FingolimodOzanimod vs. PonesimodOzanimod vs. Dimethyl Fumarate
Annualized Relapse Rate (ARR) No statistically significant difference.[3]Comparable, with a numerical trend favoring Ozanimod.[5][6]Statistically significant reduction in favor of Ozanimod.
Brain Volume Loss Data not available from direct MAIC.Statistically significant reduction in favor of Ozanimod.[5]Data not available from direct MAIC.
Disability Progression (3-Month Confirmed) No statistically significant difference.[3]Data not available from direct MAIC.Statistically significant reduction in favor of Ozanimod.
Disability Progression (6-Month Confirmed) No statistically significant difference.[3]Data not available from direct MAIC.No statistically significant difference.

Table 2: Preclinical Evidence of Neuroprotection in an Intracerebral Hemorrhage (ICH) Mouse Model

ParameterVehicle ControlOzanimod (1 mg/kg)% Improvement
Neurological Severity Score ~10~6~40%
Brain Water Content (%) ~82%~80%~2.5% reduction
Hematoma Volume (mm³) ~25~15~40% reduction
TUNEL-positive (apoptotic) cells HighSignificantly ReducedQualitative

Data adapted from a study in a collagenase-induced intracerebral hemorrhage mouse model.[7][8]

Signaling Pathways and Mechanism of Action

Ozanimod's neuroprotective effects are thought to be mediated through its high-affinity agonism of S1P1 and S1P5 receptors expressed on various CNS cells, including astrocytes and oligodendrocytes.[4][7] This interaction is hypothesized to trigger downstream signaling cascades that promote neuronal survival, reduce neuroinflammation, and support myelin integrity.

Ozanimod_Signaling_Pathway Ozanimod This compound S1PR1 S1P1 Receptor Ozanimod->S1PR1 S1PR5 S1P5 Receptor Ozanimod->S1PR5 Astrocytes Astrocytes S1PR1->Astrocytes Oligodendrocytes Oligodendrocytes S1PR5->Oligodendrocytes Neuroinflammation Reduced Neuroinflammation Astrocytes->Neuroinflammation BBB_Integrity Enhanced Blood-Brain Barrier Integrity Astrocytes->BBB_Integrity Myelin_Repair Promotion of Myelin Repair Oligodendrocytes->Myelin_Repair Neuronal_Survival Increased Neuronal Survival Neuroinflammation->Neuronal_Survival BBB_Integrity->Neuronal_Survival Myelin_Repair->Neuronal_Survival

Ozanimod's Proposed Neuroprotective Signaling Pathway.

Experimental Protocols

To facilitate independent validation, detailed methodologies for key experiments are provided below.

Assessment of Blood-Brain Barrier Integrity in a Mouse Model of Intracerebral Hemorrhage

This protocol is adapted from a study demonstrating Ozanimod's ability to preserve blood-brain barrier (BBB) integrity.[7]

BBB_Integrity_Workflow start Induce Intracerebral Hemorrhage (ICH) in Mice (Collagenase Injection) treatment Administer Ozanimod (1 mg/kg) or Vehicle 2 hours post-ICH and daily thereafter start->treatment eb_injection Inject Evans Blue Dye (2% in saline) intravenously 24 hours before sacrifice treatment->eb_injection perfusion Perfuse mice with saline to remove intravascular dye eb_injection->perfusion dissection Dissect and homogenize brain hemispheres (ipsilateral and contralateral) perfusion->dissection extraction Extract Evans Blue dye from brain homogenates using formamide dissection->extraction spectro Quantify dye concentration using a spectrophotometer (620 nm) extraction->spectro analysis Calculate and compare dye leakage between treatment groups spectro->analysis

Workflow for Assessing Blood-Brain Barrier Integrity.

Materials:

  • C57BL/6 mice

  • Collagenase Type VII-S

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Evans Blue dye

  • Saline

  • Formamide

  • Spectrophotometer

Procedure:

  • Induce intracerebral hemorrhage in mice via stereotactic injection of collagenase into the striatum.

  • Two hours post-surgery, administer Ozanimod (1 mg/kg) or vehicle via oral gavage, and continue treatment once daily.

  • On day 2 post-ICH, inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously.

  • On day 3 post-ICH, deeply anesthetize the mice and perfuse transcardially with saline to remove intravascular dye.

  • Dissect the brains, separate the ipsilateral and contralateral hemispheres, and homogenize each in formamide.

  • Incubate the homogenates at 60°C for 24 hours to extract the dye.

  • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

  • Quantify the Evans Blue concentration using a standard curve and express the data as µg of dye per gram of brain tissue.

TUNEL Staining for Apoptosis in Brain Tissue

This protocol outlines the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells in brain sections.

TUNEL_Staining_Protocol start Prepare Paraffin-Embedded Brain Sections (5 µm) dewax Dewax and Rehydrate Sections start->dewax permeabilize Permeabilize with Proteinase K dewax->permeabilize equilibration Incubate in Equilibration Buffer permeabilize->equilibration labeling Incubate with TdT and Biotin-dUTP in a humidified chamber equilibration->labeling stop_reaction Stop reaction with Stop/Wash Buffer labeling->stop_reaction detection Apply Streptavidin-HRP and develop with DAB stop_reaction->detection counterstain Counterstain with Methyl Green detection->counterstain mount Dehydrate and Mount Coverslip counterstain->mount analysis Quantify TUNEL-positive cells via microscopy mount->analysis

TUNEL Staining Experimental Workflow.

Materials:

  • Paraffin-embedded brain sections

  • Xylene and graded ethanol series

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme, labeling mix, and buffers)

  • Streptavidin-HRP

  • DAB substrate kit

  • Methyl Green counterstain

  • Mounting medium

Procedure:

  • Dewax paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Incubate sections with Proteinase K to retrieve antigenic sites.

  • Incubate sections in equilibration buffer.

  • Apply the TUNEL reaction mixture containing TdT and biotin-dUTP and incubate in a humidified chamber.

  • Stop the reaction using the provided stop/wash buffer.

  • Apply streptavidin-HRP conjugate, followed by the DAB substrate, to visualize the labeled nuclei.

  • Counterstain with Methyl Green to visualize all cell nuclei.

  • Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Quantify the number of TUNEL-positive (brown) nuclei in specific brain regions using light microscopy.

Logical Comparison of Neuroprotective Agents

The selection of a neuroprotective agent for further research or development depends on a variety of factors, including the specific disease model, the desired mechanism of action, and the translational potential.

Logical_Comparison question Is the primary goal to target S1P receptor-mediated neuroprotection? s1p_modulators Consider S1P Receptor Modulators (Ozanimod, Fingolimod, Siponimod) question->s1p_modulators Yes alt_therapies Consider Alternative Therapies (e.g., Dimethyl Fumarate) question->alt_therapies No selectivity Is receptor selectivity a key consideration (S1P1 and S1P5 vs. broader activity)? s1p_modulators->selectivity redox Is targeting oxidative stress a primary mechanism of interest? alt_therapies->redox ozanimod_siponimod Ozanimod or Siponimod (Selective S1P1/S1P5) selectivity->ozanimod_siponimod Yes fingolimod Fingolimod (Non-selective S1P1,3,4,5) selectivity->fingolimod No dmf Dimethyl Fumarate (Nrf2 pathway activator) redox->dmf Yes other_mechanisms Explore other neuroprotective mechanisms redox->other_mechanisms No

Decision tree for selecting a neuroprotective agent.

Conclusion

The available evidence suggests that this compound possesses neuroprotective properties that are, at a minimum, comparable to other S1P receptor modulators and may offer advantages over some alternative therapies in certain clinical and preclinical measures. Its selectivity for S1P1 and S1P5 receptors may contribute to a favorable safety profile while retaining the potential for direct neuroprotective actions within the CNS. However, a definitive validation of its independent neuroprotective effects requires further direct, head-to-head preclinical studies that quantitatively assess neuronal survival, axonal integrity, and other markers of neurodegeneration in relevant disease models. The experimental protocols provided in this guide offer a framework for conducting such independent validation studies.

References

A Comparative Analysis of S1P Modulators: Ozanimod HCl vs. Ponesimod

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent sphingosine-1-phosphate (S1P) receptor modulators: ozanimod hydrochloride (HCl) and ponesimod. Both are orally administered drugs approved for the treatment of relapsing forms of multiple sclerosis (MS), with ozanimod also approved for moderately to severely active ulcerative colitis (UC). This document synthesizes key experimental data on their mechanism of action, clinical efficacy, safety profiles, and pharmacokinetics to inform research and drug development efforts in the field of S1P modulation.

Mechanism of Action: Targeting Lymphocyte Trafficking

Ozanimod and ponesimod share a primary mechanism of action: they are agonists of S1P receptors, which leads to the internalization and degradation of these receptors on lymphocytes.[1] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate sites of inflammation, such as the central nervous system in multiple sclerosis or the colon in ulcerative colitis.[2][3]

While both drugs target S1P receptors, they exhibit different selectivity profiles. Ozanimod is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3] In contrast, ponesimod is a more selective S1P1 receptor modulator.[4] The clinical implications of this difference in selectivity are still under investigation, but may contribute to variations in their efficacy and safety profiles.

Signaling Pathway of S1P Receptor Modulation

The binding of ozanimod or ponesimod to the S1P1 receptor on lymphocytes initiates a cascade of intracellular signaling events, leading to receptor internalization and the subsequent sequestration of lymphocytes in the lymph nodes.

S1P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P_Modulator Ozanimod / Ponesimod S1P1_Receptor S1P1 Receptor S1P_Modulator->S1P1_Receptor Binds to G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activates Receptor_Internalization Receptor Internalization & Degradation G_Protein->Receptor_Internalization Initiates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Leads to Lymph_Node Lymph Node Sequestration Lymphocyte_Egress_Inhibition->Lymph_Node

Caption: S1P modulator signaling pathway.

Comparative Efficacy

Direct head-to-head clinical trials comparing ozanimod and ponesimod are lacking. However, a matching-adjusted indirect comparison (MAIC) has been conducted for relapsing forms of multiple sclerosis, providing the best available comparative evidence.[5][6]

Multiple Sclerosis

The MAIC utilized individual patient-level data from the RADIANCE-B trial for ozanimod and aggregate-level data from the OPTIMUM trial for ponesimod.[5]

Table 1: Comparative Efficacy of Ozanimod vs. Ponesimod in Multiple Sclerosis (2-Year MAIC Data) [5][6][7][8]

Efficacy OutcomeOzanimod (RADIANCE-B)Ponesimod (OPTIMUM)Comparative Result (MAIC)
Annualized Relapse Rate (ARR) ------Numerically lower with ozanimod (Rate Ratio: 0.80), but not statistically significant.[6][7]
Brain Volume Loss (%) ------Significantly greater reduction with ozanimod (Rate Ratio: 0.20).[5]

Note: Direct values from individual trials are not presented in the MAIC publication, which focuses on the comparative analysis.

Ulcerative Colitis

Ozanimod is approved for the treatment of moderately to severely active ulcerative colitis based on the results of the TRUE NORTH trial.[2][9] Ponesimod has been investigated as a potential therapeutic candidate for ulcerative colitis, but robust clinical trial data in this indication are not yet available.[10][11]

Table 2: Efficacy of Ozanimod in Ulcerative Colitis (TRUE NORTH Trial) [2][5][12]

Efficacy OutcomeOzanimod (Week 10)Placebo (Week 10)Ozanimod (Week 52 - Maintenance)Placebo (Week 52 - Maintenance)
Clinical Remission (%) 18.4%6.0%37.0%18.5%
Clinical Response (%) 47.8%25.9%60.0%41.0%

Safety and Tolerability

The MAIC in multiple sclerosis also provided a comparison of the safety profiles of ozanimod and ponesimod.

Table 3: Comparative Safety of Ozanimod vs. Ponesimod in Multiple Sclerosis (2-Year MAIC Data) [6][7][8][13]

Safety OutcomeOzanimod (Lower Risk)Ponesimod (Higher Risk)Risk Difference (95% CI)
Any Treatment-Emergent Adverse Event YesNo-11.9% (-16.8% to -7.0%)
Adverse Events Leading to Discontinuation YesNo-6.1% (-8.9% to -3.4%)
Absolute Lymphocyte Count <0.2 K/μL YesNo-2.3% (-4.2% to -0.5%)
Herpetic Infections YesNoStatistically significant
Bradycardia YesNoStatistically significant
Abnormal Liver Enzymes YesNoStatistically significant

Pharmacokinetics

Ozanimod and ponesimod exhibit distinct pharmacokinetic profiles, which may influence their clinical use.

Table 4: Pharmacokinetic Properties of Ozanimod and Ponesimod

Pharmacokinetic ParameterOzanimod HClPonesimod
Bioavailability High oral bioavailability.[1]~84%[6]
Time to Max. Conc. (Tmax) ~6 hours[1]2.0 - 4.0 hours[5]
Half-life (t1/2) ~19 hours[1]~33 hours[6]
Metabolism Dehydrogenated by two CYP enzymes.[1]Metabolized by CYP450 and non-CYP450 pathways.[14]
Active Metabolites Two active metabolites with similar pharmacokinetics.[1]Two major inactive metabolites.[14]
Reversibility Decrease in lymphocyte count lasts for approximately 14 days after discontinuation.[1]Lymphocyte counts return to normal ranges within 96 hours of discontinuation.[5]

Experimental Protocols

RADIANCE-B (Ozanimod in MS)
  • Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled trial.[10][15][16]

  • Participants: Patients with relapsing multiple sclerosis.[10][15]

  • Intervention: Ozanimod (0.5 mg or 1 mg daily) versus intramuscular interferon β-1a (30 μg weekly) for 24 months.[10][15]

  • Primary Endpoint: Annualized relapse rate (ARR) at 24 months.[10][15]

  • Key Secondary Endpoints: Number of new or enlarging T2-weighted lesions, number of gadolinium-enhancing lesions, and brain atrophy.[10][15][17]

OPTIMUM (Ponesimod in MS)
  • Study Design: A phase 3, multicenter, randomized, double-blind, parallel-group, active-controlled superiority study.[3][18][19]

  • Participants: Patients with relapsing multiple sclerosis.[18][19]

  • Intervention: Ponesimod (20 mg daily) versus teriflunomide (14 mg daily) for 108 weeks.[3][20]

  • Primary Endpoint: Annualized relapse rate (ARR).[3][4]

  • Key Secondary Endpoints: Fatigue-related symptoms, number of combined unique active lesions on MRI, and time to 12-week and 24-week confirmed disability accumulation.[2][3]

TRUE NORTH (Ozanimod in UC)
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[2][9]

  • Participants: Patients with moderately to severely active ulcerative colitis.[9]

  • Intervention: Ozanimod (1 mg daily) versus placebo for a 10-week induction phase, followed by a maintenance phase up to week 52 for those who responded to induction therapy.[2][9]

  • Primary Endpoints: Clinical remission at week 10 and week 52.[2]

  • Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal healing.[2]

Experimental Workflow: MAIC for MS

The matching-adjusted indirect comparison (MAIC) is a statistical method used to compare treatments from different trials when direct head-to-head trials are unavailable.

MAIC_Workflow Data_Ozanimod Individual Patient Data (RADIANCE-B Trial - Ozanimod) Matching Patient Characteristic Matching (e.g., age, sex, EDSS) Data_Ozanimod->Matching Data_Ponesimod Aggregate Level Data (OPTIMUM Trial - Ponesimod) Data_Ponesimod->Matching Weighting Weighting of Ozanimod Data Matching->Weighting Comparison Indirect Comparison of Efficacy and Safety Outcomes Weighting->Comparison Result Comparative Effectiveness Results Comparison->Result

Caption: MAIC experimental workflow.

Conclusion

Ozanimod and ponesimod are both effective S1P receptor modulators for the treatment of relapsing multiple sclerosis. The available indirect evidence from the MAIC suggests that while both have comparable effects on reducing relapse rates, ozanimod may be more effective in preserving brain volume and may have a more favorable safety profile.[5][6] For ulcerative colitis, ozanimod is an established treatment option, whereas the role of ponesimod is yet to be defined by robust clinical trial data.

The differences in their receptor selectivity, pharmacokinetics, and particularly the faster reversibility of ponesimod's effect on lymphocyte counts, are important considerations for drug development and clinical application. Future research, including head-to-head clinical trials, is needed to definitively establish the comparative efficacy and safety of these two agents.

References

A Comparative Analysis of Ozanimod HCl and Interferon-beta for Long-Term Multiple Sclerosis Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the long-term efficacy and safety of ozanimod HCl (Zeposia) and interferon-beta for the treatment of relapsing forms of multiple sclerosis (MS). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on key clinical trial data.

Comparative Efficacy and Safety Data

The long-term efficacy of ozanimod has been demonstrated to be superior to interferon-beta in several key clinical endpoints. The following tables summarize the quantitative data from pivotal Phase 3 clinical trials, RADIANCE and SUNBEAM, and their long-term open-label extension study, DAYBREAK.

Efficacy Outcomes
Efficacy MeasureOzanimod (0.92 mg)Interferon Beta-1a (30 µg)TrialDurationKey Finding
Adjusted Annualized Relapse Rate (ARR) 0.170.28RADIANCE24 monthsOzanimod showed a significantly lower ARR.[1][2][3]
0.180.35SUNBEAM12 monthsOzanimod demonstrated superior efficacy in reducing relapses.[1]
0.103 (over 48 months in OLE)N/A (Switched to Ozanimod)DAYBREAKUp to 5 yearsSustained low ARR with continuous ozanimod treatment.[4]
New or Enlarging T2 Lesions (Mean Number per Scan) 1.843.18RADIANCE24 monthsOzanimod significantly reduced the number of new or enlarging T2 lesions.[3]
Lower than Interferon Beta-1aHigher than OzanimodSUNBEAM12 monthsOzanimod was more effective in reducing MRI lesion activity.[1][3]
Gadolinium-Enhancing (GdE) Lesions (Mean Number) 0.180.37RADIANCE24 monthsOzanimod treatment resulted in fewer inflammatory lesions.[1][5]
Lower than Interferon Beta-1aHigher than OzanimodSUNBEAM12 monthsOzanimod showed greater efficacy in reducing active inflammation.[1]
Brain Volume Loss Significantly reduced compared to Interferon Beta-1aGreater than OzanimodRADIANCE & SUNBEAM12-24 monthsOzanimod slowed the rate of whole brain, cortical grey matter, and thalamic volume loss.[3][4][5]
Disability Progression (3-Month Confirmed) No significant differenceNo significant differenceRADIANCE & SUNBEAM (Pooled)12-24 monthsBoth treatments showed a low rate of disability progression.[6]
Safety and Tolerability
Safety MeasureOzanimod (0.92 mg)Interferon Beta-1a (30 µg)TrialKey Finding
Treatment-Emergent Adverse Events (TEAEs) ~75% of participants~83% of participantsRADIANCEOzanimod was generally better tolerated.[2][3][5]
TEAEs Leading to Discontinuation Lower incidenceHigher incidenceRADIANCE & SUNBEAMFewer patients on ozanimod stopped treatment due to adverse events.[4][5]
Serious Adverse Events Similar incidenceSimilar incidenceRADIANCE & SUNBEAMThe rate of serious adverse events was comparable between the two treatments.[2][7]
Infections Similar incidenceSimilar incidenceRADIANCE & SUNBEAMNo significant difference in the overall rate of infections was observed.[2]
Serious Infections 2.8% (in DAYBREAK OLE)N/ADAYBREAKSerious infections were infrequent with long-term ozanimod use.[4]
Herpes Zoster Infections 1.7% (in DAYBREAK OLE)N/ADAYBREAKObserved in a small percentage of patients on long-term ozanimod.[4]
Cardiac TEAEs 2.8% (in DAYBREAK OLE)N/ADAYBREAKInfrequent with long-term ozanimod treatment.[4]
Confirmed Macular Edema 0.2% (in DAYBREAK OLE)N/ADAYBREAKA rare but known risk associated with S1P modulators.[4]

Experimental Protocols

The pivotal Phase 3 trials, RADIANCE and SUNBEAM, were multicenter, randomized, double-blind, double-dummy, active-controlled studies.[1][4]

Study Population:

  • Inclusion Criteria: Patients aged 18-55 years with a diagnosis of relapsing MS, an Expanded Disability Status Scale (EDSS) score of 0-5.0, and at least one documented relapse in the previous year (or in the previous two years with at least one gadolinium-enhancing lesion in the prior year).[4][8]

  • Exclusion Criteria: Primary progressive MS, specific cardiac conditions, and uncontrolled diabetes mellitus.[8]

Treatment Arms: Participants were randomized to receive one of the following:

  • Oral ozanimod 1 mg (equivalent to 0.92 mg of ozanimod) daily.

  • Oral ozanimod 0.5 mg (equivalent to 0.46 mg of ozanimod) daily.

  • Intramuscular interferon beta-1a 30 µg weekly.[4]

To mitigate potential cardiac effects, patients in the ozanimod arms underwent a 7-day dose escalation.[3][6]

Endpoints:

  • Primary Endpoint (SUNBEAM): Annualized relapse rate (ARR) over a minimum of 12 months.[1]

  • Primary Endpoint (RADIANCE): Annualized relapse rate (ARR) over 24 months.[1][2]

  • Secondary Endpoints: Number of new or enlarging T2 lesions and the number of gadolinium-enhancing (GdE) lesions on brain MRI.[1] Other secondary endpoints included brain volume loss and time to disability progression.[3][5]

Long-Term Extension: Eligible patients who completed the parent trials could enroll in the DAYBREAK open-label extension study, where all participants received ozanimod 0.92 mg daily.[4] This allowed for the assessment of the long-term safety and efficacy of continuous ozanimod treatment and the effects of switching from interferon-beta to ozanimod.[9]

Signaling Pathways and Experimental Workflow

Ozanimod Signaling Pathway

Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 and 5 (S1PR1 and S1PR5).[1][10] This action prevents the egress of lymphocytes from the lymph nodes, thereby reducing the number of circulating lymphocytes that can enter the central nervous system (CNS) to cause inflammation and damage.[1][10][11]

Ozanimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System (CNS) Ozanimod Ozanimod S1PR1 S1PR1 Ozanimod->S1PR1 binds to & modulates Lymphocyte Lymphocyte S1PR1->Lymphocyte on surface of CirculatingLymphocytes Reduced Circulating Lymphocytes Lymphocyte->CirculatingLymphocytes egress blocked ReducedInflammation Reduced CNS Inflammation CirculatingLymphocytes->ReducedInflammation leads to caption Ozanimod's mechanism of action.

Caption: Ozanimod's mechanism of action.

Interferon-beta Signaling Pathway

Interferon-beta exerts its effects by binding to the type I interferon receptor (IFNAR), which activates the JAK-STAT signaling pathway.[12][13] This leads to the transcription of numerous genes that have antiviral, antiproliferative, and immunomodulatory effects.[12]

Interferon_Beta_Signaling_Pathway cluster_cell Target Cell InterferonBeta Interferon-beta IFNAR IFNAR Receptor InterferonBeta->IFNAR binds to JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus translocates to GeneTranscription Gene Transcription (Immunomodulatory Effects) Nucleus->GeneTranscription induces caption Interferon-beta signaling cascade.

Caption: Interferon-beta signaling cascade.

Clinical Trial Workflow

The workflow of the RADIANCE and SUNBEAM trials followed a standard design for Phase 3 clinical trials in multiple sclerosis.

Clinical_Trial_Workflow cluster_arms PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) PatientScreening->Randomization TreatmentArms Randomization->TreatmentArms Ozanimod1mg Ozanimod 1mg Ozanimod05mg Ozanimod 0.5mg Interferon Interferon Beta-1a FollowUp Follow-up Period (12 or 24 months) Ozanimod1mg->FollowUp Ozanimod05mg->FollowUp Interferon->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Annualized Relapse Rate) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (MRI, Brain Volume, Disability) PrimaryEndpoint->SecondaryEndpoints OLE Open-Label Extension (DAYBREAK) SecondaryEndpoints->OLE caption Phase 3 clinical trial workflow.

Caption: Phase 3 clinical trial workflow.

References

A Head-to-Head Comparison of Ozanimod HCl and Amiselimod: In Vitro S1P Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro binding characteristics of two prominent sphingosine-1-phosphate (S1P) receptor modulators: ozanimod HCl and amiselimod. By examining their binding affinities and the methodologies used for their assessment, this document aims to offer a clear, data-driven resource for researchers in the field of immunology and drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of ozanimod and the active phosphate form of amiselimod (amiselimod-p) for the human S1P receptor subtypes 1 (S1P1) and 5 (S1P5). These values are critical in understanding the potency and selectivity of these compounds.

CompoundReceptorAssay TypeParameterValue (nM)
Ozanimod Human S1P1Radioligand BindingKᵢ0.28
Human S1P5Radioligand BindingKᵢ1.3
Amiselimod-p Human S1P1Radioligand BindingKᵢ0.04
Human S1P5Radioligand BindingKᵢ0.44
This compound Human S1P1Functional ([³⁵S]GTPγS)EC₅₀1.03[1]
Human S1P5Functional ([³⁵S]GTPγS)EC₅₀8.6[1]
Amiselimod-p Human S1P1Functional (Ca²⁺ mobilization)EC₅₀0.075[2]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The binding affinity data presented in this guide were primarily derived from competitive radioligand binding assays. This technique is a robust method for determining the affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled compound (the radioligand) from a receptor.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a typical competitive radioligand binding assay, as utilized in the comparative assessment of ozanimod and amiselimod.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5 receptors are cultured.

  • The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.

  • The final membrane pellets are resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of [³H]-ozanimod as the radioligand.

    • A specific concentration of the competitor compound (unlabeled ozanimod or amiselimod-p) across a range of concentrations.

    • The prepared cell membranes expressing the target S1P receptor.

  • The plates are incubated to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification of Bound Radioactivity:

  • Scintillation fluid is added to the dried filter plate.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [³H]-ozanimod, is measured using a scintillation counter.

5. Data Analysis:

  • The data are analyzed to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay described above.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (CHO cells with hS1P1/5) Incubation Incubation (Binding Equilibrium) Membrane->Incubation Add to Plate Radioligand [³H]-Ozanimod (Radioligand) Radioligand->Incubation Add to Plate Competitor Unlabeled Competitor (Ozanimod or Amiselimod-p) Competitor->Incubation Add to Plate Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ → Kᵢ) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

S1P1 Receptor Signaling Pathway

Ozanimod and amiselimod exert their primary therapeutic effects through their interaction with the S1P1 receptor. The diagram below depicts the canonical signaling pathway initiated by S1P1 receptor activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration & Adhesion Rac->Cell_Migration ERK->Cell_Survival Ozanimod Ozanimod / Amiselimod-p Ozanimod->S1P1 Binds & Activates

Caption: Simplified S1P1 receptor signaling pathway.

Conclusion

Both ozanimod and the active form of amiselimod are potent S1P1 and S1P5 receptor modulators. The in vitro binding data indicate that amiselimod-p exhibits a higher affinity for both S1P1 and S1P5 receptors compared to ozanimod. This comparative guide, with its standardized data presentation and detailed methodologies, serves as a valuable resource for researchers to understand the fundamental biochemical interactions of these two important immunomodulatory compounds. The provided visualizations of the experimental workflow and signaling pathway further aid in the conceptual understanding of their analysis and mechanism of action.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ozanimod HCl

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of Ozanimod hydrochloride are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Ozanimod hydrochloride, a potent sphingosine-1-phosphate (S1P) receptor modulator, requires careful handling to minimize exposure and prevent potential health risks. Adherence to proper safety measures is paramount for all personnel involved in its use.

Engineering Controls and General Handling

Before handling Ozanimod HCl, ensure that the work area is well-ventilated, preferably within a chemical fume hood with appropriate exhaust ventilation.[1][2] An emergency eye wash station and safety shower should be readily accessible.[1]

When handling the compound, it is crucial to avoid contact with the skin and eyes, as well as the inhalation of dust or aerosols.[1][2][3] All handling should be in accordance with good industrial hygiene and safety practices.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A full face shield may be necessary depending on the scale of work.[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double gloving may be considered for enhanced protection.[2][4]Prevents skin contact with the compound.
Body Protection A lab coat or fire/flame resistant and impervious clothing should be worn.[2]Protects skin and personal clothing from contamination.
Respiratory Protection For operations that may generate dust or aerosols, a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2]Prevents inhalation of the compound.

Procedural Guidance for Handling this compound

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Verify Fume Hood Operation A->B C Weigh this compound in Ventilated Enclosure B->C Proceed to Handling D Prepare Solution in Fume Hood C->D E Decontaminate Work Surfaces D->E Proceed to Cleanup F Dispose of Contaminated Waste in Labeled, Sealed Containers E->F G Doff PPE in Designated Area F->G

Figure 1. Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][5] Those involved in the cleanup must wear full personal protective equipment.[1][5] Avoid the formation of dust.[2][4] For powdered spills, gently cover with a damp cloth or towel to minimize airborne particles.[4] Absorb solutions with an inert material such as diatomite or universal binders.[1] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

Disposal Plan

All waste contaminated with this compound, including used PPE and cleaning materials, must be collected in suitable, closed containers for disposal.[3] Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.